molecular formula C7H8N2O2 B1589707 2,3-Dimethyl-4-nitropyridine CAS No. 68707-69-7

2,3-Dimethyl-4-nitropyridine

Número de catálogo: B1589707
Número CAS: 68707-69-7
Peso molecular: 152.15 g/mol
Clave InChI: WSQGOUOZNCRFNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dimethyl-4-nitropyridine (CAS 68707-69-7) is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound serves as a versatile building block and important intermediate in scientific research, particularly in the field of medicinal chemistry. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, most notably proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole . The nitro group on the pyridine ring is an electron-withdrawing group that activates the ring for nucleophilic substitution reactions and can itself be reduced to an amino group, providing a handle for further functionalization . This reactivity allows researchers to create diverse chemical libraries for biological screening. Recent advancements in its synthesis have focused on greener methodologies. An improved nitration process using potassium nitrate in sulfuric acid for the precursor 2,3-dimethylpyridine-N-oxide has been developed, which offers significant benefits over traditional mixed-acid nitration . This method is reported to achieve higher yields (exceeding 90%) and purity (up to 99% by HPLC), while also shortening reaction times and eliminating the generation of hazardous brown nitrogen oxide fumes, aligning with green chemistry principles . Researchers value this compound for its utility in heterocyclic chemistry and drug discovery efforts. The compound is typically supplied as a powder and should be stored in a cool, dry place, sealed under inert conditions . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2,3-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGOUOZNCRFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458979
Record name 2,3-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68707-69-7
Record name 2,3-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitropyridine N-oxide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a pyridine ring substituted with two methyl groups, a nitro group, and an N-oxide functional group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[2] This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling procedures, tailored for professionals in the field of drug discovery and development. The primary focus of this document will be on the N-oxide derivative, as it is the most prominently documented and utilized form of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound N-oxide is fundamental for its effective use in research and manufacturing. These properties influence its solubility, reactivity, and stability.

PropertyValueReference
CAS Number 37699-43-7[3][4]
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][5]
Appearance White to light yellow or green crystalline powder[3]
Melting Point 92.0 to 96.0 °C[3]
Boiling Point 262.1 °C (Predicted)[6]
Purity >98.0% (GC)[3]
IUPAC Name 2,3-dimethyl-4-nitropyridin-1-ium-1-olate[4]
Synonyms 4-Nitro-2,3-lutidine N-oxide, this compound 1-oxide[3][4]

Synthesis of this compound N-oxide

The synthesis of this compound N-oxide is a multi-step process that begins with 2,3-dimethylpyridine (2,3-lutidine). The following is a detailed protocol based on established synthetic methods.[7][8]

Experimental Protocol:

Step 1: Oxidation of 2,3-Dimethylpyridine

  • Reactants: 2,3-Dimethylpyridine, hydrogen peroxide, and a suitable catalyst.

  • Procedure: 2,3-Dimethylpyridine is oxidized to 2,3-dimethylpyridine N-oxide. This is a critical step that activates the pyridine ring for the subsequent nitration.

  • Rationale: The N-oxide group increases the electron density of the pyridine ring, facilitating electrophilic substitution.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

  • Reactants: 2,3-Dimethylpyridine N-oxide, concentrated sulfuric acid, and a nitrating agent (e.g., potassium nitrate or a mixture of concentrated nitric and sulfuric acids).[7][9]

  • Procedure:

    • Dissolve 2,3-dimethylpyridine N-oxide in concentrated sulfuric acid.

    • Cool the mixture to a temperature between -10 °C and 20 °C.[1][8]

    • Slowly add the nitrating agent to the solution.

    • After the addition is complete, the reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred for several hours.[1][8]

    • The reaction is then quenched by pouring it onto ice and neutralized with a base like sodium carbonate.[9]

    • The product is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by crystallization.[8][9]

  • Causality: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine N-oxide ring at the 4-position. The alternative use of potassium nitrate in sulfuric acid offers a safer and more environmentally friendly approach by avoiding the generation of large quantities of nitrogen oxide fumes.[7]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Nitration 2_3_Lutidine 2,3-Dimethylpyridine Oxidation Oxidation (H₂O₂, Catalyst) 2_3_Lutidine->Oxidation N_Oxide 2,3-Dimethylpyridine N-oxide Oxidation->N_Oxide Nitration Nitration (H₂SO₄, KNO₃ or HNO₃) N_Oxide->Nitration Product This compound N-oxide Nitration->Product

Caption: Synthesis workflow for this compound N-oxide.

Applications in Drug Development

This compound N-oxide is a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[1] Notably, it is a precursor for the synthesis of lansoprazole and rabeprazole.[1][8] The nitro group at the 4-position is a versatile functional group that can be readily displaced by nucleophiles, allowing for the introduction of various side chains.

For instance, in the synthesis of lansoprazole, the nitro group of this compound N-oxide is substituted by 2,2,2-trifluoroethanol.[10] This reaction is a critical step in building the final drug molecule. The reactivity of the nitro group makes this compound a valuable tool for medicinal chemists in the development of new therapeutic agents.

Role in Pharmaceutical Synthesis:

Pharmaceutical_Synthesis Starting_Material This compound N-oxide Nucleophilic_Substitution Nucleophilic Substitution Starting_Material->Nucleophilic_Substitution Displacement of Nitro Group Intermediate Substituted Pyridine Derivative Nucleophilic_Substitution->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (e.g., Lansoprazole) Further_Synthesis->API

Caption: Role of this compound N-oxide in API synthesis.

Safety and Handling

Proper handling of this compound N-oxide is crucial to ensure laboratory safety. The compound is classified as an irritant to the skin, eyes, and respiratory system.[11][12] It is also suspected of causing genetic defects.[13]

Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11] In case of insufficient ventilation, a suitable respirator should be used.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize dust generation.[5] Do not eat, drink, or smoke while handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[5][14] Keep the container tightly closed.[14]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound N-oxide is a compound of significant interest in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an indispensable building block for the creation of important drug molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist working with this compound. This guide has provided a detailed overview to support its effective and safe utilization in the pursuit of new therapeutic innovations.

References

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine-N-oxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitropyridine-N-oxide is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1][2] It serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors such as Lansoprazole and Rabeprazole.[1][2][3] The molecule's unique structure, featuring a pyridine N-oxide moiety with adjacent methyl groups and a nitro group at the 4-position, imparts specific reactivity that is crucial for its role in complex synthetic pathways.[4] The N-oxide group not only enhances the compound's reactivity and solubility in polar solvents but also plays a pivotal role in directing subsequent chemical transformations.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound-N-oxide, tailored for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound-N-oxide typically appears as a yellow to pale yellow crystalline powder.[4][6] Its physical and chemical characteristics are summarized below. The presence of the highly polar N-oxide and nitro functional groups contributes to its solubility in polar organic solvents like methanol and its relatively high melting point.[4][6]

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [6][7]
Appearance Yellow to pale yellow crystalline powder[6]
Melting Point 90-98 °C[6][8]
Solubility Soluble in Methanol[6]
CAS Number 37699-43-7[6][7]
IUPAC Name 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium[7]

Synthesis of this compound-N-oxide

The synthesis of this compound-N-oxide is a well-established, two-step process commencing from 2,3-dimethylpyridine (2,3-lutidine). The initial step involves the N-oxidation of the pyridine ring, followed by nitration at the 4-position.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 2_3_Lutidine 2,3-Dimethylpyridine (2,3-Lutidine) N_Oxide 2,3-Dimethylpyridine-N-oxide 2_3_Lutidine->N_Oxide H₂O₂ / Catalyst Final_Product This compound-N-oxide N_Oxide->Final_Product Nitrating_Agent Nitrating Agent (e.g., KNO₃ / H₂SO₄) Nitrating_Agent->Final_Product

Caption: Synthesis pathway of this compound-N-oxide.

Experimental Protocol: Nitration of 2,3-Dimethylpyridine-N-oxide

This protocol is based on an improved method that utilizes potassium nitrate as the nitrating agent, which offers advantages such as reduced reaction times and a friendlier operating environment compared to using nitric acid directly.[1][3]

Materials:

  • 2,3-Dimethylpyridine-N-oxide (12.3 g)

  • Concentrated Sulfuric Acid (98%, 65 g)

  • Potassium Nitrate (10.11 g)

  • Dichloromethane

  • Water

Procedure:

  • Dissolution: In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid to form a mixed solution.[3]

  • Preparation of Nitrating Agent: Separately, prepare a sulfuric acid solution of potassium nitrate by dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.[3]

  • Nitration Reaction: Cool the solution of 2,3-dimethylpyridine-N-oxide and sulfuric acid. Under controlled temperature conditions ranging from -10°C to 20°C, slowly add the sulfuric acid solution of potassium nitrate dropwise.[2][3]

  • Heating: After the dropwise addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C. The reaction is typically maintained for 0.5 to 1 hour.[1]

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[1][3]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water and stir, then filter the solution.[3]

  • Extraction: Extract the filtrate three times with dichloromethane.[1][3]

  • Isolation: Concentrate the combined organic phases to obtain the light yellow solid product, this compound-N-oxide.[3] This method can yield a product with a purity of 99% (by HPLC) and a yield of approximately 91-92%.[1][3]

Chemical Reactivity and Applications

The reactivity of this compound-N-oxide is dominated by the electron-withdrawing nature of the nitro group and the unique properties of the N-oxide functionality. The nitro group at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[9] This reactivity is fundamental to its primary application.

Application in Lansoprazole Synthesis

This compound-N-oxide is a key precursor in the synthesis of Lansoprazole, a proton pump inhibitor used to treat gastric ulcers.[10] The synthesis involves the condensation of this compound-N-oxide with 2,2,2-trifluoroethanol.[10] In this reaction, the trifluoroethoxy group displaces the nitro group to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, a direct intermediate for Lansoprazole.[10]

Lansoprazole_Synthesis Start This compound-N-oxide Intermediate 2,3-dimethyl-4-(2,2,2-trifluoroethoxy) pyridine N-oxide Start->Intermediate Nucleophilic Substitution Reagent 2,2,2-Trifluoroethanol Reagent->Intermediate Final Lansoprazole Intermediate->Final Further Steps

Caption: Role as an intermediate in the synthesis of Lansoprazole.

Spectroscopic Data

The structural characterization of this compound-N-oxide is confirmed through various spectroscopic techniques. Available data includes:

  • Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[7]

  • Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the N-O and NO₂ stretches.[7]

  • Raman Spectroscopy (FT-Raman): Offers complementary vibrational information for structural elucidation.[7]

Safety and Handling

This compound-N-oxide is considered a hazardous chemical and requires careful handling in a laboratory or industrial setting.[11] It is stable under recommended storage conditions but is hygroscopic.[11]

Safety AspectRecommendationSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects.[7]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use a particulate respirator if dust or mist is generated.[6][11][12]
Handling Handle in a well-ventilated area. Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling.[6][11]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and incompatible materials. Recommended storage is at room temperature, though refrigeration (<15°C) is preferable.[6][11]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[11]
Hazardous Decomposition Products Upon thermal decomposition, it may emit toxic fumes including oxides of nitrogen and carbon.[6][11]

Conclusion

This compound-N-oxide is a compound of high importance in medicinal chemistry, primarily serving as a versatile and essential building block for the synthesis of pharmaceuticals. Its well-defined physical properties, established synthetic routes, and predictable reactivity make it a valuable reagent for drug development professionals. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for its effective and safe utilization in research and manufacturing.

References

A Comprehensive Technical Guide to 2,3-Dimethyl-4-nitropyridine-N-oxide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2,3-Dimethyl-4-nitropyridine-N-oxide, a critical intermediate in the pharmaceutical industry. The document delineates the compound's structural features, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the mechanistic rationale behind the synthetic protocols, contrasting traditional and modern methodologies to offer field-proven insights for process optimization and safety. This guide serves as an authoritative resource, consolidating experimental procedures, safety data, and reactivity principles to support advanced research and development in medicinal chemistry.

Introduction and Significance

This compound-N-oxide, also known as 4-Nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound of significant interest in medicinal and process chemistry.[1] Its molecular architecture, featuring a pyridine N-oxide core with methyl and nitro group substitutions, makes it a versatile precursor for the synthesis of more complex molecules.[1]

The primary importance of this compound lies in its role as a key building block for the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. Specifically, it is a pivotal intermediate in the manufacturing of widely used pharmaceuticals such as Lansoprazole and Rabeprazole.[2][3] The N-oxide functional group not only enhances the reactivity of the pyridine ring but also influences its solubility in polar solvents, while the nitro group at the 4-position serves as an excellent leaving group for subsequent nucleophilic substitution reactions.[1][4] Understanding the synthesis and reactivity of this molecule is therefore crucial for the efficient production of these essential medicines.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound-N-oxide are fundamental to its handling, reactivity, and analytical identification.

IUPAC Name: 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium[5] CAS Number: 37699-43-7[6] Molecular Formula: C₇H₈N₂O₃[5][6] Molecular Weight: 168.15 g/mol [5][6]

Structural Identifiers:
  • SMILES: CC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-][5]

  • InChI: InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3[1][5]

Physical and Chemical Data Summary
PropertyValueSource(s)
Appearance Yellow to pale yellow crystalline powder[6]
Melting Point 90-98 °C[6][7][8][9]
Solubility Soluble in Methanol[6]
Stability Stable under recommended storage conditions; Hygroscopic[6][10]
Storage Recommended in a cool, dark place (<15°C)[6]
Incompatibilities Strong oxidizing agents, acids, and bases[6]
Hazardous Decomposition Emits oxides of Nitrogen (NOx) and Carbon (CO, CO₂) upon thermal decomposition[6][10]

Synthesis of this compound-N-oxide

The synthesis is a two-step process commencing from 2,3-lutidine (2,3-dimethylpyridine). The first step involves the oxidation of the pyridine nitrogen to form an N-oxide, which is a critical activation step. The second step is the regioselective nitration of the activated ring.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The journey begins with the N-oxidation of the starting material, 2,3-lutidine. This transformation is fundamental as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution, a reaction that is otherwise difficult for the electron-deficient pyridine system.[11]

  • Causality of Experimental Choice: The use of an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid is a standard and effective method.[12] The acetic acid serves as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent electrophilic oxidizing species. This activation step is crucial for the efficient transfer of an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

oxidation_workflow A 2,3-Lutidine D Reaction Vessel (Heated) A->D B Hydrogen Peroxide (Oxidizing Agent) B->D C Glacial Acetic Acid (Solvent/Catalyst) C->D E 2,3-Lutidine-N-oxide (Intermediate) D->E N-Oxidation

Caption: Workflow for the synthesis of the 2,3-Lutidine-N-oxide intermediate.

Step 2: Nitration of 2,3-Lutidine-N-oxide

With the N-oxide intermediate in hand, the next critical step is the introduction of a nitro group at the 4-position of the pyridine ring. The electron-donating N-oxide group directs electrophiles primarily to the C4 (para) position. The reaction is typically carried out in a strongly acidic medium.

  • Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates the nitrate source (either nitric acid or a nitrate salt), facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich π-system of the N-oxide ring, leading to the desired product. Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the product.[2]

A significant evolution in this process has been the move away from traditional nitrating mixtures (concentrated nitric and sulfuric acids) towards a safer and more environmentally benign alternative.

  • Authoritative Grounding: A modern and preferred method utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid.[2][3][13] This approach avoids the handling of large volumes of corrosive nitric acid and significantly reduces the emission of toxic brown nitrogen oxide fumes, leading to a friendlier operating environment and improved reaction yields.[3]

nitration_workflow cluster_reagents Nitrating Agent Preparation cluster_reaction Main Reaction KNO3 Potassium Nitrate (KNO₃) Nitrating_Mix KNO₃/H₂SO₄ Solution (Nitronium Ion Source) KNO3->Nitrating_Mix H2SO4_A Conc. H₂SO₄ H2SO4_A->Nitrating_Mix Reactor Reaction Vessel (Temp. Controlled) Nitrating_Mix->Reactor Slow Addition (-10 to 20°C) Start_Mat 2,3-Lutidine-N-oxide in Conc. H₂SO₄ Start_Mat->Reactor Product This compound-N-oxide Reactor->Product Heating (80 to 120°C)

Caption: Synthesis workflow for the nitration of 2,3-Lutidine-N-oxide.

Experimental Protocol: Potassium Nitrate Method

This protocol is a self-validating system derived from established patent literature, ensuring robustness and reproducibility.[2][13]

  • Dissolution: In a suitable reaction vessel, dissolve 12.3 g of 2,3-lutidine-N-oxide in 65 g of concentrated (98%) sulfuric acid. The mixture should be stirred until a homogeneous solution is formed. Cool the solution to a temperature between -10°C and 5°C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating solution by dissolving 10.11 g of potassium nitrate in 60 g of concentrated (98%) sulfuric acid. This step should be done with caution due to the exothermic nature of the dissolution.

  • Nitration Reaction: Add the potassium nitrate/sulfuric acid solution dropwise to the cooled 2,3-lutidine-N-oxide solution. It is critical to maintain the internal temperature of the reaction mixture between -10°C and 20°C during the addition to control the exothermic reaction.[2][3]

  • Heating and Maturation: After the addition is complete, slowly warm the reaction mixture to a temperature between 85°C and 90°C.[2] Maintain this temperature for 1-2 hours to drive the reaction to completion.[2] The reaction progress should be monitored by a suitable analytical method, such as HPLC, until the starting material is consumed.[2]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice or into cold water with vigorous stirring to precipitate the product and quench the reaction.

  • Purification: The aqueous mixture is then extracted three times with a suitable organic solvent, such as dichloromethane.[2] The combined organic phases are concentrated under reduced pressure to yield the crude product. The resulting light-yellow solid, this compound-N-oxide, can be further purified by recrystallization from a solvent system like ethanol/n-pentane if necessary.[2][14] A typical yield for this process is around 91% with >99% purity by HPLC.[2]

Reactivity and Applications

The chemical utility of this compound-N-oxide stems from the reactivity conferred by its functional groups. The nitro group at the C4 position is highly susceptible to nucleophilic substitution.[4][15] This reactivity is the cornerstone of its application in pharmaceutical synthesis, allowing for the introduction of various functional groups required to build the final active pharmaceutical ingredient.

The N-oxide can also be readily reduced to the corresponding pyridine derivative, providing another pathway for synthetic diversification.[4] This dual reactivity makes it an exceptionally valuable and versatile intermediate in organic synthesis.

Safety and Handling

As a nitro-containing aromatic compound, this compound-N-oxide requires careful handling.

  • GHS Hazard Statements: The compound is classified as hazardous. Key warnings include:

    • Causes skin irritation.[5]

    • Causes serious eye irritation.[5]

    • May cause respiratory irritation.[5]

    • Harmful if swallowed.[5]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6][10]

  • Fire Safety: While not highly flammable, it can combust at high temperatures. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing. Thermal decomposition can release toxic nitrogen oxides and carbon oxides.[6][10]

References

The Multifaceted Biological Activities of Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, prominently featured in a significant percentage of FDA-approved pharmaceuticals and a vast array of biologically active natural products.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, enhancing its reactivity and potential for diverse molecular interactions.[2] This modification paves the way for the synthesis of a wide range of nitropyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, quantitative measures of potency, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the nitropyridine framework.

I. Anticancer Activity: Disrupting Cellular Proliferation through Multiple Mechanisms

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2] Their anticancer activity is not limited to a single mode of action; instead, they have been shown to interfere with critical cellular processes through distinct and potent mechanisms.

A. Mechanism 1: Microtubule Destabilization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5][6] Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[6] These compounds bind to the colchicine-site on β-tubulin, inhibiting its polymerization into microtubules.[6][7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7]

Nitropyridine 3-Nitropyridine Derivative Tubulin β-Tubulin (Colchicine Site) Nitropyridine->Tubulin Binds to Polymerization Tubulin Polymerization Nitropyridine->Polymerization Inhibits Microtubules Microtubule Formation G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of microtubule destabilization by 3-nitropyridine derivatives.

B. Mechanism 2: Inhibition of Thioredoxin Reductase

The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a critical regulator of cellular redox balance and is often overexpressed in cancer cells.[1][8] Inhibition of TrxR disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which can trigger apoptosis.[1][2] Nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1 (TrxR1), providing another avenue for their anticancer effects.[3] The electrophilic nature of the nitroaromatic ring is thought to play a role in the inactivation of the enzyme.[2]

Nitropyridine Nitropyridine Derivative TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitropyridine->TrxR1 Inhibits Trx_red Reduced Thioredoxin (Trx-SH₂) TrxR1->Trx_red Reduces ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Trx_ox Oxidized Thioredoxin (Trx-S₂) Trx_ox->TrxR1 Substrate Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Increased levels lead to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Caption: Inhibition of Thioredoxin Reductase by nitropyridine derivatives.

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine and nitropyridine derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
4AZA2891 3-NitropyridineNCI-60 Panel (Mean)GI₅₀: -7.45 (log₁₀ M)[9]
4AZA2996 3-NitropyridineNCI-60 Panel (Mean)GI₅₀: -7.66 (log₁₀ M)[9]
Compound 1b Dihydropyridine-carbonitrileHeLa, MCF-7IC₅₀: 34.3 µM, 50.18 µM[10]
Derivative 9 Pyridine DerivativeVariousIC₅₀: 16 - 422 nM[8][11]
Derivative 20 Pyridine DerivativeMCF-7IC₅₀: 0.91 µM[8]
TP6 Triazole PyridineB16F10IC₅₀: 41.12 - 61.11 µM
D. Experimental Protocols

This protocol outlines a method to assess the effect of nitropyridine derivatives on the polymerization of tubulin in vitro.

Materials:

  • Lyophilized >99% pure tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye for tubulin polymerization

  • Test nitropyridine derivatives and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

    • Prepare a 1 mM GTP working solution in General Tubulin Buffer.

    • Prepare serial dilutions of the test nitropyridine derivatives and control compounds in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (e.g., <1% DMSO).

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the tubulin reaction mix containing tubulin (2 mg/mL), 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

This protocol describes a method to measure the inhibitory effect of nitropyridine derivatives on TrxR activity.

Materials:

  • Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], NADPH, and a TrxR inhibitor)

  • Cell or tissue lysates containing TrxR

  • Test nitropyridine derivatives

  • 96-well, clear microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates according to the kit manufacturer's instructions, typically involving homogenization in a cold extraction buffer followed by centrifugation.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • Equilibrate all reagents to room temperature.

    • Prepare serial dilutions of the test nitropyridine derivatives in the assay buffer.

    • In the wells of the microplate, add the cell/tissue lysate, the test compound or vehicle, and the assay buffer to the final volume. Include a positive control (no inhibitor) and a background control (with a known TrxR inhibitor).

  • Reaction and Measurement:

    • Prepare the reaction mix containing NADPH and DTNB according to the kit's protocol.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode for 10-45 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the background control from the rates of all other wells.

    • Calculate the percentage of TrxR inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.[12][13][14]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][15]

A. Mechanism of Action

The precise mechanisms of antibacterial action for many nitropyridine derivatives are still under investigation, though their activity is often attributed to their ability to interfere with essential cellular processes.[10] In the case of antifungal activity, a prominent mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Nitropyridine derivatives are thought to inhibit the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, through electrostatic interactions between the nitro group and the heme iron in the enzyme's active site.[16]

Nitropyridine Nitropyridine Derivative Demethylase 14α-Demethylase Nitropyridine->Demethylase Inhibits Ergosterol_Synth Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Synth->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fungal_Growth Fungal Growth Cell_Membrane->Fungal_Growth Essential for

Caption: Antifungal mechanism of nitropyridine derivatives via inhibition of ergosterol biosynthesis.

B. Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainActivity (MIC in µg/mL)Reference
N-hydroxy-pyridoxazinoneEnterococcus faecalis7.8[7]
N-hydroxy-pyridoxazinoneStaphylococcus aureus31.2[7]
N-hydroxy-pyridoxazinoneCandida albicans62.5[7]
Phenolic hydrazoneBacillus subtilis62.5[7]
5-Nitropyridine derivativeMycobacterium bovis12.5–50[7]
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliComparable to Ciprofloxacin[7]
Nicotinic acid benzylidene hydrazideS. aureus, B. subtilis, E. coli, C. albicansComparable to Norfloxacin & Fluconazole[15]
Nitro-substituted pyridyl ligandsKlebsiella pneumoniae (MDR)0.22 - 0.24 mM[10]
C. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of nitropyridine derivatives.

Materials:

  • Test nitropyridine derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum preparation materials (e.g., saline, McFarland standards)

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the nitropyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation:

    • Culture the microbial strain on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared inoculum.

    • Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[6][9][12]

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Nitropyridine derivatives have shown promise in this area, with evidence suggesting their ability to modulate key inflammatory pathways.[17]

A. Mechanism of Action

The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, some nitro-derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and iNOS.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Induces COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Promotes Prostaglandins Pro-inflammatory Prostaglandins COX2_Expression->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediate Nitropyridine Nitropyridine Derivative Nitropyridine->NFkB_Activation Inhibits Nitropyridine->COX2_Expression Inhibits

Caption: Anti-inflammatory mechanism of nitropyridine derivatives via inhibition of NF-κB and COX-2 pathways.

B. Quantitative Anti-inflammatory Activity Data

The following table provides IC₅₀ values for the anti-inflammatory activity of selected pyridine derivatives.

Compound ClassAssayActivity (IC₅₀)Reference
Pyridine Derivative 7aNO inhibition in RAW 264.7 cells76.6 µM
Pyridine Derivative 7fNO inhibition in RAW 264.7 cells96.8 µM
Isonicotinate 5ROS inhibition in human blood cells1.42 µg/mL[17]
Thieno[2,3-b]pyridine 7nCOX-2 Inhibition321.5 nM
Thieno[2,3-b]pyridine 7f5-LOX Inhibition77.37 nM
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test nitropyridine derivative

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to laboratory conditions for at least one week.

    • On the day of the experiment, randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).

  • Compound Administration:

    • Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

    • Administer the vehicle, positive control, or test compound via oral gavage.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[3]

IV. Conclusion and Future Directions

Nitropyridine derivatives represent a versatile and promising scaffold in medicinal chemistry, demonstrating a broad range of significant biological activities. Their ability to act as anticancer agents through microtubule destabilization and thioredoxin reductase inhibition, their potent antimicrobial effects against various pathogens, and their capacity to modulate key inflammatory pathways highlight their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel nitropyridine compounds.

Future research in this area should focus on several key aspects. Firstly, a deeper elucidation of the molecular mechanisms underlying the antibacterial and anti-inflammatory activities of nitropyridines is crucial for rational drug design. Secondly, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds for their respective targets while minimizing off-target effects and toxicity. Finally, advanced in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates, paving the way for their potential clinical development. The continued exploration of the nitropyridine scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

V. References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. BenchChem. --INVALID-LINK--

  • De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(7), e0307153. --INVALID-LINK--

  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5489. --INVALID-LINK--

  • De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. --INVALID-LINK--

  • De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(7), e0307153. --INVALID-LINK--

  • Abcam. (2019). Thioredoxin Reductase 1 (TXNRD1) Activity Assay Kit (ab190804). Abcam. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Thioredoxin Reductase Kit. Sigma-Aldrich. --INVALID-LINK--

  • Cayman Chemical. (2025). Thioredoxin Reductase Colorimetric Assay Kit. Cayman Chemical. --INVALID-LINK--

  • Jayasekara, W. G. A. W., et al. (2022). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. Results in Chemistry, 4, 100346. --INVALID-LINK--

  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry, 57, 107-113. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem. --INVALID-LINK--

  • Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. --INVALID-LINK--

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7592. --INVALID-LINK--

  • Lee, J. Y., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Pharmacopuncture, 15(3), 12-18. --INVALID-LINK--

  • Anusevicius, Z., et al. (2003). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Journal of Biological Chemistry, 278(26), 23548-23555. --INVALID-LINK--

  • Popiolek, L., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8565. --INVALID-LINK--

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. --INVALID-LINK--

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7592. --INVALID-LINK--

  • Sharma, A., et al. (2023). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT, 9(5), 1-13. --INVALID-LINK--

  • Shaik, A. B., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-75. --INVALID-LINK--

  • Ramirez-Prada, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1215-1230. --INVALID-LINK--

  • Ivanova, E. V., et al. (2021). METHODS OF NITROPYRIDINE SYNTHESIS. Butlerov Communications, 68(12), 101-125. --INVALID-LINK--

  • Gilani, S. J., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(10), 1645. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6689. --INVALID-LINK--

  • Bakke, J. M., et al. (1999). The Synthesis of beta-Nitropyridine Compounds. Acta Chemica Scandinavica, 53, 141-147. --INVALID-LINK--

  • Fiorucci, S., et al. (2003). Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect. Antioxidants & Redox Signaling, 5(2), 229-235. --INVALID-LINK--

  • ResearchGate. (n.d.). Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. --INVALID-LINK--

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. --INVALID-LINK--

  • El-Sayed, M. A. A., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 9(5), e97605. --INVALID-LINK--

  • ResearchGate. (n.d.). In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives. ResearchGate. --INVALID-LINK--

  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. --INVALID-LINK--

References

key intermediates in the synthesis of 2,3-Dimethyl-4-nitropyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine and its Key Intermediates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to this compound, a crucial intermediate in the pharmaceutical industry. The synthesis of proton pump inhibitors like lansoprazole and rabeprazole relies on this key building block.[1][2][3][4] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and a robust framework for practical application.

The primary and most effective route to the target compound begins with 2,3-lutidine (2,3-dimethylpyridine) and proceeds through a critical intermediate: 2,3-Dimethylpyridine-N-oxide .[1][2] Direct electrophilic nitration of the pyridine ring is challenging due to its electron-deficient nature.[3] The strategic conversion to an N-oxide is paramount, as this functional group activates the ring—specifically at the 4-position—towards electrophilic substitution.[3][5][6]

Strategic Synthesis Pathway: From 2,3-Lutidine to the N-Oxide Intermediate

The overall synthetic strategy is a two-step process: N-oxidation followed by nitration. This approach leverages the unique electronic properties of the pyridine N-oxide to achieve high regioselectivity and yield.

Synthesis_Pathway Start 2,3-Lutidine (Starting Material) Intermediate 2,3-Dimethylpyridine-N-oxide (Key Intermediate) Start->Intermediate Step 1: N-Oxidation (H₂O₂ / Catalyst) Product This compound-N-oxide (Final Product) Intermediate->Product Step 2: Nitration (KNO₃ / H₂SO₄) Logic_Flow A Start: 2,3-Lutidine (Electron-deficient ring, deactivated for EAS) B Problem: Direct nitration is difficult and unselective. A->B C Strategic Solution: Introduce an activating group. B->C D Step 1: N-Oxidation (Forms N-Oxide) C->D E Intermediate: 2,3-Dimethylpyridine-N-oxide (N-O group donates electron density via resonance) D->E F Result: Ring is activated, especially at C-4. E->F G Step 2: Nitration (Electrophilic attack by NO₂⁺) F->G H Outcome: Regioselective substitution at the activated C-4 position. G->H I Product: this compound-N-oxide H->I

References

understanding the reactivity of the nitro group in pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in Pyridines

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity endowed upon the pyridine scaffold by the presence of a nitro group. Nitropyridines are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The potent electron-withdrawing nature of the nitro moiety fundamentally alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic substitution while profoundly activating it for nucleophilic attack.[5][6][7] This guide will dissect the core principles governing this reactivity, detailing key transformations such as nucleophilic aromatic substitution (SNAr), reduction to amines, and the unique chemistry of nitropyridine N-oxides. Through detailed mechanistic explanations, field-proven experimental protocols, and illustrative diagrams, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to strategically leverage nitropyridine chemistry in their synthetic endeavors.

The Electronic Influence of the Nitro Group: A Paradigm Shift in Pyridine Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. The introduction of a nitro group—one of the most powerful electron-withdrawing groups in organic chemistry—exacerbates this electron deficiency through both inductive and resonance effects.[5] This electronic perturbation is the cornerstone of nitropyridine reactivity.

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group delocalizes electron density from the ring, particularly from the positions ortho and para to its point of attachment. This effect creates regions of significant partial positive charge (δ+) on the ring, priming these sites for nucleophilic attack.

Consequently, electrophilic aromatic substitution, which requires an electron-rich ring, is exceedingly difficult on nitropyridines.[8] Conversely, the ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a transformation that is typically challenging for unactivated aromatic systems.[9]

Caption: Electronic activation of the pyridine ring by a nitro group.

Key Transformations & Methodologies

The unique electronic properties of nitropyridines unlock a versatile toolbox of chemical transformations. This section details the most synthetically valuable reactions, providing both mechanistic rationale and practical protocols.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the critical factor determining reactivity. The nitro group, when positioned ortho or para to the leaving group, provides profound stabilization by delocalizing the negative charge. The pyridine nitrogen provides an additional layer of stabilization, making halonitropyridines exceptionally reactive substrates.[10][11]

SNAr_Mechanism General S_N_Ar Mechanism on a Nitropyridine cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products start_node Halonitropyridine (Substrate) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start_node->meisenheimer  Addition (Nucleophilic Attack) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product  Elimination (Restores Aromaticity) leaving_group Leaving Group (X⁻)

Caption: Workflow of the S_N_Ar addition-elimination mechanism.

Displacement of Halide Leaving Groups

Halogens at the 2- and 4-positions of nitropyridines are readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates).[1][12] This reaction is a cornerstone of medicinal chemistry for building molecular complexity.[7]

Table 1: Relative Reactivity in SNAr Reactions

SubstratePosition of -NO₂Position of Halogen (X)Relative ReactivityRationale
2-X-5-Nitropyridine5 (para to X)2HighExcellent resonance stabilization from both the nitro group and the ring nitrogen.[10]
4-X-3-Nitropyridine3 (ortho to X)4HighExcellent resonance stabilization from both the nitro group and the ring nitrogen.[10]
2-X-3-Nitropyridine3 (ortho to X)2ModerateGood stabilization from the nitro group and ring nitrogen.
3-X-5-Nitropyridine5 (meta to X)3LowPoor resonance stabilization of the negative charge in the Meisenheimer intermediate.

Experimental Protocol: Synthesis of N-Phenyl-5-nitro-2-pyridinamine

This protocol demonstrates a typical SNAr reaction, displacing a chlorine atom with an amine nucleophile.

  • Reaction: 2-Chloro-5-nitropyridine + Aniline → N-Phenyl-5-nitro-2-pyridinamine

  • Reagents & Equipment:

    • 2-Chloro-5-nitropyridine (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-5-nitropyridine, aniline, and potassium carbonate.

    • Add DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

    • Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the mixture into a beaker of ice water. A yellow precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.

    • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

  • Causality & Validation: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is heated to overcome the activation energy associated with disrupting the ring's aromaticity to form the Meisenheimer complex.[13] The formation of a precipitate upon quenching in water is a positive indicator of product formation, as the organic product is typically insoluble in water while the DMF and inorganic salts are soluble.

Denitrative Cross-Coupling: The Nitro Group as a Leaving Group

More recently, the nitro group itself has been utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions.[14] This powerful strategy allows for the direct formation of C-C, C-N, and C-O bonds at the site of nitration, treating the nitroarene as an alternative to an organohalide.[15] Reactions like the denitrative Suzuki-Miyaura coupling have emerged as a powerful synthetic tool.[14] The mechanism often involves oxidative addition of the C-NO₂ bond to a low-valent metal center (e.g., Palladium(0)).[15]

Reduction of the Nitro Group to an Amine

The reduction of a nitropyridine to its corresponding aminopyridine is one of its most fundamental and useful transformations.[6] These amines are versatile building blocks for a vast range of subsequent reactions, including amide couplings, diazotizations, and further heterocycle synthesis.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are used under a hydrogen atmosphere. It is often the method of choice for its clean workup.

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid are effective and economical for reducing the nitro group. These methods are robust and tolerant of many functional groups, but the workup can be more involved due to the need to remove metal salts.

Experimental Protocol: Reduction of 3-Nitropyridine to 3-Aminopyridine using Catalytic Hydrogenation

  • Reaction: 3-Nitropyridine + H₂ (gas) --[Pd/C]--> 3-Aminopyridine

  • Reagents & Equipment:

    • 3-Nitropyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Parr hydrogenation apparatus or a flask equipped with a balloon of hydrogen gas.

  • Procedure:

    • Dissolve 3-nitropyridine in methanol in a suitable hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

    • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50 psi for a Parr apparatus, or use a balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-aminopyridine, which can be purified by chromatography or recrystallization.

  • Causality & Validation: The palladium catalyst provides a surface for the heterolytic cleavage of the H-H bond and the coordination of the nitro group, facilitating the stepwise reduction. The reaction is self-validating through the observable consumption of hydrogen gas. Filtering through Celite is crucial to remove the heterogeneous catalyst completely, preventing it from interfering with subsequent reactions.

The Unique Reactivity of Nitropyridine N-Oxides

The N-oxide functionality offers a strategic advantage in pyridine chemistry. Nitration of pyridine itself is low-yielding, but pyridine-N-oxide is readily nitrated to afford 4-nitropyridine-N-oxide in good yield.[8][16]

The N-oxide group acts as an internal activating group, while the nitro group at the 4-position is an exceptionally good leaving group in SNAr reactions, even more so than halides.[17][18][19] This allows for the introduction of a wide array of nucleophiles at the 4-position. Subsequently, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or H₂/Pd-C, providing a powerful and regioselective route to 4-substituted pyridines that are otherwise difficult to access.

N_Oxide_Strategy Synthetic Strategy via Pyridine N-Oxide Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., m-CPBA) Nitro_Pyridine_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Nitro_Pyridine_N_Oxide Nitration (HNO₃/H₂SO₄) Substituted_N_Oxide 4-Substituted Pyridine N-Oxide Nitro_Pyridine_N_Oxide->Substituted_N_Oxide S_N_Ar with Nu⁻ (Displaces -NO₂) Substituted_Pyridine 4-Substituted Pyridine (Final Product) Substituted_N_Oxide->Substituted_Pyridine Deoxygenation (e.g., PCl₃)

Caption: A powerful workflow for synthesizing 4-substituted pyridines.

Conclusion

The nitro group is not merely a substituent on a pyridine ring; it is a powerful control element that dictates the molecule's reactivity. By understanding its profound electron-withdrawing effects, chemists can unlock a diverse set of synthetic transformations. From serving as a potent activating group for nucleophilic aromatic substitution to being a precursor for the invaluable amino group, and even acting as a leaving group itself, the nitro group offers a wealth of strategic possibilities. The methodologies discussed herein, particularly SNAr, reduction, and N-oxide chemistry, form the bedrock of modern heterocyclic synthesis and are indispensable tools for professionals in drug discovery and development.

References

Introduction: The Strategic Importance of 4-Nitropyridine-N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Nitropyridine-N-Oxides for Researchers and Drug Development Professionals

4-Nitropyridine-N-oxide is a pivotal intermediate in organic and medicinal chemistry. Its unique electronic structure, characterized by a highly polar N-oxide bond and an electron-withdrawing nitro group, makes it a versatile building block for a wide array of functionalized pyridine derivatives.[1][2][3] The N-oxide functional group enhances the water solubility and modulates the membrane permeability of molecules, properties of significant interest in drug design.[4][5] Furthermore, the presence of the N-oxide activates the pyridine ring, facilitating nucleophilic substitution reactions at the 4-position that are otherwise difficult to achieve.[2][6][7] This reactivity profile has established 4-nitropyridine-N-oxide as a key precursor in the synthesis of pharmaceuticals, including antibacterial agents where it has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[4][5][8] This guide provides a detailed exploration of the core synthetic methodologies for preparing this important compound, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

Primary Synthetic Strategies: A Comparative Analysis

Historically, the synthesis of 4-nitropyridine-N-oxide is dominated by two primary strategies:

  • Electrophilic Nitration of Pyridine-N-oxide: This is the most prevalent and direct method, leveraging the activating and directing effects of the N-oxide group.

  • N-Oxidation of 4-Nitropyridine: An alternative route that begins with the nitrated pyridine ring and subsequently introduces the N-oxide functionality.

The choice between these routes is often dictated by the availability and cost of the starting materials and the desired scale of the reaction.

Methodology 1: Electrophilic Nitration of Pyridine-N-oxide

This approach is the cornerstone of 4-nitropyridine-N-oxide synthesis. The N-oxide group functions as an activating group, donating electron density into the pyridine ring, particularly at the 2- and 4-positions. This makes the ring significantly more susceptible to electrophilic attack than pyridine itself.[6] Steric hindrance at the 2- and 6-positions generally favors substitution at the 4-position, leading to 4-nitropyridine-N-oxide as the major product.[3]

Causality of Experimental Design

The reaction is typically performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Role of Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The reaction is highly exothermic. Careful temperature management is critical to prevent runaway reactions and the formation of undesired by-products.[9] The initial addition of the nitrating acid is often done at a lower temperature, followed by heating to drive the reaction to completion.[6][10]

Visualizing the Nitration Workflow

G cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation prep_1 Cool fuming HNO₃ in an ice bath prep_2 Slowly add conc. H₂SO₄ under stirring prep_1->prep_2 prep_3 Bring mixture to 20 °C prep_2->prep_3 react_2 Add nitrating acid dropwise (Temp drops to ~40 °C) prep_3->react_2 Transfer to addition funnel react_1 Heat Pyridine-N-oxide to 60 °C in reaction flask react_1->react_2 react_3 Heat mixture to 125-130 °C for 3 hours react_2->react_3 workup_1 Cool mixture to room temp. react_3->workup_1 workup_2 Pour onto crushed ice workup_1->workup_2 workup_3 Neutralize with sat. Na₂CO₃ soln. (pH 7-8) to precipitate solid workup_2->workup_3 workup_4 Collect crude product by vacuum filtration workup_3->workup_4 workup_5 Wash with acetone to remove inorganic salts workup_4->workup_5 workup_6 Evaporate acetone to yield pure 4-nitropyridine-N-oxide workup_5->workup_6

Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide via electrophilic nitration.

Detailed Experimental Protocol: Electrophilic Nitration

This protocol is a synthesized representation of established laboratory procedures.[6][10]

1. Preparation of the Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL of fuming nitric acid.

  • Cool the flask in an ice bath.

  • Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring continuously. Maintain the temperature below 20 °C.

  • Once the addition is complete, allow the nitrating acid to warm to 20 °C.

2. Reaction Setup:

  • Assemble a 100 mL three-neck flask with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel.

  • Equip the reflux condenser with an adapter to safely vent the nitrous fumes produced during the reaction into a sodium hydroxide trap.

  • Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat it to 60 °C using an oil bath.

3. Nitration Procedure:

  • Transfer the prepared nitrating acid into the addition funnel.

  • Add the nitrating acid dropwise to the stirred pyridine-N-oxide over approximately 30 minutes. The internal temperature will initially drop to around 40 °C.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a 1 L beaker containing approximately 150 g of crushed ice.

  • Slowly and with vigorous stirring, neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8. Caution: This will cause strong foaming.

  • A yellow crystalline solid, a mixture of the product and sodium sulfate, will precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold water.

  • To the collected solid, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble inorganic salts behind.

  • Filter to separate the insoluble salts.

  • Evaporate the solvent from the acetone filtrate using a rotary evaporator to yield the yellow product.

  • Dry the product in a desiccator. The typical reported yield is around 42-90%.[6][10] The product can be further purified by recrystallization from acetone if necessary.[6][10]

Quantitative Data Summary
Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
Pyridine-N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine-N-oxide>90[6]
Pyridine-N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine-N-oxide42[10]
3-Methylpyridine-N-oxideFuming HNO₃ / H₂SO₄100-10523-Methyl-4-nitropyridine-N-oxide70-73[6]

Methodology 2: N-Oxidation of 4-Nitropyridine

This alternative route involves the direct oxidation of the nitrogen atom in 4-nitropyridine. This method is advantageous when 4-nitropyridine is a more readily available or cost-effective starting material. Organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective oxidizing agents for this transformation.[6]

Causality of Experimental Design
  • Choice of Oxidant: m-CPBA is a widely used and commercially available oxidant. It is relatively stable and selectively delivers an oxygen atom to the electron-deficient pyridine nitrogen without reacting with the nitro group.

  • Solvent and Temperature: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of the reactants.[6] The initial reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the oxidation, followed by a longer period at room temperature to ensure the reaction proceeds to completion.[11]

Visualizing the N-Oxidation Workflow

G cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation react_1 Dissolve 4-nitropyridine in Dichloromethane (DCM) react_2 Cool solution to 0-5 °C using an ice bath react_1->react_2 react_3 Add m-CPBA to the stirred solution react_2->react_3 react_4 Allow to warm to 20-25 °C and stir for 24 hours react_3->react_4 workup_1 Cool mixture to 0-5 °C react_4->workup_1 workup_2 Neutralize with sat. NaHCO₃ soln. to quench excess m-CPBA workup_1->workup_2 workup_3 Separate organic layer workup_2->workup_3 workup_4 Extract aqueous layer with DCM workup_3->workup_4 workup_5 Combine organic layers, dry over Na₂SO₄, and filter workup_4->workup_5 workup_6 Evaporate solvent under reduced pressure workup_5->workup_6 workup_7 Purify by recrystallization or chromatography workup_6->workup_7

Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide via N-oxidation.

Detailed Experimental Protocol: N-Oxidation

This protocol is based on the procedure outlined by BenchChem.[6]

1. Reaction Setup:

  • In a suitable reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath and begin stirring.

2. Oxidation Procedure:

  • While maintaining the temperature at 0 °C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the solution in portions.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C.

  • Continue stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture back down to 0-5 °C.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the m-chlorobenzoic acid by-product.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with additional dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-nitropyridine-N-oxide.

  • Further purification can be achieved via recrystallization or column chromatography if necessary.

Safety and Handling

  • Toxicity: 4-Nitropyridine-N-oxide is highly toxic if ingested and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Reaction Hazards: The nitration reaction is highly exothermic and produces toxic nitrous fumes. It must be performed in a well-ventilated fume hood. The nitration product is a high-energy compound and should be handled with care, avoiding excessive heat or shock.[9]

Conclusion

The synthesis of 4-nitropyridine-N-oxide is a well-established process crucial for the advancement of pharmaceutical and materials science research. The electrophilic nitration of pyridine-N-oxide remains the most common and high-yielding approach, benefiting from the powerful activating and directing influence of the N-oxide group. The alternative N-oxidation of 4-nitropyridine provides a valuable secondary route. By understanding the chemical principles behind these methodologies and adhering to detailed, safety-conscious protocols, researchers can reliably produce this versatile intermediate for a multitude of applications, from developing new antibacterial drugs to creating novel functional materials.[1]

References

safety, handling, and storage of 2,3-Dimethyl-4-nitropyridine-N-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of 2,3-Dimethyl-4-nitropyridine-N-oxide

Introduction: Understanding the Compound and its Associated Risks

This compound-N-oxide (CAS No. 37699-43-7) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, including proton pump inhibitors like lansoprazole and rabeprazole.[1][2][3] It typically appears as a yellow to pale yellow or orange crystalline solid.[4][5] While its utility in drug development is significant, the molecular structure—incorporating both a nitro group and an N-oxide functional group—necessitates a rigorous and informed approach to its handling, storage, and disposal.[5] The presence of the nitro group, in particular, classifies it within a family of compounds known for their potential energetic properties and reactivity.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety protocols required for this compound-N-oxide. It moves beyond a simple recitation of rules to explain the causality behind each recommendation, fostering a culture of safety grounded in scientific understanding.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound-N-oxide is the foundation of safe laboratory practice. The compound presents a multi-faceted risk profile encompassing chemical reactivity, and significant health hazards.

1.1 Physicochemical Hazards

  • Thermal Decomposition: When heated, especially under fire conditions, the compound can decompose to release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

  • Combustibility: The material is combustible at high temperatures and can be flammable in the presence of an open flame.[4]

  • Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous, potentially hazardous reactions. Aromatic nitro compounds, as a class, should not be heated under alkaline conditions, and contact with strong reducing agents must also be avoided.

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can alter the physical properties of the material and is a critical consideration for storage.

1.2 Health Hazards The primary health risks are associated with exposure via skin contact, eye contact, and inhalation of its dust.

  • Skin and Eye Irritation: It is classified as a skin irritant (H315) and causes serious eye irritation (H319).[8][9][10][11] Prolonged or repeated contact can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (H335).[8][10][11]

  • Suspected Genotoxicity and Carcinogenicity: Several sources classify the compound as suspected of causing genetic defects (H341) or cancer (Category 2).[12][7][9][10] This is a significant long-term health risk that mandates the minimization of all exposure.

The following table summarizes the key identification and hazard information for this compound-N-oxide.

PropertyData
Chemical Name This compound-N-oxide
Synonyms 4-Nitro-2,3-lutidine N-oxide
CAS Number 37699-43-7[4][7]
Molecular Formula C₇H₈N₂O₃[7][10]
Molecular Weight 168.15 g/mol [4][8][10]
Appearance Yellow to pale yellow crystalline powder[4]
Melting Point 90°C - 96°C[4]
GHS Hazard Statements H315: Causes skin irritation[8][9][10] H319: Causes serious eye irritation[8][9][10] H335: May cause respiratory irritation[8][10] H341: Suspected of causing genetic defects[9][10] H351: Suspected of causing cancer[7]
Signal Word Warning[7][8][9]

Section 2: Safe Handling Protocols

Given the identified hazards, a multi-layered approach to handling is required, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to minimize dust generation and prevent any direct contact or inhalation.[4][13]

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, should be conducted inside a certified chemical fume hood.[14] This is the most effective way to prevent inhalation of airborne dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[8]

2.2 Personal Protective Equipment (PPE) The selection of appropriate PPE is critical for preventing exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield may be necessary for procedures with a higher risk of splashing or dust generation.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or butyl rubber).[14] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[13] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the skin.[7][11] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron may be appropriate.[6]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7] However, if engineering controls are not feasible or if exposure to dust is apparent, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[4][8]

2.3 Step-by-Step Handling Workflow

The following diagram and protocol outline a self-validating system for safely handling this compound-N-oxide.

G Workflow for Safe Handling of this compound-N-oxide cluster_ppe Core Safety Principles prep 1. Preparation - Verify fume hood function. - Assemble all necessary equipment. - Don appropriate PPE. weigh 2. Weighing & Transfer - Perform inside fume hood. - Use anti-static weigh paper/boat. - Minimize dust generation. - Close primary container immediately. prep->weigh Proceed to handling react 3. Use in Reaction - Add slowly to reaction vessel. - Keep vessel covered/under inert  atmosphere as required. - Maintain temperature control. weigh->react Transfer to process cleanup 4. Decontamination & Disposal - Clean spills immediately. - Decontaminate surfaces with soap & water. - Dispose of contaminated PPE and materials  as hazardous waste. react->cleanup Post-reaction cleanup->prep For next operation ppe_node Engineering Controls (Fume Hood) + Personal Protective Equipment (PPE) = Minimized Exposure Risk

Caption: Safe handling workflow for this compound-N-oxide.

Protocol Explanation:

  • Preparation: Before handling the compound, verify that the chemical fume hood is operational. Gather all necessary glassware, spatulas, and reagents. Don all required PPE as detailed in section 2.2. This proactive step prevents the need to leave the controlled workspace during a critical manipulation.

  • Weighing and Transfer: Conduct all transfers within the fume hood to contain any dust.[14] Use smooth, deliberate motions to avoid creating airborne particles. Tapping the container should be avoided; instead, gently scoop the material. Close the stock container immediately after removing the required amount to prevent moisture absorption and contamination.[4]

  • Use in Reaction: When adding the solid to a reaction mixture, do so in a controlled manner. Be aware of the reaction's exothermicity, especially when working with strong acids or bases, as heat can accelerate decomposition.

  • Decontamination and Disposal: Thoroughly wash any contaminated surfaces with soap and water.[14] All disposable materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste according to institutional guidelines.[12][7][8] Contaminated clothing should be removed and laundered before reuse.[4][11]

Section 3: Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations. The key principles are isolation, environmental control, and segregation from incompatibles.

3.1 General Storage Conditions

  • Location: Store the compound in a cool, dry, and well-ventilated area.[7] The storage location should be protected from direct sunlight and away from heat or ignition sources.[4][15]

  • Container: Keep the container tightly closed to prevent the ingress of moisture, as the material is hygroscopic.[7][8] Some suppliers recommend storing under an inert atmosphere (e.g., argon).[7][16]

  • Temperature: While room temperature is generally acceptable, refrigeration (<15°C) in a cool, dark place is often preferred.[4] Do not store in a standard (non-spark-proof) refrigerator if flammable solvents are also present in the same unit.[17][18]

3.2 Segregation of Incompatible Materials This is one of the most critical aspects of safe storage. Failure to segregate incompatible chemicals can lead to fire or explosions.[17][18]

  • Oxidizing Agents: Store this compound-N-oxide separately from all oxidizing agents (e.g., nitrates, peroxides, perchlorates, nitric acid).[12][15][17][19] An oxidizer can react violently with organic materials.

  • Acids and Bases: Segregate from strong acids and strong bases.[12][7]

  • Flammables and Combustibles: Keep away from flammable and combustible materials.[15][20]

A best practice is to store it in a dedicated cabinet for solid reagents, using secondary containment (such as a plastic tray) to isolate it from other chemicals within that cabinet.[19]

Section 4: Emergency Procedures

Advance planning for potential emergencies is a hallmark of a robust safety program.

4.1 Exposure Response

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4][7][11]

  • Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, get medical advice.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[9]

4.2 Spill and Leak Cleanup

  • Small Spills: For small spills, ensure adequate ventilation and wear full PPE. Avoid actions that create dust.[8] Gently sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Large Spills: Restrict access to the area. Do not touch the spilled material.[4] Evacuate non-essential personnel. Notify your institution's environmental health and safety (EHS) department immediately.

4.3 Firefighting Measures

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) to extinguish fires.[12][7][8]

  • Hazards of Combustion: The compound may produce toxic nitrogen oxides and carbon oxides upon combustion.[7]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[7]

Conclusion

This compound-N-oxide is an indispensable reagent in modern pharmaceutical synthesis, but its benefits come with inherent risks. A comprehensive safety strategy, rooted in a deep understanding of its chemical and toxicological properties, is non-negotiable. By adhering to the principles of hazard assessment, implementing robust engineering controls, consistently using appropriate PPE, and following meticulous handling and storage protocols, researchers can mitigate these risks effectively. This commitment to safety ensures not only the protection of laboratory personnel but also the integrity of the vital scientific work being conducted.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Lansoprazole via N-Oxide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a cornerstone in the class of proton pump inhibitors (PPIs), is a widely prescribed therapeutic agent for managing acid-related gastrointestinal disorders.[1][2][3] Its chemical structure, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, features a sensitive sulfoxide linkage that is key to its mechanism of action but also presents a significant challenge in its chemical synthesis. This application note provides a comprehensive, in-depth guide for the synthesis of lansoprazole, commencing from the strategic starting material, 2,3-dimethyl-4-nitropyridine-N-oxide.[4][5] The described synthetic pathway is broken down into four principal stages: 1) nucleophilic substitution to install the trifluoroethoxy side chain, 2) functionalization of the 2-methyl group via an N-oxide rearrangement, 3) condensation with 2-mercaptobenzimidazole to form the core thioether scaffold, and 4) a highly selective final oxidation to yield lansoprazole. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical rationale to empower robust and reproducible execution.

Synthetic Strategy & Mechanistic Rationale

The synthesis of lansoprazole is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. The chosen route, starting from this compound-N-oxide, is an established pathway that leverages the unique reactivity of the pyridine N-oxide moiety.

The overall logic involves the sequential construction of the substituted pyridine fragment, followed by its coupling to the benzimidazole heterocycle, and culminating in a critical oxidation step.

Logical Flow of the Lansoprazole Synthesis

Lansoprazole_Synthesis A This compound-N-oxide B Trifluoroethoxy Pyridine N-Oxide Intermediate A->B  Nucleophilic  Aromatic Substitution C Activated 2-Chloromethyl Pyridine Derivative B->C  N-Oxide Rearrangement  & Chlorination D Thioether Precursor C->D  Thioether Formation  (SN2 Coupling) E Lansoprazole (Sulfoxide) D->E  Selective  Oxidation

Caption: High-level workflow for Lansoprazole synthesis.

Stage 1: Installation of the Trifluoroethoxy Group The synthesis commences with a nucleophilic aromatic substitution on the this compound-N-oxide ring. The electron-withdrawing nitro group at the 4-position, coupled with the activating effect of the N-oxide, renders this position highly susceptible to nucleophilic attack. 2,2,2-Trifluoroethanol, in the presence of a non-nucleophilic base like potassium carbonate, displaces the nitro group to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.

Stage 2: Activation of the 2-Methyl Group A key transformation involves functionalizing the methyl group at the 2-position to enable coupling with the benzimidazole unit. This is elegantly achieved through a rearrangement reaction. Treatment of the N-oxide intermediate with acetic anhydride induces an isomerization, converting the N-oxide to a 2-(hydroxymethyl)pyridine derivative. This newly formed primary alcohol is a poor leaving group and must be activated. Conversion to the corresponding chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) produces the highly reactive 2-(chloromethyl) intermediate, primed for the subsequent substitution.

Stage 3: Thioether Scaffold Formation This stage involves a nucleophilic substitution reaction to couple the two key heterocyclic fragments. The sulfur atom of 2-mercaptobenzimidazole, deprotonated by a base such as sodium methoxide, acts as a potent nucleophile.[2] It attacks the electrophilic carbon of the 2-(chloromethyl)pyridine derivative, displacing the chloride ion to form the central thioether linkage of the lansoprazole precursor.

Stage 4: Selective Oxidation - The Critical Step The final and most delicate step is the oxidation of the thioether to a sulfoxide.[1] This transformation is critical because the pharmacological activity resides in the sulfoxide, while the corresponding sulfone is an undesired impurity.[1][6] Over-oxidation is a common pitfall that significantly lowers the yield and complicates purification.[7] Therefore, precise control of stoichiometry and temperature is paramount. Common reagents for this selective oxidation include meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or tert-butyl hydroperoxide, sometimes in the presence of a vanadium catalyst.[1][2][3][8][9] The reaction is typically performed at low temperatures to minimize the formation of the sulfone byproduct.[1][10]

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )Role
This compound-N-oxide37699-43-7168.15Starting Material
2,2,2-Trifluoroethanol75-89-8100.04Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetic Anhydride108-24-7102.09Rearrangement Reagent
Thionyl Chloride (SOCl₂)7719-09-7118.97Chlorinating Agent
2-Mercaptobenzimidazole583-39-1150.19Nucleophile
Sodium Methoxide (NaOMe)124-41-454.02Base
meta-Chloroperbenzoic acid (m-CPBA)937-14-4172.57Oxidizing Agent
Dichloromethane (DCM)75-09-284.93Solvent
Methanol (MeOH)67-56-132.04Solvent
Chloroform (CHCl₃)67-66-3119.38Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11Quenching Agent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Base (Aqueous Workup)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and m-CPBA are corrosive and should be handled with extreme care.

Protocol 1: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound-N-oxide (1.0 eq).

  • Add 2,2,2-trifluoroethanol (3.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a solid.

Protocol 2: Synthesis of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • Rearrangement: Dissolve the product from Protocol 1 (1.0 eq) in acetic anhydride (5.0 eq). Heat the solution to 100°C for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(hydroxymethyl) intermediate.

  • Chlorination: Dissolve the crude intermediate in chloroform (approx. 10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess solvent and SOCl₂. The resulting crude hydrochloride salt of the product is typically used directly in the next step without further purification.

Protocol 3: Synthesis of the Thioether Precursor
  • In a separate flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in methanol (approx. 15 volumes).

  • Add sodium methoxide (1.1 eq) and stir for 30 minutes at room temperature to form the sodium thiolate salt.

  • Add the crude 2-(chloromethyl)pyridine derivative from Protocol 2 (1.0 eq) to the methanolic solution of the thiolate.

  • Heat the mixture to reflux for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether precursor, which can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 4: Oxidation to Lansoprazole
  • Suspend the thioether precursor (1.0 eq) in chloroform or dichloromethane (approx. 10 volumes).[1]

  • Cool the suspension to a temperature between -10°C and 0°C using an ice-salt or dry ice/acetone bath.[8]

  • Dissolve m-CPBA (approx. 1.0-1.1 eq, purity-corrected) in a minimal amount of the same solvent and add it dropwise to the cold suspension over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at low temperature for 1-2 hours. The progress should be meticulously monitored by HPLC to maximize sulfoxide formation and minimize the sulfone impurity.

  • Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude lansoprazole can be purified by crystallization from a solvent system such as ethanol/water or acetone/water to yield a white to off-white crystalline solid.[1][8]

Summary of Synthetic Transformations

StepTransformationKey ReagentsTypical YieldPrimary Concern(s)
1Nitro-group displacement with trifluoroethanolK₂CO₃, CF₃CH₂OH> 90%Ensuring complete reaction.
2N-Oxide rearrangement and chlorinationAcetic Anhydride, SOCl₂> 85% (2 steps)Handling of corrosive thionyl chloride.
3Thioether formation via S-alkylation2-Mercaptobenzimidazole, NaOMe> 90%Purity of the coupled product.
4Selective oxidation of sulfide to sulfoxidem-CPBA75-85%Over-oxidation to sulfone impurity; temperature control.

References

Application Notes & Protocols: The Strategic Role of 2,3-Dimethyl-4-nitropyridine-N-oxide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and application of 2,3-Dimethyl-4-nitropyridine-N-oxide, a pivotal intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs), most notably proton pump inhibitors (PPIs). We will explore the underlying chemical principles that make this molecule a valuable building block and provide detailed, field-proven protocols for its synthesis and subsequent utilization.

Introduction: The Significance of a Highly Activated Pyridine Core

This compound-N-oxide (CAS No: 37699-43-7), also known as 4-Nitro-2,3-lutidine N-Oxide, is a highly activated heterocyclic compound. Its importance in medicinal chemistry stems from the strategic placement of its functional groups. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by two powerful electron-withdrawing features: the N-oxide functional group and the nitro group at the 4-position.

This electronic configuration makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical molecules.[1][2] The nitro group acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles. This reactivity is harnessed in the industrial-scale synthesis of blockbuster anti-ulcer drugs like Lansoprazole and Rabeprazole, where this intermediate is indispensable.[3][4][5]

The Synthetic Pathway: From 2,3-Lutidine to an Activated Intermediate

The industrial synthesis of this compound-N-oxide is a well-established two-step process starting from the readily available 2,3-lutidine (2,3-dimethylpyridine).

Step 1: N-Oxidation The first step involves the oxidation of the pyridine nitrogen. This is a critical pre-activation step. The resulting N-oxide group not only increases the ring's susceptibility to electrophilic nitration but also directs the incoming nitro group to the C4 position.

Step 2: Electrophilic Nitration The activated intermediate, 2,3-dimethylpyridine-N-oxide, undergoes electrophilic nitration to yield the final product. This reaction is typically carried out using a mixed acid system, such as nitric acid and sulfuric acid, or a combination of potassium nitrate and sulfuric acid. Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the N-oxide to further enhance the ring's activation.[4]

The overall workflow can be visualized as follows:

G cluster_0 Overall Synthesis Workflow 2_3_Lutidine 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine-N-oxide 2_3_Lutidine->N_Oxide N-Oxidation (e.g., H₂O₂) Final_Product This compound-N-oxide N_Oxide->Final_Product Nitration (H₂SO₄/KNO₃) PPI_Precursor Substituted Pyridine (e.g., for Lansoprazole) Final_Product->PPI_Precursor Nucleophilic Aromatic Substitution (SNAr) G Reactants This compound-N-oxide + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition of Nucleophile (Nu⁻) Products Substituted Product + NO₂⁻ Meisenheimer->Products Elimination of Leaving Group (NO₂⁻)

References

Application Notes and Protocols: The Strategic Role of 2,3-Dimethyl-4-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,3-Dimethyl-4-nitropyridine and its N-oxide derivative, critical building blocks in modern medicinal chemistry. We will move beyond simple descriptions to analyze the causality behind synthetic choices, present detailed, field-proven protocols, and discuss the broader potential of this scaffold in drug discovery.

Introduction: A Versatile Heterocyclic Intermediate

This compound, and more commonly its N-oxide form, is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structure, featuring a pyridine core functionalized with a nitro group, makes it an exceptionally versatile substrate for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group, further enhanced by N-oxidation, activates the C4 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in its application.

While its most prominent role is in the industrial-scale synthesis of proton pump inhibitors (PPIs) like lansoprazole and rabeprazole, the underlying chemistry of the nitropyridine scaffold opens doors to other therapeutic areas, including the development of kinase inhibitors.[1][2][3] This document serves as a comprehensive guide for researchers and drug development professionals on the synthesis and application of this key intermediate.

Synthesis of the Key Precursor: this compound-N-oxide

The journey begins not with the target molecule itself, but with its precursor, 2,3-lutidine (2,3-dimethylpyridine). The synthesis of this compound-N-oxide is a classic two-step process: N-oxidation followed by nitration. The initial oxidation to the N-oxide is crucial as it activates the pyridine ring, making the subsequent electrophilic nitration at the C4 position feasible and highly regioselective.

G cluster_0 Synthesis Workflow Start 2,3-Lutidine Step1 N-Oxidation (e.g., H₂O₂) Start->Step1 Intermediate 2,3-Dimethylpyridine-N-oxide Step1->Intermediate Step2 Nitration (KNO₃ / H₂SO₄) Intermediate->Step2 Product This compound-N-oxide Step2->Product

Caption: Workflow for the synthesis of this compound-N-oxide.

Protocol: Environmentally Benign Nitration using Potassium Nitrate

Traditional nitration methods often employ concentrated or fuming nitric acid, which generates hazardous nitrogen oxide fumes and involves extended reaction times.[4][5] A superior, field-proven method utilizes potassium nitrate in sulfuric acid, which significantly shortens reaction times, improves safety, and increases yields.[1][2]

Rationale: Potassium nitrate in concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ. This approach avoids the handling of large quantities of corrosive and volatile nitric acid, leading to a friendlier operating environment and reducing the formation of brown nitrogen dioxide gas.[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated (98%) sulfuric acid.

  • Cooling: Cool the mixture to between -10°C and -5°C using an appropriate cooling bath (e.g., ice-salt).

  • Nitrating Agent Addition: Slowly add, dropwise, a pre-prepared solution of 14.15 g of potassium nitrate in 100 g of concentrated (98%) sulfuric acid. Maintain the internal temperature below -5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-85°C. Maintain this temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is completely consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water, with stirring.

  • Extraction: Extract the aqueous solution three times with dichloromethane.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow solid.[1][2]

Comparative Synthesis Data

The improved potassium nitrate method demonstrates clear advantages over the traditional nitric acid approach.

MethodNitrating AgentReaction TimeYieldPurity (HPLC)Reference
TraditionalConc. Nitric Acid / Sulfuric Acid12 hours60.1%82%[4]
ImprovedPotassium Nitrate / Sulfuric Acid2 hours92.9%99%[2]
Improved (High Temp)Potassium Nitrate / Sulfuric Acid0.5 hours92.3%99%[2]

Core Application: Synthesis of Proton Pump Inhibitors (PPIs)

The primary industrial application of this compound-N-oxide is as a key building block for lansoprazole, a widely used PPI for treating gastric ulcers.[6] The core transformation is a nucleophilic aromatic substitution (SNAr) reaction where the nitro group is displaced by an alcohol.

Mechanistic Insight: The pyridine N-oxide and the nitro group are both strongly electron-withdrawing. Their combined effect makes the C4 position of the pyridine ring highly electron-deficient and thus extremely susceptible to attack by nucleophiles. The nitro group is an excellent leaving group, facilitating a smooth and efficient substitution.

G cluster_1 Lansoprazole Precursor Synthesis Start This compound-N-oxide Reaction SNAr Reaction (Base, Phase Transfer Catalyst) Start->Reaction Reagent 2,2,2-Trifluoroethanol (Nucleophile) Reagent->Reaction Product 2,3-dimethyl-4-(2,2,2-trifluoroethoxy) pyridine N-oxide Reaction->Product

Caption: SNAr reaction to form a key lansoprazole intermediate.

Protocol: Synthesis of a Lansoprazole Intermediate

This protocol describes the synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide, a direct precursor in the multi-step synthesis of Lansoprazole.[6]

  • Setup: Charge a reactor with this compound N-oxide, trifluoroethanol, methyl ethyl ketone (MEK), water, and a phase transfer catalyst such as triethylbenzylammonium chloride.

  • Base Addition: Add a suitable base, like potassium carbonate.

  • Reaction: Heat the mixture to reflux and maintain until reaction completion, as monitored by TLC or HPLC.

  • Work-up: After cooling, perform an aqueous work-up to remove inorganic salts.

  • Isolation: Separate the organic phase and remove the solvent under reduced pressure to isolate the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

!!! CRITICAL SAFETY NOTE !!! Nitro-containing aromatic compounds can be thermally unstable. An industrial incident involving the decomposition of this compound N-oxide has been reported.[6] The presence of a base (like potassium carbonate) can activate and significantly lower the decomposition temperature, leading to a highly exothermic runaway reaction. It is imperative to conduct thorough thermal hazard assessments (e.g., using DSC or reaction calorimetry) before scaling up any reaction involving this compound, especially in the presence of bases.

Broader Potential: A Gateway to New Scaffolds

Beyond PPIs, the functional handles on this compound provide a platform for diversification in drug discovery. The nitro group can be readily reduced to a primary amine, a key functional group for building a wide array of bioactive molecules, particularly kinase inhibitors.[3]

Synthetic Strategy: The reduction of the nitro group to an amine is typically achieved with high efficiency using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation (e.g., ammonium formate with Pd/C).[3] The resulting 4-amino-2,3-dimethylpyridine is a trifunctional building block, ripe for further elaboration. The amino group can be used in amide couplings, reductive aminations, or as a nucleophile in building heterocyclic rings, such as the imidazo[4,5-b]pyridine core found in many kinase inhibitors.[7]

G cluster_0 Established Pathway cluster_1 Discovery Pathway Start This compound-N-oxide PathA_React SNAr Reaction (e.g., with alcohols) Start->PathA_React PathB_React Nitro Group Reduction (e.g., Pd/C, H₂) Start->PathB_React PathA_Prod PPI Intermediates (e.g., Lansoprazole) PathA_React->PathA_Prod PathB_Inter 4-Amino-2,3-dimethylpyridine (Versatile Intermediate) PathB_React->PathB_Inter PathB_Prod Kinase Inhibitor Scaffolds, Other Bioactive Molecules PathB_Inter->PathB_Prod

References

Application Notes & Protocols for the Investigation of 2,3-Dimethyl-4-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and agrochemical development professionals.

Abstract

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] This document provides a comprehensive technical guide for the investigation of 2,3-Dimethyl-4-nitropyridine and its crucial precursor, this compound-N-oxide, as potential building blocks for novel crop protection agents. While the primary documented application of these compounds is in pharmaceutical synthesis, their structural characteristics—a substituted, electron-deficient nitropyridine core—suggest significant, untapped potential in agrochemical discovery.[3] This guide moves beyond established use-cases to provide researchers with the foundational knowledge, synthesis protocols, and hypothesis-driven screening workflows necessary to explore this potential. We present detailed, field-proven synthetic methodologies, including a safer, higher-yield approach to the N-oxide precursor, and outline logical, step-by-step protocols for the preliminary evaluation of herbicidal and insecticidal activity.

Introduction: The Rationale for Investigation

The pyridine heterocycle is a privileged structure in agrochemistry due to its metabolic stability and versatile functionalization potential.[1] Many commercial pesticides are pyridine-based, underscoring the value of this scaffold.[2] this compound, while not a commercial agrochemical itself, presents an intriguing starting point for a discovery program. Its structure is analogous to other nitropyridine derivatives that have shown promise as insecticides and herbicides.[4][5]

The rationale for investigating this specific molecule is twofold:

  • Herbicidal Potential: The electron-withdrawing nitro group can impart herbicidal activity, a feature seen in other nitrated aromatic compounds. The overall substitution pattern could lead to novel modes of action, a critical need in overcoming widespread weed resistance.[6][7]

  • Insecticidal Potential: The pyridine core is central to the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR). While structurally distinct from commercial neonicotinoids, the this compound scaffold provides a unique electronic and steric profile that warrants investigation against insect nAChRs and other potential targets.

This guide provides the necessary protocols to synthesize the target compound and its key intermediate and subsequently screen them in robust, primary bioassays to validate these hypotheses.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the material's properties and hazards is mandatory. The data below pertains to the key intermediate, This compound-N-oxide , which is the typical starting point for synthesis.

PropertyValueSource
CAS Number 37699-43-7PubChem
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol Capot Chemical[1]
Appearance White to light yellow powder/crystalTCI America[6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects.PubChem, TCI America[6][8]
Precautionary Notes P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.Capot Chemical[1]
Storage Store in a cool, dry, well-ventilated place. Hygroscopic.Thermo Fisher Scientific[9]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Thermo Fisher Scientific[9]

CAUSALITY NOTE: The "Suspected of causing genetic defects" (H341) classification necessitates stringent handling protocols. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, to minimize exposure.

Synthesis and Screening Workflow

A logical workflow is essential for the efficient evaluation of a new chemical scaffold. The proposed pathway involves the synthesis of the stable N-oxide intermediate, followed by deoxygenation to the target compound. Both compounds can then be entered into parallel screening funnels for herbicidal and insecticidal activity.

Agrochemical_Workflow cluster_synthesis PART 1: Synthesis cluster_screening PART 2: Biological Screening start 2,3-Lutidine-N-Oxide synth_n_oxide Protocol 1: Nitration using KNO₃/H₂SO₄ start->synth_n_oxide Safer, high-yield method n_oxide This compound-N-oxide synth_n_oxide->n_oxide deoxygenate Protocol 2: Deoxygenation using PCl₃ n_oxide->deoxygenate Generates target scaffold herb_screen Protocol 3: Primary Herbicidal Screen (Seed Germination Assay) n_oxide->herb_screen insect_screen Protocol 4: Primary Insecticidal Screen (Contact Bioassay) n_oxide->insect_screen target_cpd This compound deoxygenate->target_cpd target_cpd->herb_screen target_cpd->insect_screen results Data Analysis: Determine EC₅₀ / LC₅₀ herb_screen->results insect_screen->results

Caption: Proposed workflow for synthesis and agrochemical screening.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-N-oxide

EXPERIENCE NOTE: This protocol is adapted from patented methods which replace hazardous concentrated or fuming nitric acid with solid potassium nitrate.[3][10] This significantly reduces the formation of toxic brown NOx gas, shortens reaction times, and improves yield and operational safety.[10] Concentrated sulfuric acid serves as both the solvent and a dehydrating agent to drive the reaction.

Materials:

  • 2,3-Dimethylpyridine-N-oxide (2,3-Lutidine-N-oxide)

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid. Cool the mixture in an ice bath to between -10°C and 20°C.

  • In a separate beaker, prepare the nitrating solution by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid. This may require gentle warming but must be cooled back down before use.

  • Using a dropping funnel, add the sulfuric acid solution of potassium nitrate dropwise to the cooled solution of 2,3-dimethylpyridine-N-oxide, ensuring the temperature is maintained between -10°C and 20°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 85-90°C. Maintain this temperature for 1-2 hours.

  • Monitor the reaction to completion using HPLC or TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker to quench the reaction.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light-yellow solid.

  • Expected Outcome: Yields of 91-93% with >99% purity (by HPLC) have been reported.[3]

Protocol 2: Deoxygenation to this compound

EXPERIENCE NOTE: Phosphorus trichloride (PCl₃) is a common and effective reagent for the deoxygenation of pyridine N-oxides.[11][12] The reaction proceeds via attack of the N-oxide oxygen onto the phosphorus center, followed by elimination to give the parent pyridine and phosphorus oxychloride (POCl₃). The reaction is typically clean, but PCl₃ is highly reactive with water and should be handled with care in an anhydrous environment.

Materials:

  • This compound-N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chloroform or toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Flasks and condenser under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the this compound-N-oxide (1 equivalent) in anhydrous chloroform in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride (approx. 1.2 equivalents) dropwise to the cooled solution.

  • After addition, allow the reaction to warm to room temperature and stir for 30-60 minutes, or until TLC/GC-MS analysis shows complete consumption of the starting material.[13]

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with additional chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel if necessary.

Protocol 3: Primary Herbicidal Screening (Seed Germination & Root Growth Assay)

TRUSTWORTHINESS NOTE: This assay provides a rapid and quantifiable measure of pre-emergent (germination) and post-emergent (root growth) herbicidal activity. Including both a monocot (e.g., ryegrass) and a dicot (e.g., cress) species is crucial for assessing selectivity.

Materials:

  • Test compounds (dissolved in acetone or DMSO)

  • Filter paper discs (to fit Petri dishes)

  • Petri dishes (60 mm)

  • Seeds of a monocot (e.g., Lolium perenne - perennial ryegrass) and a dicot (e.g., Lepidium sativum - garden cress)

  • Control solvent (e.g., 0.1% acetone in water)

  • Growth chamber (25°C, 16:8 h light:dark cycle)

Procedure:

  • Prepare stock solutions of the test compounds (e.g., 10,000 ppm in acetone).

  • Create a dilution series (e.g., 1000, 100, 10, 1 ppm) in a suitable solvent system (e.g., 0.1% acetone in water).

  • Place one sterile filter paper disc into each Petri dish.

  • Pipette 1 mL of each test concentration onto a filter paper. Prepare a solvent-only control. Allow the solvent to evaporate completely in a fume hood.

  • Place 20-30 seeds of the chosen plant species onto the treated filter paper.

  • Add 2 mL of deionized water to each dish to moisten the paper.

  • Seal the dishes with paraffin film and place them in a growth chamber.

  • After 5-7 days, record the percentage of seed germination and measure the primary root length of the seedlings.

  • Calculate the percent inhibition of germination and root growth relative to the solvent control.

  • Data Analysis: Use the dose-response data to calculate the EC₅₀ (Effective Concentration to inhibit growth by 50%) for each compound against each species.

Protocol 4: Primary Insecticidal Screening (Contact Bioassay on Aphids)

TRUSTWORTHINESS NOTE: Aphids are a common agricultural pest and are sensitive to compounds targeting the nervous system. This direct contact assay is a standard first-tier screen for insecticidal activity.

Materials:

  • Test compounds (dissolved in acetone with 0.1% Triton X-100 as a surfactant)

  • Leaf discs (e.g., cabbage or fava bean) cut to fit a Petri dish

  • Aphids (e.g., Myzus persicae - green peach aphid)

  • Micro-spray tower or hand-held sprayer

  • Petri dishes with a moist filter paper base

Procedure:

  • Prepare a dilution series of the test compounds (e.g., 1000, 100, 10, 1 ppm) in acetone containing 0.1% Triton X-100.

  • Place leaf discs on a clean surface and infest each with 15-20 adult aphids.

  • Evenly spray the infested leaf discs with the test solutions using a micro-sprayer. Ensure a solvent-only control is included.

  • Allow the discs to air dry for 30-60 minutes.

  • Place each treated leaf disc into a Petri dish containing moist filter paper.

  • Maintain the dishes at 23-25°C.

  • Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis.[4]

References

Application Note: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide via Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

The condensation reaction between 2,3-Dimethyl-4-nitropyridine-N-oxide and 2,2,2-trifluoroethanol is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of proton pump inhibitors. The resulting product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, is a key intermediate in the manufacturing of Lansoprazole, a widely used medication for treating acid-related gastrointestinal conditions.[1][2][3] The incorporation of the trifluoroethoxy moiety is critical for the pharmacological activity of the final drug molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of this vital condensation reaction.

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring of this compound-N-oxide is rendered highly electron-deficient by the strong electron-withdrawing effects of both the N-oxide and the nitro group, particularly at the C4 position. This pronounced electrophilicity makes the C4 carbon susceptible to attack by nucleophiles.

In this reaction, 2,2,2-trifluoroethanol, in the presence of a base such as potassium carbonate, is deprotonated to form the trifluoroethoxide anion. This potent nucleophile then attacks the electron-deficient C4 carbon of the pyridine ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is delocalized across the pyridine ring and the nitro group. The reaction concludes with the elimination of the nitro group as a nitrite anion, restoring the aromaticity of the pyridine ring and yielding the final product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.

Diagram of the SNAr Reaction Mechanism:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 2_3_dimethyl_4_nitropyridine_N_oxide This compound-N-oxide meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 2_3_dimethyl_4_nitropyridine_N_oxide->meisenheimer_complex Nucleophilic Attack trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethoxide Trifluoroethoxide Nucleophile trifluoroethanol->trifluoroethoxide Deprotonation K2CO3 K2CO3 (Base) product 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide meisenheimer_complex->product Elimination of Leaving Group nitrite Nitrite Anion meisenheimer_complex->nitrite

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of Lansoprazole intermediates.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound-N-oxide≥98%Commercially Available
2,2,2-Trifluoroethanol≥99%Commercially AvailableCan be used as both reactant and solvent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flask with reflux condenser-Standard laboratory supplier-
Magnetic stirrer with heating mantle-Standard laboratory supplier-
Rotary evaporator-Standard laboratory supplier-
Standard glassware for extraction and filtration-Standard laboratory supplier-
Safety Precautions
  • This compound-N-oxide: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,2,2-Trifluoroethanol: Flammable liquid and vapor. Toxic if swallowed or inhaled, and harmful in contact with skin. Causes serious eye damage and may cause damage to organs through prolonged or repeated exposure.[6][7] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11][12] Avoid generating dust.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound-N-oxide (1.0 eq).

  • Addition of Reagents: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the flask.

  • Solvent and Nucleophile Addition: Add an excess of 2,2,2-trifluoroethanol to the flask, sufficient to act as the reaction solvent (approximately 5-10 volumes relative to the starting material).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess 2,2,2-trifluoroethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide as a solid.

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: - this compound-N-oxide - K2CO3 - 2,2,2-Trifluoroethanol start->setup reaction Reflux and Monitor (TLC/HPLC) setup->reaction workup Workup: - Remove Trifluoroethanol - H2O wash - Dichloromethane Extraction reaction->workup purification Purification: - Dry with Na2SO4 - Concentrate - Recrystallization/Chromatography workup->purification product Pure Product purification->product

Caption: A typical workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through in-process monitoring and characterization of the final product.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC provides a clear indication of the consumption of the starting material and the formation of the product, allowing for precise determination of the reaction endpoint.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

    • Mass Spectrometry: To verify the molecular weight of the product.

    • Melting Point Analysis: To assess the purity of the final product.

  • Yield Calculation: A consistent and reproducible yield serves as a key indicator of a successful and optimized reaction.

By implementing these validation steps, researchers can ensure the integrity and reproducibility of their results.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the condensation reaction of this compound-N-oxide with trifluoroethanol. By understanding the underlying SNAr mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and efficiently synthesize this crucial pharmaceutical intermediate.

References

The Emerging Role of 2,3-Dimethyl-4-nitropyridine-N-oxide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the burgeoning potential of 2,3-Dimethyl-4-nitropyridine-N-oxide as a versatile building block in materials science. While traditionally recognized as a key intermediate in pharmaceutical synthesis, its unique electronic and structural attributes—stemming from the interplay of the electron-withdrawing nitro group, the electron-donating methyl groups, and the coordinating N-oxide functionality—position it as a compelling candidate for the development of novel functional materials. This document provides a comprehensive overview of its synthesis, properties, and detailed protocols for its prospective applications in luminescent coordination polymers and as a constituent in organic electronic materials. The protocols are designed to be self-validating, with built-in characterization steps to ensure the integrity of the synthesized materials.

Introduction: Beyond a Pharmaceutical Intermediate

This compound-N-oxide is a heterocyclic organic compound that has primarily been utilized in the synthesis of proton pump inhibitors like lansoprazole.[1] However, a deeper analysis of its molecular architecture reveals a fascinating combination of features that are highly desirable in materials science. The pyridine-N-oxide moiety offers a robust coordination site for metal ions, while the nitro group imparts significant electron-accepting character, creating a push-pull electronic system. This inherent polarity suggests potential for applications in nonlinear optics (NLO) and as a building block for electron-transporting materials in organic light-emitting diodes (OLEDs).[2][3]

This guide will explore these potential applications, providing the scientific rationale behind the proposed experimental designs and offering detailed, step-by-step protocols for researchers to investigate the materials science applications of this intriguing molecule.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of this compound-N-oxide is paramount for its effective and safe utilization in materials synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Yellow to pale yellow crystalline powder[5]
Melting Point 90-96 °C[5]
Solubility Soluble in methanol[5]
Stability Stable under recommended storage conditions; hygroscopic[5]

Safety Precautions: this compound-N-oxide is stable under normal conditions but should be handled with care. It is incompatible with strong oxidizing agents, acids, and bases.[5] Due to the presence of the nitro group, it may have explosive characteristics under certain conditions.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound-N-oxide

The synthesis of this compound-N-oxide is well-documented, typically involving the nitration of 2,3-dimethylpyridine-N-oxide. The following protocol is an adaptation of established methods.[1][6]

Protocol 3.1: Synthesis of this compound-N-oxide

Materials:

  • 2,3-dimethylpyridine-N-oxide

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Dichloromethane

  • Deionized water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid. The mass ratio of 2,3-dimethylpyridine-N-oxide to sulfuric acid should be approximately 1:5 to 1:16.[6]

  • Cool the mixture to between -10 °C and 5 °C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by carefully dissolving potassium nitrate in concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the cooled solution of 2,3-dimethylpyridine-N-oxide, ensuring the temperature remains below 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 1-2 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound-N-oxide as a yellow crystalline solid.

Causality of Experimental Choices:

  • The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Maintaining a low temperature during the addition of the nitrating agent is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • The final heating step drives the reaction to completion.

Application in Luminescent Coordination Polymers

The N-oxide group of this compound-N-oxide is an excellent Lewis base, making it a promising ligand for the construction of coordination polymers. The unique electronic properties imparted by the nitro and methyl groups could lead to interesting photoluminescent behaviors in the resulting materials.

Protocol 4.1: Synthesis of a Luminescent Zinc(II) Coordination Polymer

Materials:

  • This compound-N-oxide

  • Zinc(II) nitrate hexahydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Small glass vials

Procedure:

  • In a small glass vial, dissolve this compound-N-oxide (1 mmol) in DMF (5 mL).

  • In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.5 mmol) in ethanol (5 mL).

  • Slowly add the metal salt solution to the ligand solution with gentle stirring.

  • Seal the vial and place it in an oven at 80 °C for 48 hours (solvothermal synthesis).

  • After 48 hours, allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

Self-Validation and Characterization:

  • Single-Crystal X-ray Diffraction: To determine the coordination environment of the metal center, the binding mode of the ligand, and the overall crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the N-oxide group to the metal center (a shift in the N-O stretching frequency is expected).

  • Photoluminescence Spectroscopy: To investigate the excitation and emission properties of the material. The presence of the nitroaromatic system may lead to interesting charge-transfer-based luminescence.

Logical Framework for the Synthesis of a Luminescent Coordination Polymer:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization Ligand 2,3-Dimethyl-4- nitropyridine-N-oxide (Ligand) Solvothermal Solvothermal Reaction (DMF/Ethanol, 80°C) Ligand->Solvothermal Metal Zinc(II) Nitrate (Metal Salt) Metal->Solvothermal CP Luminescent Zn(II) Coordination Polymer Solvothermal->CP XRD X-ray Diffraction (Structure & Purity) CP->XRD TGA TGA (Thermal Stability) CP->TGA FTIR FTIR (Coordination) CP->FTIR PL Photoluminescence (Optical Properties) CP->PL

Caption: Workflow for the synthesis and characterization of a luminescent coordination polymer.

Application in Organic Electronics: A Building Block for Electron-Transporting Materials

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes this compound-N-oxide a potential core for designing electron-transporting materials (ETMs) for OLEDs.[7][8] By functionalizing this core with other aromatic moieties, it is possible to tune the LUMO (Lowest Unoccupied Molecular Orbital) level for efficient electron injection and transport.

Protocol 5.1: Proposed Synthesis of a Phenyl-Substituted Derivative for OLED Applications

This protocol outlines a hypothetical synthetic route to a derivative of this compound for potential use as an ETM. This would involve a nucleophilic aromatic substitution (SNAᵣ) reaction, where the nitro group is displaced by a phenolate.

Materials:

  • This compound-N-oxide

  • Phenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of phenol (1.2 mmol) in dry DMF (10 mL), add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add this compound-N-oxide (1 mmol) to the reaction mixture.

  • Heat the reaction to 120 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry: To verify the molecular weight.

  • Cyclic Voltammetry (CV): To determine the LUMO and HOMO energy levels and assess its suitability as an ETM.

  • UV-Vis and Photoluminescence Spectroscopy: To study its optical properties.

  • Thermal Analysis (TGA and DSC): To evaluate its thermal stability and glass transition temperature, which are crucial for device stability.

Conceptual Pathway for ETM Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_characterization Molecular Characterization cluster_properties Material Property Evaluation cluster_application Device Application StartMat This compound-N-oxide Reaction SNAr with Phenol (K₂CO₃, DMF, 120°C) StartMat->Reaction Product Phenyl-substituted Derivative (ETM Candidate) Reaction->Product NMR_MS NMR & Mass Spec (Structural Verification) Product->NMR_MS CV Cyclic Voltammetry (Energy Levels) Product->CV Spectroscopy UV-Vis & PL (Optical Properties) Product->Spectroscopy Thermal TGA & DSC (Thermal Stability) Product->Thermal OLED OLED Fabrication & Testing CV->OLED Thermal->OLED

Caption: Logical workflow for the synthesis and evaluation of a potential electron-transporting material.

Conclusion and Future Outlook

This compound-N-oxide stands as a promising, yet underexplored, platform for the development of advanced functional materials. Its unique electronic and structural characteristics make it a compelling candidate for applications in coordination chemistry and organic electronics. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring these exciting avenues. Future work could involve the synthesis of a wider range of coordination polymers with different metal centers to tune the luminescent properties, as well as the design and synthesis of more complex organic electronic materials based on this core structure for applications in OLEDs and other organic electronic devices.

References

Quantitative Analysis of 2,3-Dimethyl-4-nitropyridine-N-oxide: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2,3-Dimethyl-4-nitropyridine-N-oxide, a key intermediate in pharmaceutical synthesis.[1][2] We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The causality behind critical experimental parameters is explained to empower researchers in adapting these methods. This document serves as a practical resource for scientists in quality control, process development, and research environments, ensuring reliable and accurate analytical outcomes.

Introduction and Physicochemical Profile

This compound-N-oxide (CAS No. 37699-43-7), also known as 4-Nitro-2,3-lutidine N-oxide, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors like Lansoprazole.[2] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The presence of the N-oxide functional group and the nitro aromatic system dictates its chemical properties and provides clear handles for quantitative analysis.

Nomenclature Clarification: This document focuses on the N-oxide derivative (C₇H₈N₂O₃), which is the common intermediate of interest. It is chemically distinct from its parent compound, this compound.

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. These properties inform the choice of solvents, column chemistry, and instrumental parameters.

Table 1: Physicochemical Properties of this compound-N-oxide

Property Value Reference(s)
Molecular Formula C₇H₈N₂O₃ [3][4]
Molecular Weight 168.15 g/mol [3][4]
IUPAC Name 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium [4]
Appearance Yellow to pale yellow crystalline powder [3]
Melting Point 90 - 98 °C [3][5]
Solubility Soluble in Methanol [3]

| Chemical Stability | Stable under recommended storage conditions; Hygroscopic |[3][6] |

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the premier technique for quantifying this compound-N-oxide, offering excellent resolution, sensitivity, and reproducibility. This methodology is frequently cited in synthetic patents for purity determination, underscoring its industry acceptance.[7][8] The method capitalizes on the compound's moderate polarity, allowing for strong retention on non-polar stationary phases (like C18) and elution with common polar mobile phases.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective separation of pyridine derivatives from polar and non-polar impurities. A column with low silanol activity is preferred to minimize peak tailing caused by the basic nature of the pyridine ring.[9]

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. Acetonitrile is chosen for its low UV cutoff and miscibility with water. An acidic modifier (formic or phosphoric acid) is incorporated to protonate silanol groups on the silica backbone and suppress the ionization of the analyte, leading to sharper, more symmetrical peaks.[9] For LC-MS applications, a volatile acid like formic acid is mandatory.[9]

  • Detector: The nitro-aromatic chromophore in the molecule results in strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Standard Preparation Weigh reference standard Dissolve in Methanol injection 5. Injection Inject standards & samples std_prep->injection smp_prep 2. Sample Preparation Weigh sample Dissolve in Methanol smp_prep->injection mob_phase 3. Mobile Phase Prep Filter & Degas Acetonitrile and Acidified Water instrument 4. Instrument Setup Equilibrate HPLC system with mobile phase mob_phase->instrument instrument->injection chromatography 6. Data Acquisition Separate analyte on C18 column Detect with UV Detector injection->chromatography cal_curve 7. Calibration Curve Plot peak area vs. concentration for standards chromatography->cal_curve quant 8. Quantification Calculate sample concentration using the calibration curve cal_curve->quant

Caption: HPLC workflow for quantifying this compound-N-oxide.

Protocol 2.1: HPLC-UV Quantification

1. Reagents and Materials:

  • This compound-N-oxide Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade) or Phosphoric Acid (ACS Grade)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-Phase HPLC Column: C18, 5 µm particle size, 4.6 x 150 mm (A column like the Newcrom R1 is also suitable[9]).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL): Prepare a series of dilutions from the stock solution using Methanol as the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in Methanol, and dilute to a final concentration expected to fall within the calibration range.

4. Chromatographic Conditions:

Parameter Condition
Mobile Phase Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or experimentally determined λ-max)

| Run Time | 10 minutes |

5. System Suitability:

  • Before analysis, inject the mid-point calibration standard (e.g., 10 µg/mL) five times.

  • The Relative Standard Deviation (%RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

6. Data Analysis:

  • Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound-N-oxide in the sample solutions by interpolating their peak areas from the calibration curve.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful alternative for the analysis of this compound-N-oxide, leveraging its thermal stability and volatility. GC is widely used for the analysis of pyridine and its derivatives in various matrices.[10] A Flame Ionization Detector (FID) is recommended for its robustness, wide linear range, and sensitivity to organic compounds. For higher specificity and lower detection limits, a Mass Spectrometer (MS) can be used.[4][10]

Causality of Method Design:

  • Injector: A split/splitless inlet is used. A split injection prevents column overloading for concentrated samples, while a splitless injection is suitable for trace analysis. A high inlet temperature (e.g., 250 °C) ensures the rapid and complete volatilization of the analyte.

  • Column: A mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), provides good selectivity for a wide range of semi-volatile organic compounds.

  • Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted as a sharp peak and to separate it from other components with different boiling points. The program starts at a low temperature to trap the analyte at the head of the column, then ramps up to elute the target compound and finally holds at a high temperature to clean the column of any late-eluting impurities.

  • Detector: The FID detector is sensitive to carbon-containing compounds and is a reliable choice for quantification. A high detector temperature (e.g., 280 °C) prevents condensation of the analytes and column bleed.

Experimental Workflow for GC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Standard Preparation Weigh reference standard Dissolve in Methanol/Ethyl Acetate injection 4. Injection Inject standards & samples into heated inlet std_prep->injection smp_prep 2. Sample Preparation Weigh sample Dissolve in same solvent smp_prep->injection instrument 3. Instrument Setup Set GC temperature program and gas flows instrument->injection chromatography 5. Data Acquisition Separate analyte on capillary column Detect with FID injection->chromatography cal_curve 6. Calibration Curve Plot peak area vs. concentration for standards chromatography->cal_curve quant 7. Quantification Calculate sample concentration using the calibration curve cal_curve->quant

Caption: GC-FID workflow for quantifying this compound-N-oxide.

Protocol 3.1: GC-FID Quantification

1. Reagents and Materials:

  • This compound-N-oxide Reference Standard (>99% purity)

  • Methanol or Ethyl Acetate (GC Grade)

  • Helium or Nitrogen (Ultra-High Purity)

  • Hydrogen (Ultra-High Purity)

  • Compressed Air (Zero Grade)

  • Volumetric flasks, pipettes, and GC vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet and Flame Ionization Detector (FID).

  • Capillary GC Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms).

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards (e.g., 10, 50, 100, 250, 500 µg/mL): Prepare a series of dilutions from the stock solution using Methanol as the diluent.

  • Sample Solution: Prepare as described in the HPLC protocol, ensuring the final concentration is within the GC calibration range.

4. GC Conditions:

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 250 °C, hold for 5 min.
Detector FID
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

| Makeup Gas (He) | 25 mL/min |

5. System Suitability:

  • Inject the mid-point calibration standard five times.

  • The %RSD of the peak area should be ≤ 2.0%.

6. Data Analysis:

  • Perform data analysis as described in the HPLC protocol (Section 2.1, Step 6).

Method Comparison and Final Recommendations

Both HPLC and GC are highly suitable for the quantification of this compound-N-oxide. The choice of method often depends on the available instrumentation, sample matrix, and the specific goals of the analysis.

Table 2: Comparison of HPLC-UV and GC-FID Methods

Feature HPLC-UV GC-FID
Principle Partitioning between liquid mobile phase and solid stationary phase. Partitioning between gas mobile phase and liquid stationary phase.
Analyte State Analyte must be soluble. Analyte must be volatile and thermally stable.
Pros High precision; suitable for non-volatile impurities; non-destructive. High efficiency and resolution; excellent for volatile impurities.
Cons Higher solvent consumption; potential for peak tailing with basic compounds. Requires thermal stability of analyte; destructive detection.

| Best For | Routine QC testing of drug substances and intermediates; purity assays. | Analysis of residual solvents; monitoring synthesis reactions with volatile byproducts. |

For routine quality control where accuracy and precision are paramount, HPLC-UV is the recommended primary method . Its operation at ambient temperatures avoids any risk of thermal degradation and it is ideal for assessing purity alongside other non-volatile process impurities. GC-FID serves as an excellent confirmatory technique and is particularly useful if volatile impurities or residual solvents need to be monitored simultaneously.

References

The Analytical Utility of 2,3-Dimethyl-4-nitropyridine: A Chromogenic Derivatizing Agent for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Pyridine Derivative

In the landscape of analytical chemistry, the quest for sensitive, selective, and robust methods for the quantification of analytes is perpetual. Derivatization, the chemical modification of an analyte to enhance its detectability, remains a cornerstone of modern analytical strategies, particularly in chromatography and spectrophotometry. This guide introduces 2,3-Dimethyl-4-nitropyridine as a promising, yet underutilized, chromogenic derivatizing agent for primary and secondary amines. The inherent electrophilicity of the pyridine ring, activated by the electron-withdrawing nitro group at the 4-position, renders it susceptible to nucleophilic aromatic substitution. This reactivity forms the basis of its application in converting non-chromophoric amines into derivatives with strong ultraviolet-visible (UV-Vis) absorbance, thereby enabling their sensitive detection and quantification.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and a detailed, albeit proposed, protocol for the utilization of this compound in analytical workflows. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be a self-validating system for the analysis of a broad range of amine-containing compounds.

Core Principle: Nucleophilic Aromatic Substitution for Chromophore Tagging

The analytical utility of this compound hinges on the well-established mechanism of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is made even more so by the powerful electron-withdrawing effect of the nitro group (-NO2) at the 4-position. This electronic arrangement creates a significant partial positive charge at the C4 carbon, making it a prime target for attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine.

The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the nitro group as a stable nitrite ion (NO2-) is the rate-determining step, leading to the formation of a stable, substituted 4-aminopyridine derivative. The resulting 2,3-dimethyl-4-(alkyl/aryl)aminopyridine product incorporates the chromophoric pyridine ring, which exhibits strong UV absorbance, allowing for sensitive detection.

Application Notes: Strategic Implementation in Analytical Workflows

Derivatization for High-Performance Liquid Chromatography (HPLC)

Many aliphatic amines and some aromatic amines lack a native chromophore, making their detection by UV-Vis detectors in HPLC challenging. Derivatization with this compound introduces a strongly absorbing pyridine moiety, enabling sensitive detection at wavelengths around 260 nm, a region where many common HPLC solvents are transparent.

  • Causality of Choice: The choice of this compound is predicated on the expected stability of the resulting derivative and the significant molar absorptivity of the 4-aminopyridine chromophore. The methyl groups at the 2- and 3-positions can also influence the reactivity and solubility of the reagent and its derivatives, potentially offering advantages in specific applications.

Spectrophotometric Quantification of Total Amines

In scenarios where chromatographic separation is not required, this compound can be employed for the bulk quantification of primary and secondary amines in a sample. The reaction can be carried out in a cuvette, and the increase in absorbance at the characteristic wavelength of the 4-aminopyridine derivative can be directly correlated to the total amine concentration using a calibration curve.

  • Field-Proven Insight: This approach is particularly useful for rapid screening assays or for determining the total amine content in raw materials or reaction mixtures where the speciation of individual amines is not critical.

Proposed Experimental Protocol: Pre-Column Derivatization of Amines for HPLC Analysis

This protocol outlines a proposed method for the pre-column derivatization of a model primary amine for subsequent analysis by reverse-phase HPLC with UV detection. Note: As this is a proposed methodology, optimization of reaction conditions (e.g., temperature, reaction time, reagent concentration, and pH) is highly recommended for specific applications and analytes.

I. Materials and Reagents
  • This compound (Reagent Grade)

  • Analyte (Primary or Secondary Amine)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Syringe filters (0.22 µm)

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Heating Block or Water Bath

III. Preparation of Solutions
  • Derivatizing Reagent Solution (10 mM): Accurately weigh 15.21 mg of this compound and dissolve in 10.0 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.618 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 100 mL with deionized water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the amine analyte and dissolve in 10.0 mL of a suitable solvent (e.g., water, methanol, or acetonitrile, depending on the analyte's solubility).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

IV. Derivatization Procedure
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amine working standard solution or sample.

  • Add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the 10 mM this compound derivatizing reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

V. Proposed HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the absorbance maximum of 4-aminopyridine[1][2])

VI. Data Analysis
  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound and its N-oxide

PropertyThis compoundThis compound-N-oxide
CAS Number 68707-69-737699-43-7
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₃
Molecular Weight 152.15 g/mol 168.15 g/mol
Appearance Not specifiedYellow to orange crystalline solid
Melting Point Not specified99-102 °C[3]

Visualizations

Reaction Mechanism

G reagent This compound intermediate Meisenheimer Complex (Intermediate) reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->intermediate product 2,3-Dimethyl-4-(amino)pyridine (Chromophoric Derivative) intermediate->product Elimination leaving_group Nitrite Ion (NO₂⁻) intermediate->leaving_group

Caption: Nucleophilic aromatic substitution of this compound with an amine.

Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Amine-containing Sample derivatization Derivatization Reaction sample->derivatization reagent This compound reagent->derivatization hplc HPLC Separation derivatization->hplc Injection detection UV-Vis Detection (λ ≈ 260 nm) hplc->detection quantification Quantification detection->quantification

Caption: Proposed workflow for amine analysis using this compound derivatization.

Trustworthiness and Self-Validation

The robustness of this analytical method relies on several key factors that ensure its trustworthiness:

  • Reaction Stoichiometry: The derivatization reaction proceeds with a well-defined 1:1 stoichiometry between the amine and the reagent, which is fundamental for accurate quantification.

  • Chromatographic Specificity: The HPLC separation step provides specificity, allowing the derivatized analyte to be resolved from the excess reagent, potential by-products, and other matrix components.

  • Calibration: The use of a multi-point calibration curve with known standards ensures the accuracy and linearity of the method over a defined concentration range.

  • Quality Control: The inclusion of quality control samples at low, medium, and high concentrations within each analytical run is essential to monitor the performance and reproducibility of the entire workflow.

Conclusion and Future Perspectives

This compound presents itself as a valuable tool in the analytical chemist's arsenal for the determination of primary and secondary amines. Its reactivity, based on sound chemical principles, allows for the conversion of poorly detectable amines into strongly chromophoric derivatives suitable for HPLC-UV and spectrophotometric analysis. The proposed protocol provides a solid foundation for the development of specific, validated analytical methods.

Future work should focus on the experimental optimization of the derivatization conditions for a wider range of amine analytes, including amino acids, biogenic amines, and pharmaceutical compounds. Furthermore, a detailed investigation into the spectroscopic properties of the resulting 2,3-dimethyl-4-(amino)pyridine derivatives will be crucial for enhancing the sensitivity and accuracy of the methods. The exploration of its N-oxide counterpart, this compound-N-oxide, as a potentially more reactive derivatizing agent also warrants investigation. The principles and methodologies outlined in this guide are intended to catalyze further research and application of this versatile reagent in analytical chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide. This critical intermediate in the pharmaceutical industry, notably for proton pump inhibitors like lansoprazole and rabeprazole, presents unique synthetic challenges.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this synthesis, ensuring high yield and purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of this compound-N-oxide

Question: My reaction is complete, but the final yield of this compound-N-oxide is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this nitration reaction can stem from several factors. The primary areas to investigate are the quality of your starting material, the efficiency of the nitrating agent, and the reaction conditions.

Causality and Solutions:

  • Incomplete N-Oxidation of 2,3-Lutidine: The synthesis begins with the N-oxidation of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide.[1][2][4] If this initial step is incomplete, the subsequent nitration will be inefficient as the pyridine ring itself is less susceptible to electrophilic nitration compared to its N-oxide.[3]

    • Troubleshooting:

      • Verify Starting Material Purity: Confirm the purity of your 2,3-dimethylpyridine-N-oxide using techniques like NMR or HPLC before proceeding with nitration.

      • Optimize N-Oxidation: If you are preparing the N-oxide in-house, ensure complete conversion by monitoring the reaction by TLC or GC. Common oxidizing agents include hydrogen peroxide with a suitable catalyst.[1][2]

  • Ineffective Nitrating Agent: The choice and handling of the nitrating agent are critical.

    • Troubleshooting:

      • Potassium Nitrate in Sulfuric Acid: A highly effective and safer alternative to fuming nitric acid is a solution of potassium nitrate in concentrated sulfuric acid.[1][2][4] This combination generates the necessary nitronium ion (NO₂⁺) in situ. Using potassium nitrate can significantly shorten reaction times and improve yields.[1][4]

      • Concentrated Nitric Acid/Sulfuric Acid Mixtures: If using a traditional mixed acid system, ensure the use of fuming nitric acid or a high concentration of nitric acid in sulfuric acid to drive the reaction forward.[1][2][5] The presence of water can hinder the formation of the nitronium ion.[1]

  • Suboptimal Reaction Temperature: Temperature control is crucial for both safety and yield.

    • Troubleshooting:

      • Initial Cooling: The addition of the nitrating agent to the solution of 2,3-dimethylpyridine-N-oxide in sulfuric acid should be done at a low temperature (-10°C to 20°C) to control the exothermic reaction.[1][2][4]

      • Heating for Reaction Completion: After the addition, the reaction mixture needs to be heated to a specific temperature range (typically 80°C to 120°C) to ensure the reaction goes to completion.[1][2][4] Monitor the reaction progress using HPLC to determine the optimal reaction time at your chosen temperature.[1][2]

Issue 2: Formation of Brown-Yellow Smoke (Nitrogen Oxides)

Question: During the reaction or workup, I observe the evolution of brown-yellow fumes. Is this normal, and how can I minimize it?

Answer:

The brown-yellow smoke is nitrogen dioxide (NO₂), which is a toxic and corrosive gas. Its formation indicates side reactions and can be a safety hazard.

Causality and Solutions:

  • Decomposition of Nitrating Agent: Using fuming nitric acid or concentrated nitric acid at elevated temperatures can lead to its decomposition, releasing nitrogen oxides.[6]

    • Troubleshooting:

      • Switch to Potassium Nitrate: As mentioned previously, using potassium nitrate as the nitrating agent significantly reduces the formation of these fumes, leading to a friendlier operating environment.[1][2]

      • Proper Ventilation: Always perform this reaction in a well-ventilated fume hood to avoid inhalation of any evolved gases.[3]

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure product after the reaction. The crude product is oily or difficult to crystallize. What are the best practices for workup and purification?

Answer:

Proper workup is essential to obtain a high-purity product. The presence of impurities can inhibit crystallization.

Causality and Solutions:

  • Incomplete Neutralization: The reaction is performed in highly acidic conditions. Incomplete neutralization during workup can lead to the product remaining in the aqueous phase as a salt.

    • Troubleshooting:

      • Careful Quenching: After cooling the reaction mixture, pour it onto crushed ice.[7]

      • Controlled Neutralization: Slowly add a saturated solution of sodium carbonate or another suitable base with vigorous stirring until the pH is neutral or slightly basic (pH 7-8).[7] Be cautious as this is an exothermic process and will release carbon dioxide.

  • Efficient Extraction: The product needs to be efficiently extracted from the aqueous layer.

    • Troubleshooting:

      • Solvent Choice: Dichloromethane is a commonly used and effective solvent for extracting this compound-N-oxide.[1][2][5]

      • Multiple Extractions: Perform multiple extractions (at least three) to ensure complete recovery of the product from the aqueous phase.[1][2]

      • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate, and then remove the solvent under reduced pressure.[8]

  • Crystallization:

    • Troubleshooting:

      • Solvent System: The crude product can often be crystallized from a solvent system like ethanol/n-pentane to yield a pure crystalline solid.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of concentrated sulfuric acid in this synthesis?

A1: Concentrated sulfuric acid serves two main purposes in this reaction. Firstly, it acts as a solvent for the 2,3-dimethylpyridine-N-oxide. Secondly, and more importantly, it acts as a catalyst and a dehydrating agent.[1][2] It protonates the nitric acid (or facilitates the reaction with potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the key safety precautions I should take during this synthesis?

A2: This reaction involves highly corrosive and potentially hazardous materials. Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Fume Hood: Conduct the entire procedure in a certified chemical fume hood.[3]

  • Handling Strong Acids: Exercise extreme caution when handling concentrated sulfuric and nitric acids. Always add acid to water slowly during the workup, never the other way around.[3]

  • Exothermic Reaction Control: Be prepared to control the temperature with an ice bath, especially during the addition of the nitrating agent.

Q3: Can I monitor the progress of the reaction?

A3: Yes, monitoring the reaction is highly recommended to determine the endpoint and avoid unnecessary heating, which could lead to side product formation. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the starting material, 2,3-dimethylpyridine-N-oxide.[1][2]

Q4: What is the expected appearance of the final product?

A4: Pure this compound-N-oxide is typically a light yellow to orange crystalline solid.[1][9]

III. Optimized Experimental Protocol

This protocol is based on a high-yield synthesis using potassium nitrate.

Materials:

  • 2,3-Dimethylpyridine-N-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Dichloromethane

  • Water

  • Sodium Carbonate

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid. Cool the solution to a temperature between 0°C and 5°C using an ice bath.[2]

  • Preparation of the Nitrating Solution: In a separate beaker, carefully dissolve 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid. This dissolution can be exothermic, so cooling may be necessary.[1][2]

  • Nitration Reaction: Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution over a period of time, ensuring the temperature is maintained between 0°C and 5°C.[2]

  • Reaction Completion: After the addition is complete, gradually warm the reaction mixture to a temperature between 85°C and 90°C and maintain it for 1-2 hours. Monitor the reaction's progress by HPLC until the starting material is completely consumed.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Slowly neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of 7-8.

    • Extract the aqueous layer three times with dichloromethane.[1][2]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the light yellow this compound-N-oxide.[1][2]

IV. Data Summary and Visualization

Table 1: Impact of Reaction Conditions on Yield
Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
65% Nitric Acid / Sulfuric Acid85-901260.182%[4]
Potassium Nitrate / Sulfuric Acid80-85292.999%[1]
Potassium Nitrate / Sulfuric Acid85-90191.199%[1]
Potassium Nitrate / Sulfuric Acid110-1200.592.399%[1]

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Work-up & Purification lutidine 2,3-Lutidine n_oxide 2,3-Dimethylpyridine-N-oxide lutidine->n_oxide H₂O₂ / Catalyst n_oxide2 2,3-Dimethylpyridine-N-oxide n_oxide->n_oxide2 Purity Check (HPLC) nitration_mix Dissolve in H₂SO₄ n_oxide2->nitration_mix reaction Nitration (80-120°C) nitration_mix->reaction nitrating_agent KNO₃ in H₂SO₄ nitrating_agent->reaction crude_product Crude Reaction Mixture reaction->crude_product quench Quench on Ice crude_product->quench neutralize Neutralize (Na₂CO₃) quench->neutralize extract Extract (DCM) neutralize->extract purify Concentrate & Crystallize extract->purify final_product Pure this compound-N-oxide purify->final_product

Caption: Workflow for the synthesis of this compound-N-oxide.

Diagram 2: Troubleshooting Logic

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete N-Oxidation start->cause1 cause2 Ineffective Nitrating Agent start->cause2 cause3 Suboptimal Temperature start->cause3 sol1a Verify N-Oxide Purity (HPLC) cause1->sol1a Check sol1b Optimize N-Oxidation Step cause1->sol1b Improve sol2a Use KNO₃/H₂SO₄ cause2->sol2a Recommend sol2b Ensure Anhydrous Conditions cause2->sol2b Critical sol3a Control Initial Temperature (-10 to 20°C) cause3->sol3a During Addition sol3b Heat to 80-120°C for Completion cause3->sol3b Post-Addition

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2,3-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2,3-dimethylpyridine (2,3-lutidine). This document is designed for researchers, chemists, and process development professionals who are looking to optimize this challenging but critical transformation. As a key intermediate in the synthesis of pharmaceuticals such as proton pump inhibitors like lansoprazole and rabeprazole, achieving high yield and purity in the nitration of this substrate is of paramount importance.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions to refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my direct nitration of 2,3-dimethylpyridine failing or giving very low yields?

This is the most common challenge researchers face. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[3][4] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring, making the reaction extremely difficult and requiring harsh conditions that often result in low yields and significant side products.[5][6]

The most effective and widely adopted strategy is to first activate the ring by converting 2,3-dimethylpyridine to its N-oxide.[1][7] The N-oxide group is electron-donating, which activates the pyridine ring for electrophilic substitution, primarily directing the incoming nitro group to the 4-position.[1]

Reaction Overview: The N-Oxide Pathway

The accepted industrial and laboratory-scale method involves a two-step process. This pathway is crucial for achieving high yields and regioselectivity.

Reaction_Pathway sub 2,3-Dimethylpyridine n_oxide 2,3-Dimethylpyridine-N-oxide sub->n_oxide N-Oxidation (e.g., H₂O₂, catalyst) product 2,3-Dimethyl-4-nitropyridine-N-oxide n_oxide->product Nitration (KNO₃ / H₂SO₄)

Caption: The two-step pathway for nitrating 2,3-dimethylpyridine.

Q2: I'm getting a low yield for the nitration of 2,3-dimethylpyridine-N-oxide. What are the critical parameters to optimize?

Assuming you are using the N-oxide pathway, low yield is typically traced back to a few key parameters. Nitration is a highly exothermic reaction, and precise control is essential.[1][8]

  • Choice of Nitrating Agent: While a traditional mixed acid system (HNO₃/H₂SO₄) works, it often requires longer reaction times and can produce hazardous nitrogen oxide fumes (brown-yellow smoke).[7] A superior system utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid .[2] This method has been shown to significantly shorten reaction times, increase yields, and create a safer, more environmentally friendly operating environment.[2][9]

  • Temperature Control: This is arguably the most critical factor.

    • Addition Phase: The nitrating agent (KNO₃/H₂SO₄ solution) must be added dropwise to the substrate solution (N-oxide in H₂SO₄) at a low temperature, typically between -10°C and 20°C .[2][9] This is vital to control the initial exotherm and prevent runaway reactions.[1]

    • Reaction Phase: After the addition is complete, the reaction mixture must be heated to a higher temperature, generally between 80°C and 120°C , to drive the reaction to completion.[2][9] The optimal temperature within this range will ensure a reasonable reaction rate without promoting degradation or side reactions.

  • Reagent Stoichiometry and Concentration:

    • The molar ratio of the N-oxide to potassium nitrate should be carefully optimized, typically in the range of 1:1 to 1:3.5.[9] Using a large excess of the nitrating agent can lead to side reactions.

    • The amount of sulfuric acid used as the solvent is also important. A mass ratio of 2,3-dimethylpyridine-N-oxide to sulfuric acid between 1:5 and 1:16 has been reported.[7][9] Sufficient acid is needed to maintain fluidity and act as a catalyst and dehydrating agent.[2]

Data Summary: Comparison of Nitrating Conditions

The following table summarizes data from patented procedures, highlighting the advantages of the KNO₃/H₂SO₄ system over traditional mixed acid.

ParameterMixed Acid Method[7]Optimized KNO₃ Method[2][9]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄KNO₃ / Conc. H₂SO₄
Addition Temp. 0°C to 5°C-10°C to 20°C
Reaction Temp. 85°C to 90°C80°C to 120°C
Reaction Time 12 hours1 to 2 hours
Reported Yield ~60%>90%
Byproducts Brownish-yellow smoke (NOx)None reported
Q3: My product is contaminated with side products. How can I improve purity?

The primary side product of concern is typically from over-nitration (dinitration) or oxidative degradation, although the N-oxide pathway is generally very selective for the 4-position.

  • Minimizing Dinitration: If you observe dinitrated species, it is a sign that the reaction conditions are too harsh.

    • Reduce Nitrating Agent: Lower the molar equivalents of KNO₃.

    • Lower Reaction Temperature: Operate at the lower end of the 80-120°C range.

    • Monitor Reaction Time: Use HPLC or TLC to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[2][10]

  • Preventing Degradation: Charring or the formation of dark, tarry substances indicates decomposition.

    • Ensure Adequate Cooling: The most common cause is poor temperature control during the addition of the nitrating agent. Ensure your cooling bath is effective and the addition is slow and controlled.[10]

    • Check Reagent Quality: Ensure the starting materials and acids are of high purity.

Q4: What are the essential safety precautions for this reaction?

Nitration reactions are potentially hazardous and demand strict adherence to safety protocols.[1]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns.[11][12] Always handle them with extreme care inside a certified chemical fume hood.[1][11]

  • Exothermic Nature: The reaction generates a significant amount of heat. Uncontrolled addition of reagents can lead to a thermal runaway, causing the reaction to boil violently and potentially explode.[8][13] Never add water to the concentrated acid mixture during setup; always add acid to water during work-up.[1]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[11][14]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[12][14] Have appropriate spill containment kits (e.g., sodium carbonate for neutralization) readily available.[13]

Experimental Protocols & Troubleshooting

Protocol 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

This initial step is critical for activating the pyridine ring.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, add 2,3-dimethylpyridine (1 equivalent).

  • Catalyst: Add a suitable catalyst, such as phosphotungstic acid (~0.001 equivalents).[15]

  • Oxidation: While maintaining the temperature at approximately 45°C, slowly add 35% hydrogen peroxide (~1.1 equivalents) over 3 hours.

  • Reaction: After the addition is complete, heat the mixture to 85°C and maintain for 5-8 hours until the reaction is complete (monitor by TLC or GC).[15]

  • Work-up: Cool the reaction mixture. The product, 2,3-dimethylpyridine-N-oxide, can often be purified by vacuum distillation.[15]

Protocol 2: Optimized Nitration of 2,3-Dimethylpyridine-N-oxide

This protocol is based on high-yield patented methods.[2][9]

  • Safety First: Don all required PPE and perform the entire procedure in a chemical fume hood with the sash at the lowest practical height.

  • Substrate Solution: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (e.g., 12.3 g) in concentrated (98%) sulfuric acid (e.g., 92 g) with cooling.

  • Nitrating Solution: In a separate beaker, carefully dissolve potassium nitrate (e.g., 14.15 g) in concentrated (98%) sulfuric acid (e.g., 100 g). This dissolution is exothermic; use an ice bath to keep it cool.

  • Addition: Cool the substrate solution to between -10°C and -5°C using an ice-salt or acetone-dry ice bath. Slowly add the nitrating solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above the specified range.

  • Reaction: Once the addition is complete, slowly warm the mixture to room temperature, then heat it to 80-85°C. Maintain this temperature for approximately 2 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is fully consumed.[2]

  • Work-up & Quenching: Cool the reaction vessel to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: The aqueous solution can be neutralized with a base like sodium carbonate and then extracted multiple times with a suitable organic solvent, such as dichloromethane (3x).[2]

  • Isolation: Combine the organic extracts, dry with a drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound-N-oxide as a light-yellow solid.[2] Further purification can be achieved by recrystallization.

Troubleshooting Low Yield

If you encounter low yields despite following the protocol, use this workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield of 4-Nitro Product q1 Was starting material (N-oxide) consumed? start->q1 no1 Reaction Incomplete q1->no1 No yes1 Starting Material Consumed q1->yes1 Yes sol1a Increase Reaction Temperature (e.g., to 95°C) no1->sol1a sol1b Increase Reaction Time no1->sol1b q2 Was significant charring or dark color observed? yes1->q2 yes2 Degradation Occurred q2->yes2 Yes no2 Work-up/Isolation Issue q2->no2 No sol2 Improve cooling during nitrating agent addition. Add more slowly. yes2->sol2 sol3 Ensure complete extraction. Perform more extractions or use a different solvent. no2->sol3

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2,3-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Dimethyl-4-nitropyridine-N-oxide (CAS 37699-43-7). As a key intermediate in the synthesis of proton pump inhibitors like Lansoprazole, achieving high purity of this compound is critical for downstream applications.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of crude this compound-N-oxide, which typically appears as a light yellow to orange crystalline solid.[3][4]

Issue 1: The isolated product is a persistent oil or sticky solid, not a crystalline powder.

Q: My crude product, obtained after aqueous workup and solvent evaporation, is a viscous oil and refuses to crystallize. What's causing this and how can I fix it?

A: This is a common issue, often stemming from several factors related to the compound's properties and the preceding reaction workup.

Potential Causes & Solutions:

  • Residual Solvents: Dichloromethane, a common extraction solvent, can be difficult to remove completely and may trap other impurities, resulting in an oil.[2][5]

    • Solution: Dry the crude product under high vacuum (≤1 mmHg) for an extended period (4-12 hours).[6] Gentle heating (30-40°C) can aid solvent removal, but be cautious as the nitro group can impart thermal instability.[4]

  • Hygroscopic Nature: Pyridine N-oxides are notoriously hygroscopic and readily absorb atmospheric moisture, leading to a sticky or oily appearance.[7]

    • Solution 1 (Azeotropic Distillation): For stubborn cases, dissolve the oily residue in toluene and evaporate the solvent under reduced pressure. This process, repeated 2-3 times, effectively removes water as a toluene-water azeotrope.[7]

    • Solution 2 (Trituration): Induce crystallization by adding a non-polar solvent in which the product is insoluble, such as n-pentane, n-hexane, or diethyl ether. Vigorously stir or sonicate the mixture. The impurities may remain dissolved while the desired product precipitates as a solid. This process can be followed by filtration.

  • Impurities Depressing the Melting Point: The presence of unreacted starting material (2,3-dimethylpyridine-N-oxide) or reaction byproducts can act as a eutectic mixture, significantly lowering the melting point below room temperature.

    • Solution: If trituration fails, proceed directly to column chromatography for a more rigorous separation.

Issue 2: Low purity is observed (by HPLC or TLC) after recrystallization.

Q: I performed a recrystallization, but my product purity is still below 98%. What went wrong?

A: Successful recrystallization depends entirely on the correct choice of solvent and technique. Low purity indicates that impurities were either not effectively removed or were re-incorporated into the crystal lattice.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or cold temperatures.

    • Solution: Perform small-scale solubility tests. Published methods suggest using an ethanol/n-pentane mixture or acetone.[8][9] In the case of a solvent pair like ethanol/pentane, dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then slowly add n-pentane (the "bad" solvent) until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Crystallization Occurred Too Quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, impure crystals that trap solvent and soluble impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once crystals have formed, the flask can then be placed in an ice bath or refrigerator to maximize yield.

  • Insufficient Washing: Residual mother liquor, which is rich in impurities, can coat the surface of the crystals.

    • Solution: After filtering the crystals, wash them with a small amount of ice-cold fresh recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.

Issue 3: The compound streaks badly on a silica TLC plate and gives poor separation during column chromatography.

Q: I'm trying to purify my product using silica gel column chromatography, but it either stays at the baseline or streaks up the column, making separation impossible. Why is this happening?

A: This is characteristic behavior for highly polar compounds like pyridine N-oxides on silica gel.[10][11] The N-oxide group is a strong hydrogen bond acceptor, leading to very strong adsorption to the acidic silanol groups on the silica surface.

Potential Causes & Solutions:

  • Excessive Polarity: The compound's polarity makes it immobile in common non-polar to moderately polar eluents (e.g., Hexane/Ethyl Acetate).

    • Solution 1 (Use a Highly Polar Mobile Phase): A more polar eluent is required to compete with the compound for binding sites on the silica. Start with Dichloromethane (DCM) and gradually add Methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a common starting point for eluting N-oxides.[11]

    • Solution 2 (Modify the Stationary Phase): Consider using a different stationary phase. Neutral alumina can be less acidic and may reduce streaking.[12]

    • Solution 3 (HILIC): For very polar small molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative, though it requires specialized columns and solvent systems.[10][11]

  • Strong Acid-Base Interactions: The slightly basic nature of the N-oxide can interact strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or pyridine. This will occupy the acidic sites on the silica, allowing the product to elute more cleanly with a symmetrical peak shape. Note: Ensure this modifier is volatile for easy removal after chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound-N-oxide? A: The impurity profile depends on the synthetic route, which is typically the nitration of 2,3-dimethylpyridine-N-oxide.[3] Expect to find:

  • Unreacted 2,3-dimethylpyridine-N-oxide: The starting material for the nitration.[13]

  • Regioisomeric Byproducts: While the 4-position is strongly activated by the N-oxide group, minor amounts of other nitrated isomers may form.[9]

  • Residual Acids and Salts: Sulfuric acid from the nitrating mixture and salts like sodium carbonate or sodium bicarbonate from the neutralization step.[8]

  • Water: Due to aqueous workup and the compound's hygroscopic nature.[7]

Q2: What is a reliable solvent system for running a TLC analysis? A: A good starting point for TLC analysis on silica gel is a 95:5 mixture of Dichloromethane:Methanol. This system should provide an Rf value that is neither on the baseline nor at the solvent front, allowing you to track the purification progress. Adjust the methanol percentage as needed; more methanol will increase the Rf value.

Q3: What analytical methods can I use to confirm the purity and identity of my final product? A: A combination of techniques is recommended:

  • HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment, often capable of resolving closely related impurities.[2][14]

  • Melting Point: A sharp melting point within the literature range (e.g., 94-98 °C or 99-102 °C) is a strong indicator of high purity.[8] A broad or depressed melting range suggests impurities are present.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, particularly the N-O and NO₂ stretches.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying the crude product using a two-solvent system.

  • Solvent Selection: Based on literature, an Ethanol/n-Pentane system is effective.[8]

  • Dissolution: Place the crude, oily, or solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 80°C) with stirring until the solid is fully dissolved. Avoid using a large excess of solvent.

  • Induce Crystallization: While the solution is still warm, slowly add n-pentane dropwise with swirling. The solution will become cloudy (turbid).

  • Clarification: Gently reheat the mixture until it becomes clear again. If it does not clarify, add a few more drops of hot ethanol.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold n-pentane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and assess purity by TLC or HPLC.

Parameter Expected Outcome Reference
Appearance White to light yellow crystalline powder
Melting Point 94 - 102 °C[8]
Purity (HPLC) >98%[2][5]
Protocol 2: Purification by Flash Column Chromatography

This method is suitable when recrystallization fails or when impurities are very similar in polarity to the product.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in Dichloromethane (DCM). The amount of silica should be 30-50 times the weight of the crude product.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel by dissolving it in a solvent like methanol, adding silica, evaporating the solvent to dryness, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting the column with 100% DCM.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A typical gradient might be:

    • 100% DCM (2-3 column volumes)

    • 1-2% MeOH in DCM (to elute less polar impurities)

    • 3-7% MeOH in DCM (the product should elute in this range)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound-N-oxide.

Visual Workflows

Purification_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_end Final Product & Analysis Crude Crude Product (Post-Workup) Choice Assess Product State Crude->Choice Recryst Recrystallization Choice->Recryst  If Solid or Inducible Solid Chrom Column Chromatography Choice->Chrom  If Persistent Oil or Recrystallization Fails Pure Pure Crystalline Product Recryst->Pure Chrom->Pure Analysis Purity Analysis (TLC, HPLC, m.p.) Pure->Analysis

Caption: General purification strategy for this compound-N-oxide.

Troubleshooting_Workflow Start Product is an Oil/ Sticky Solid Triturate Triturate with n-Pentane or Ether Start->Triturate Suspect Solvent/ Impurities Azeotrope Azeotrope with Toluene to Remove Water Start->Azeotrope Suspect Water Check_Success Does it Solidify? Triturate->Check_Success Azeotrope->Triturate Filter Filter, Wash & Dry Solid Check_Success->Filter Yes Chromatography Proceed to Column Chromatography Check_Success->Chromatography No

Caption: Troubleshooting workflow for non-crystalline product recovery.

References

Technical Support Center: Strategies for Reducing Byproduct Formation in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems during nitropyridine synthesis in a question-and-answer format.

Issue 1: Low Yield and No Reaction

Q1: I'm trying to nitrate pyridine using standard benzene nitration conditions (concentrated HNO₃/H₂SO₄ at room temperature), but I'm getting very low to no yield of the desired product. What's going wrong?

A1: This is a classic challenge in pyridine chemistry. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. In the strongly acidic environment of nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards electrophilic aromatic substitution, making nitration significantly more difficult than for benzene.[1][2] Mild nitration conditions are often insufficient to overcome this high activation energy barrier.[1]

Troubleshooting Steps:
  • Increase Reaction Severity: The direct nitration of unsubstituted pyridine often necessitates harsh conditions, such as high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid with sulfuric acid (oleum).[1] However, be aware that this approach can decrease overall yield and promote the formation of degradation byproducts.[2]

  • Alternative Nitrating Agents: For the synthesis of 3-nitropyridine, consider employing dinitrogen pentoxide (N₂O₅) in what is known as Bakke's synthesis. This method can provide better yields under milder conditions.[1][3] The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes rearrangement to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[3][4][5]

  • Consider Pyridine Derivatives: If your experimental design allows, starting with a pyridine ring that has an electron-donating group can facilitate the nitration process.

Issue 2: Poor Regioselectivity - Formation of the Wrong Isomer

Q2: My goal is to synthesize 4-nitropyridine, but my direct nitration of pyridine is exclusively yielding the 3-nitro isomer. How can I control the regioselectivity?

A2: Direct electrophilic nitration of pyridine strongly favors substitution at the 3-position (the meta-position). To obtain 2- or 4-nitropyridines, an indirect synthetic route is required, most commonly involving the use of pyridine N-oxide.[1]

Troubleshooting Workflow for Regioselectivity:

The following workflow is recommended for achieving 4-nitropyridine synthesis and avoiding the 3-nitro isomer:

G start Start: Pyridine step1 Oxidation (e.g., H₂O₂, Acetic Acid) start->step1 step2 Pyridine N-oxide step1->step2 step3 Nitration (HNO₃/H₂SO₄) step2->step3 step4 4-Nitropyridine N-oxide step3->step4 step5 Deoxygenation (e.g., PCl₃) step4->step5 end Product: 4-Nitropyridine step5->end

Caption: Workflow for the synthesis of 4-nitropyridine.

Issue 3: Over-Nitration and Dinitrated Byproducts

Q3: I am observing a significant amount of dinitrated byproducts in my reaction mixture. How can I promote mono-nitration?

A3: Over-nitration, which leads to the formation of dinitropyridine derivatives, is a frequent problem, especially when working with substituted pyridines that are more activated.[2] To favor mono-nitration, the following strategies are recommended:

Strategies to Control Over-Nitration:
StrategyRationale
Control Reaction Temperature Lowering the reaction temperature can decrease the rate of the second nitration, thus favoring the mono-nitrated product.
Stoichiometry of Nitrating Agent Use a minimal excess of the nitrating agent. A large excess significantly increases the probability of multiple nitrations.[2]
Slow Addition of Nitrating Agent Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species, thereby favoring the mono-nitrated product.
Reaction Time Monitor the reaction's progress using techniques such as TLC or GC-MS to halt the reaction once the desired mono-nitrated product has reached its maximum concentration and before significant dinitration occurs.
Issue 4: Formation of Tarry, Polymeric, or Discolored Byproducts

Q4: My final product is a dark brown or tarry substance, not the expected crystalline solid. What is causing this, and how can I prevent it?

A4: The formation of dark, often intractable, materials is typically due to overheating during the reaction or workup, leading to polymerization or degradation of the nitropyridine product.[6]

Preventative and Remedial Actions:
  • Strict Temperature Control: Maintain careful and consistent temperature control throughout the entire synthesis and workup process.[6]

  • Purification with Activated Carbon: During recrystallization, the use of activated carbon can be effective in removing colored impurities.[6]

  • Column Chromatography: For difficult-to-remove impurities, column chromatography is a reliable purification method.[6]

Frequently Asked Questions (FAQs)

Q: How do existing substituents on the pyridine ring impact nitration and the potential for byproduct formation?

A: Substituents on the pyridine ring have a significant role in directing the position of nitration and influencing the ring's reactivity.[2]

  • Electron-donating groups (e.g., alkyl, amino) activate the ring, which can make nitration easier but also heightens the risk of over-nitration. These groups will direct the incoming nitro group to specific positions based on their electronic and steric effects.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making subsequent nitrations more challenging.[2]

Q: What are the best analytical techniques for monitoring the progress of my nitropyridine synthesis?

A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction's progress.[6] Thin-Layer Chromatography (TLC) is also a valuable and quicker method for tracking the consumption of starting materials and the formation of products.[7]

Q: Are there any safety concerns I should be aware of when performing nitrations?

A: Yes, nitration reactions are highly exothermic and can be explosive if not handled with extreme care. The nitration product itself can be energetic and potentially explosive.[8] Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and be prepared for a rapid increase in temperature. The use of continuous flow methodology can minimize the accumulation of hazardous materials and is a safer approach for scaling up nitropyridine synthesis.[8]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide[1]

This protocol details the key step in synthesizing 4-nitropyridine, avoiding the formation of the 3-nitro isomer.

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃. While stirring and cooling in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in portions. Allow the mixture to come to 20 °C.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 25 g (0.26 mol) of pyridine-N-oxide and 75 mL of concentrated H₂SO₄. Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with continuous stirring. The internal temperature will likely drop to around 40 °C.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a 1 L beaker containing 150 g of crushed ice.

    • Cautiously add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be mindful of vigorous foaming.

    • The product will precipitate as a yellow solid. Collect the solid by filtration, wash it with cold water, and air dry.

Protocol 2: Synthesis of 3-Amino-4-nitropyridine via Nitration of 3-Acetylaminopyridine[6]

This protocol illustrates the nitration of an activated pyridine ring.

  • Acetylation of 3-Aminopyridine: In a round-bottom flask, dissolve 3-aminopyridine in acetic anhydride. Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. After completion, cool the reaction mixture and pour it into ice water to precipitate the 3-acetylaminopyridine. Collect the solid by filtration, wash with water, and dry.

  • Nitration of 3-Acetylaminopyridine:

    • In a clean, dry flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

    • Slowly add the dried 3-acetylaminopyridine to the cold nitrating mixture in portions, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at this temperature for the specified time, monitoring by TLC or HPLC.

  • Hydrolysis: Once the nitration is complete, the intermediate is hydrolyzed to yield 3-amino-4-nitropyridine.

Mechanistic Insights: Byproduct Formation Pathways

Understanding the mechanisms of byproduct formation is crucial for developing effective mitigation strategies.

G cluster_0 Direct Nitration of Pyridine cluster_1 Nitration of Activated Pyridine Pyridine Pyridine Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium Protonation H_plus H⁺ Product_3_Nitro 3-Nitropyridine (Major Product) Pyridinium->Product_3_Nitro Electrophilic Substitution Nitrating_Agent HNO₃/H₂SO₄ (Harsh Conditions) Nitrating_Agent->Product_3_Nitro Byproduct_Degradation Degradation/Polymeric Byproducts Product_3_Nitro->Byproduct_Degradation Overheating/Side Reactions Activated_Pyridine Activated Pyridine (e.g., Aminopyridine) Mono_Nitro Mono-nitrated Product Activated_Pyridine->Mono_Nitro First Nitration Nitrating_Agent2 HNO₃/H₂SO₄ Nitrating_Agent2->Mono_Nitro Di_Nitro Di-nitrated Byproduct Nitrating_Agent2->Di_Nitro Mono_Nitro->Di_Nitro Second Nitration (Over-nitration)

Caption: Byproduct formation pathways in nitropyridine synthesis.

References

Technical Support Center: Challenges in the Scale-Up of 2,3-Dimethyl-4-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-Dimethyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we address common challenges with practical, field-tested solutions and in-depth scientific explanations to ensure your success from the bench to production.

Section 1: Troubleshooting Common Scale-Up Issues

This section is dedicated to resolving the most frequent and critical problems encountered during the scale-up of this compound synthesis. The question-and-answer format provides direct solutions to specific experimental challenges.

Issue 1: Low Yield and Incomplete Conversion

Q1: We are experiencing significantly lower yields and incomplete consumption of our starting material, 2,3-dimethylpyridine-N-oxide, upon scaling up the nitration reaction. Our bench-scale protocol using concentrated nitric and sulfuric acids worked well, but is failing at a larger scale. What could be the cause?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. The nitration of pyridine derivatives is highly exothermic, and what is manageable at the small scale can quickly become problematic in larger reactors.[1]

Troubleshooting Steps:

  • Re-evaluate Your Nitrating Agent: The traditional concentrated nitric acid/sulfuric acid mixture can lead to runaway reactions and the formation of hazardous brown-yellow smoke (NOx gases) at scale.[2][3]

    • Recommended Solution: Consider switching to a milder and more controllable nitrating system. A solution of potassium nitrate in concentrated sulfuric acid has been shown to be highly effective, reducing reaction times, improving yields, and creating a friendlier operating environment by avoiding the generation of large quantities of nitric acid fumes.[2][3][4]

  • Optimize Temperature Control:

    • Addition Phase: The dropwise addition of the nitrating agent should be conducted at a low temperature, typically between -10°C and 20°C, to dissipate the initial exotherm.[2][3][4]

    • Reaction Phase: After the addition is complete, the reaction temperature needs to be carefully raised to between 80°C and 120°C to drive the reaction to completion.[2][3] Precise temperature control is critical; fluctuations can lead to side product formation.

  • Improve Mixing Efficiency: Inadequate agitation in a larger reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture. This can cause degradation of both starting material and product. Ensure your reactor's stirring mechanism is sufficient for the viscosity of the concentrated sulfuric acid mixture.

Issue 2: Poor Product Purity and Side Reaction Products

Q2: Our crude this compound has a low purity profile according to HPLC analysis. We are observing several unidentified peaks. What are the likely side reactions, and how can we mitigate them?

A2: Side reactions in this nitration are common, especially under harsh conditions. The pyridine ring, when protonated in strong acid, is deactivated towards electrophilic substitution, requiring forcing conditions that can also promote undesired reactions.[5]

Potential Side Reactions & Solutions:

Side Product TypeProbable CauseMitigation Strategy
Over-nitration Products Excessively high reaction temperatures or a high concentration of the nitrating agent.Carefully control the stoichiometry of the nitrating agent. Use HPLC to monitor the reaction and stop it once the starting material is consumed.[2][3]
Oxidative Degradation Products The strong oxidizing nature of nitric acid, especially at elevated temperatures.The use of potassium nitrate in sulfuric acid can offer a more controlled release of the nitronium ion, reducing oxidative side reactions.[2][3]
Positional Isomers While the N-oxide directs nitration to the 4-position, extreme conditions can lead to small amounts of other isomers.Strict temperature control during the reaction phase (80°C - 120°C) is crucial for regioselectivity.[2][3][4]
Experimental Protocol: Nitration of 2,3-Dimethylpyridine-N-oxide using Potassium Nitrate

This protocol is adapted from demonstrated successful lab-scale syntheses with high yield and purity.[2][3]

  • Preparation of the Nitrating Mixture: In a separate, dry vessel, carefully and slowly dissolve potassium nitrate in concentrated (98%) sulfuric acid. A typical mass ratio is 1 part potassium nitrate to 5-15 parts sulfuric acid.[3] Allow this mixture to cool to the desired addition temperature.

  • Reaction Setup: Charge the main reactor with 2,3-dimethylpyridine-N-oxide and concentrated sulfuric acid. A mass ratio of 1 part N-oxide to 5-16 parts sulfuric acid is recommended.[3][4] Begin vigorous stirring and cool the mixture to between -10°C and 20°C.[2][4]

  • Addition of Nitrating Agent: Slowly add the prepared potassium nitrate/sulfuric acid solution dropwise to the reactor, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Once the addition is complete, slowly and carefully heat the reaction mixture to a temperature between 80°C and 120°C.[2][3][4]

  • Monitoring: Monitor the reaction's progress using HPLC until the starting material is fully consumed. Reaction times can be significantly shorter with this method, often ranging from 0.5 to 2 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture into ice water with stirring.

    • If a precipitate forms, it can be filtered. The aqueous filtrate should then be extracted.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.[2][3]

    • Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

Workflow for Nitration and Work-up

G cluster_prep Nitrating Agent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Isolation KNO3 Potassium Nitrate Mix_Nitrating Dissolve & Cool KNO3->Mix_Nitrating H2SO4_prep Conc. H2SO4 H2SO4_prep->Mix_Nitrating Addition Slow Dropwise Addition Mix_Nitrating->Addition N_Oxide 2,3-Dimethylpyridine-N-oxide Reactor_Charge Charge Reactor & Cool (-10°C to 20°C) N_Oxide->Reactor_Charge H2SO4_react Conc. H2SO4 H2SO4_react->Reactor_Charge Reactor_Charge->Addition Heating Heat to 80-120°C Addition->Heating Monitoring HPLC Monitoring Heating->Monitoring Quench Quench in Ice Water Monitoring->Quench Extraction DCM Extraction Quench->Extraction Concentration Concentrate Extraction->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the primary safety concerns when scaling up the nitration of lutidine derivatives?

A3: The primary safety concerns are:

  • Thermal Runaway: Nitration reactions are highly exothermic.[1] A failure in cooling or an uncontrolled addition rate can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Generation of Toxic Gases: Using nitric acid can produce toxic nitrogen oxide (NOx) gases, which are a significant inhalation hazard and corrosive to equipment.[2][3]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor are essential.

  • Flammability of Starting Materials: The starting material, 2,3-lutidine, is a flammable liquid and vapor.[6][7] All equipment must be properly grounded, and sources of ignition must be eliminated.[6][7][8]

Q4: How can I effectively purify the final this compound product at a large scale?

A4: For large-scale purification, recrystallization is often the most viable method.

  • Solvent Selection: The crude product, which is often a light yellow solid, can be recrystallized from a suitable solvent system. Ethanol/n-pentane has been reported for smaller scales.[9] For larger scales, you will need to perform solvent screening to find an optimal system that provides good recovery and high purity.

  • Decolorization: If the crude product is highly colored, a treatment with activated carbon during the recrystallization process can help remove colored impurities.

  • Filtration and Drying: The recrystallized product should be collected by filtration and washed with a cold, non-solubilizing solvent to remove any remaining mother liquor. The final product should be dried under vacuum to a constant weight.

Q5: We are considering synthesizing the 2,3-dimethylpyridine-N-oxide precursor in-house. What are the key challenges in that step?

A5: The oxidation of 2,3-lutidine to its N-oxide is typically achieved using an oxidizing agent like hydrogen peroxide. The main challenges include:

  • Controlling the Exotherm: This oxidation is also exothermic and requires careful temperature control.

  • Catalyst Selection: A suitable catalyst is often needed to achieve a good conversion rate.

  • Work-up and Purification: Separating the N-oxide from the unreacted lutidine and byproducts requires careful extraction and potentially distillation. The purity of the N-oxide is crucial for the success of the subsequent nitration step.

Logical Relationship of Synthesis Steps

G Start 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine-N-oxide Start->N_Oxide Oxidation (e.g., H2O2) Nitration Nitration Reaction N_Oxide->Nitration Final_Product This compound Nitration->Final_Product

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: Stabilizing 2,3-Dimethyl-4-nitropyridine During Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethyl-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and decomposition of this versatile pyridine derivative during experimental procedures. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the integrity of your reactions and maximize your yields.

A Note on Available Data

Detailed experimental studies focusing specifically on the decomposition pathways of this compound (CAS 68707-69-7) are limited in publicly accessible literature. Much of the available stability and reactivity data pertains to its N-oxide analogue, This compound N-oxide (CAS 37699-43-7). While the N-oxide provides a valuable reactive handle and its chemistry is well-documented, it is crucial to recognize that its stability profile is not identical to the parent pyridine.

This guide will leverage data from the N-oxide and general principles of nitroaromatic chemistry to provide informed, expert guidance for this compound. We will clearly distinguish between data specific to the N-oxide and extrapolated recommendations for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

Based on the chemistry of the analogous N-oxide and general principles for nitroaromatic compounds, the primary decomposition triggers are:

  • Elevated Temperatures: Thermal stress is a major cause of degradation for many nitro compounds.[1]

  • Strong Acids and Bases: Both highly acidic and basic conditions can promote side reactions and decomposition.[1] The pyridine nitrogen is basic and can be protonated, altering the ring's electronics, while strong bases can initiate nucleophilic attack or deprotonation of the methyl groups.

  • Strong Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the pyridine ring can be sensitive to strong oxidants.

  • Light Exposure: Aromatic nitro compounds can be sensitive to UV light, which can lead to complex degradation pathways.

Q2: I'm observing a dark coloration (brown or black) in my reaction mixture. Is this related to decomposition?

Yes, the appearance of dark, often polymeric, tars is a common indicator of nitro compound decomposition. This can be initiated by localized overheating, strong bases, or other reactive species. The formation of these byproducts not only consumes your starting material but can also complicate purification significantly.

Q3: Can the nitro group be displaced during my reaction?

The 4-nitro group on the pyridine ring makes the carbon at that position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong nucleophiles can displace the nitro group. This is a well-documented reaction for the N-oxide derivative and is a highly probable pathway for this compound itself.[2][3]

Q4: What are the expected gaseous byproducts of thermal decomposition?

For the N-oxide, thermal decomposition leads to the release of irritating and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[1] It is highly probable that the thermal decomposition of this compound would produce a similar profile of gaseous byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low Yields and Byproduct Formation in Nucleophilic Substitution Reactions
  • Symptom: Your desired SNAr product is obtained in low yield, and you observe multiple unidentified spots on your TLC plate, some of which may be highly colored.

  • Potential Cause:

    • Competing Reactions: Your nucleophile may be basic enough to cause deprotonation of the methyl groups or other acid-base side reactions.

    • Decomposition: The reaction temperature may be too high, leading to thermal degradation of the starting material or product.

    • Denitration: The intended displacement of the nitro group is occurring, but subsequent reactions are leading to byproducts.

  • Troubleshooting & Prevention Protocol:

    StepActionRationale
    1 Temperature Control Maintain the lowest effective temperature for the reaction. Start with room temperature or even 0 °C if your nucleophile is highly reactive. Use a proper heating mantle with a temperature controller to avoid hot spots.
    2 Choice of Base If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of strong, nucleophilic bases like NaOH or KOH, which can also attack the pyridine ring.
    3 Inert Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents potential side reactions with atmospheric oxygen and moisture, which can be exacerbated at higher temperatures.
    4 Solvent Selection Use dry, aprotic polar solvents like DMF, DMSO, or NMP. These solvents are generally suitable for SNAr reactions and can help to solvate the intermediates. Ensure the solvent is free of acidic or basic impurities.
    5 Monitor Progress Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Over-extending the reaction time can lead to the accumulation of decomposition products.
Issue 2: Unintended Reduction of the Nitro Group
  • Symptom: You are attempting a reaction on another part of the molecule, but you isolate a product where the nitro group has been reduced to a nitroso, hydroxylamine, or amino group.

  • Potential Cause: The reagents you are using have unintended reducing capabilities. This is common with certain metal catalysts (e.g., Palladium, Platinum) in the presence of a hydrogen source, or with reagents like sodium borohydride if conditions are not carefully controlled.

  • Troubleshooting & Prevention Protocol:

    StepActionRationale
    1 Reagent Selection Carefully review all reagents for their reducing potential. If a metal catalyst is necessary, consider less reactive options or use specific inhibitors if known for your reaction type.
    2 Protecting Groups If the nitro group is not the desired reaction site and is susceptible to the reaction conditions, consider if a protecting group strategy is feasible, though this adds steps to the synthesis.
    3 Chemoselective Reagents Research and utilize reagents known for their chemoselectivity. For example, if you need to perform a reduction elsewhere on the molecule, choose a reagent that will not readily reduce an aromatic nitro group under your conditions.
    4 Stoichiometry Control If using a mild reducing agent, precisely control the stoichiometry to avoid an excess that could react with the nitro group after the primary reaction is complete.

Visualizing Decomposition & Prevention

To better understand the factors at play, the following diagrams illustrate the potential decomposition pathways and the logic behind preventative measures.

cluster_0 Potential Decomposition Triggers cluster_1 Decomposition Products A This compound B High Temperature A->B Thermal Stress C Strong Base A->C Side Reactions D Strong Acid A->D Protonation/Degradation E UV Light A->E Photodegradation F Polymeric Tars / Byproducts B->F G Nitrogen Oxides (NOx) B->G H CO, CO2 B->H C->F cluster_0 Reaction Setup cluster_1 Preventative Measures cluster_2 Desired Outcome A Reaction Goal B Starting Material: This compound A->B C Precise Temperature Control (Low Temp Preferred) B->C D Use of Non-Nucleophilic or Mild Base B->D E Inert Atmosphere (N2 or Ar) B->E F Protect from Light B->F G High Yield of Desired Product C->G D->G E->G F->G H Minimized Byproducts & Easy Purification G->H

References

Technical Support Center: Troubleshooting Low Yield in Lansoprazole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of lansoprazole and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during the synthesis process. By understanding the underlying chemical principles and implementing optimized protocols, you can significantly improve the efficiency and success of your synthetic workflow.

I. Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that can arise during the key stages of lansoprazole synthesis. Each question is followed by an in-depth explanation of the potential causes and a step-by-step protocol to resolve the issue.

A. Synthesis of 2-Mercaptobenzimidazole (Intermediate 1)

Question 1: My yield of 2-mercaptobenzimidazole is consistently low. What are the likely causes and how can I improve it?

Expert Analysis:

Low yields in the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine and a carbon disulfide source are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the desired product. Several factors can hinder this process:

  • Inadequate Reaction Temperature and Pressure: The cyclization step often requires elevated temperatures and, in some protocols, pressures to proceed efficiently. Insufficient energy input can lead to the accumulation of intermediates and a lower final yield.

  • Suboptimal Solvent Choice: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Using a solvent in which the reactants or intermediates have poor solubility can impede the reaction rate.

  • Side Reactions: o-Phenylenediamine is susceptible to oxidation and other side reactions under harsh conditions. The use of strong bases or prolonged reaction times at high temperatures can lead to the formation of undesired byproducts.

Optimization Protocol: High-Yield Synthesis of 2-Mercaptobenzimidazole

This protocol utilizes an autoclave to ensure optimal temperature and pressure control, leading to improved yields.

Materials:

  • o-Phenylenediamine

  • Carbon disulfide

  • Absolute ethanol

  • Autoclave

  • Sand bath

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve o-phenylenediamine (e.g., 5.0 g, 0.046 mol) in absolute ethanol (75 ml).

  • Addition of Carbon Disulfide: Carefully add carbon disulfide (35 ml) to the solution.

  • Autoclave Setup: Transfer the reaction mixture to an autoclave. Ensure the autoclave is sealed properly to maintain pressure.

  • Reaction: Heat the autoclave in a sand bath to 150°C and maintain this temperature for 15 hours.

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature before carefully opening it in a well-ventilated fume hood.

  • Isolation: The product will precipitate out of the solution upon cooling. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

B. Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (Intermediate 2)

Question 2: I am struggling with the synthesis of the chloromethylpyridine intermediate, and the yield is poor. What are the key parameters to control?

Expert Analysis:

The synthesis of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a multi-step process that often starts from 2,3-lutidine. Low yields can arise from incomplete reactions or the formation of side products at various stages, including oxidation, nitration, substitution, rearrangement, hydrolysis, and the final chlorination step.[1]

  • Inefficient Chlorination: The final chlorination step, often using thionyl chloride, is critical. Incomplete reaction or decomposition of the starting material or product can significantly lower the yield. The reaction temperature and the rate of addition of the chlorinating agent are crucial parameters.

  • Side Product Formation in Preceding Steps: Impurities generated in the earlier steps of the synthesis can carry through and interfere with the final chlorination reaction, leading to a complex reaction mixture and a lower yield of the desired product.

  • Suboptimal Work-up and Isolation: The product is a hydrochloride salt and its isolation requires careful handling to prevent decomposition and ensure high purity.

Optimization Protocol: Improved Chlorination for Intermediate 2 Synthesis

This protocol focuses on the final chlorination step, a common bottleneck for low yields.

Materials:

  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ethyl acetate

Procedure:

  • Reactant Preparation: Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (e.g., 6.64 g, 0.03 mol) in dichloromethane (20 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of DMF.

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add a solution of thionyl chloride (10.71 g, 0.09 mol) in dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the temperature between -10°C and 10°C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at this temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature below 40°C to about 5 mL. Slowly add ethyl acetate to precipitate the product. Continue adding ethyl acetate until no more precipitate forms.

  • Purification: Collect the white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

C. Condensation of Intermediates to Form Lansoprazole Sulfide

Question 3: The condensation reaction between my two intermediates is giving a low yield of the lansoprazole sulfide. How can I optimize this step?

Expert Analysis:

The condensation of 2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a nucleophilic substitution reaction. Low yields can be a result of several factors:

  • Inappropriate Base and Solvent System: The choice of base and solvent is crucial. The base deprotonates the thiol group of 2-mercaptobenzimidazole, forming a thiolate anion, which is the active nucleophile. An inappropriate base may not be strong enough to fully deprotonate the thiol, or it may be too strong and lead to side reactions. The solvent must be able to dissolve both reactants and facilitate the reaction.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to the formation of byproducts. The reaction time should be optimized to ensure complete conversion without significant product degradation.

  • Purity of Intermediates: The presence of impurities in either of the starting materials can interfere with the reaction and lead to the formation of side products, thus reducing the yield of the desired lansoprazole sulfide.

Optimization Protocol: High-Yield Condensation to Lansoprazole Sulfide

This protocol utilizes a one-pot method under alkaline conditions to achieve a high yield.

Materials:

  • 2-Mercaptobenzimidazole

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • Sodium hydroxide or Potassium hydroxide

  • Drinking water

Procedure:

  • Base Solution Preparation: In a reaction flask, dissolve 2-mercaptobenzimidazole (e.g., 272 g) and sodium hydroxide (160 g) in drinking water (160 g) with stirring at room temperature until a clear solution is obtained.[3]

  • Pyridine Intermediate Solution: In a separate container, prepare a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (500 g) in drinking water (2000 g).[3]

  • Condensation Reaction: Slowly add the aqueous solution of the pyridine intermediate to the reaction flask containing the 2-mercaptobenzimidazole solution at room temperature over 1-2 hours.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 10°C for 4 hours.[3]

  • Isolation: The lansoprazole sulfide will precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

D. Oxidation of Lansoprazole Sulfide to Lansoprazole

Question 4: I am observing a significant amount of the sulfone impurity in my final product after the oxidation step, which is drastically reducing my lansoprazole yield. How can I control this over-oxidation?

Expert Analysis:

The oxidation of the lansoprazole sulfide to the desired sulfoxide (lansoprazole) is a critical and often challenging step. The primary issue is over-oxidation to the corresponding sulfone impurity.[4] The formation of this impurity is difficult to avoid completely and significantly impacts the yield and purity of the final product.

  • Mechanism of Over-oxidation: The sulfoxide product is also susceptible to oxidation under the same reaction conditions, leading to the formation of the sulfone. This is a competing reaction, and its rate is influenced by the choice of oxidizing agent, reaction temperature, and stoichiometry.

  • Choice of Oxidizing Agent: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite. The reactivity and selectivity of these agents vary, and the choice can significantly impact the amount of sulfone formed.

  • Reaction Temperature: The oxidation reaction is typically carried out at low temperatures to minimize over-oxidation. Even a slight increase in temperature can accelerate the rate of sulfone formation.

  • Stoichiometry of the Oxidizing Agent: Using an excess of the oxidizing agent will inevitably lead to a higher percentage of the sulfone impurity. Therefore, precise control of the amount of oxidizing agent is crucial.

Optimization Protocol: Selective Oxidation to Minimize Sulfone Formation

This protocol uses m-CPBA as the oxidizing agent and emphasizes strict temperature control.

Materials:

  • Lansoprazole sulfide

  • Ethyl acetate

  • m-Chloroperbenzoic acid (m-CPBA)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a reaction flask, dissolve lansoprazole sulfide (e.g., 106 g, 0.3 mol) in ethyl acetate (2000 ml) and cool the solution to below 5°C.[5]

  • Oxidizing Agent Solution: In a separate flask, prepare a solution of m-CPBA (e.g., 69.2 g, 0.4 mol) in ethyl acetate (800 ml).

  • Controlled Oxidation: Slowly add the m-CPBA solution dropwise to the cooled lansoprazole sulfide solution, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to 20°C and stir for 30 minutes. Monitor the reaction by TLC to ensure the complete consumption of the starting material.

  • Work-up: Quench the reaction by washing the organic layer with a saturated sodium carbonate solution (1000 ml) followed by water (2 x 1500 ml).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lansoprazole.

Purification of Lansoprazole from Sulfone Impurity

If the sulfone impurity is still present, a recrystallization step can be employed for its removal.

Procedure:

  • Dissolution: Dissolve the crude lansoprazole (e.g., 10 g) in a mixture of ethanol (14 mL) and water (12 mL) by heating to 52°C.[4]

  • Decolorization: Add activated carbon (1 g) and maintain the temperature at 49°C for a short period.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate and precipitate the pure lansoprazole by adding acetic acid (3.75 mL).

  • Isolation: Cool the suspension to 10°C, filter the product, wash with water and ethanol, and dry to obtain pure lansoprazole with significantly reduced sulfone content.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in lansoprazole synthesis?

The most common impurities include lansoprazole sulfone, lansoprazole sulfide (unreacted starting material), and lansoprazole N-oxide.[4] These impurities can arise from over-oxidation, incomplete reaction, or side reactions during the synthesis.

Q2: How can I monitor the progress of the reactions effectively?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the reaction and identify the formation of any significant byproducts. For more precise control, especially during the oxidation step, in-situ infrared spectroscopy can be used to monitor the reaction in real-time.

Q3: What is the role of the base in the condensation reaction?

The base plays a crucial role in deprotonating the thiol group of 2-mercaptobenzimidazole to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine intermediate, leading to the formation of the C-S bond in lansoprazole sulfide. Common bases used include sodium hydroxide, potassium hydroxide, and sodium methoxide.[3][5]

Q4: Are there any green chemistry approaches to lansoprazole synthesis?

Yes, research has been conducted to develop more environmentally friendly methods for lansoprazole synthesis. This includes the use of water as a solvent in the condensation step and employing milder and more selective oxidizing agents like sodium hypochlorite.

III. Visualizing the Process: Diagrams and Workflows

Lansoprazole Synthesis Pathway

Lansoprazole_Synthesis cluster_intermediates Intermediate Synthesis cluster_lansoprazole Lansoprazole Synthesis cluster_impurities Common Impurities o-Phenylenediamine o-Phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-Phenylenediamine->2-Mercaptobenzimidazole + CS2 Lansoprazole_Sulfide Lansoprazole Sulfide 2-Mercaptobenzimidazole->Lansoprazole_Sulfide Condensation 2,3-Lutidine 2,3-Lutidine Pyridine_Intermediate 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl 2,3-Lutidine->Pyridine_Intermediate Multi-step synthesis Pyridine_Intermediate->Lansoprazole_Sulfide Lansoprazole Lansoprazole Lansoprazole_Sulfide->Lansoprazole Oxidation Lansoprazole_Sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_Sulfone Over-oxidation

Caption: A simplified workflow of the lansoprazole synthesis pathway.

Troubleshooting Workflow for Low Yield in Oxidation Step

Oxidation_Troubleshooting Start Low Yield in Oxidation Step Check_Impurity High Sulfone Impurity? Start->Check_Impurity Check_Temp Reaction Temperature Too High? Check_Impurity->Check_Temp Yes Optimize_Protocol Implement Optimized Protocol Check_Impurity->Optimize_Protocol No Check_Oxidant Excess Oxidizing Agent? Check_Temp->Check_Oxidant Yes Check_Temp->Optimize_Protocol No Check_Oxidant->Optimize_Protocol Yes Recrystallize Recrystallize Crude Product Check_Oxidant->Recrystallize No End Improved Yield Optimize_Protocol->End Recrystallize->End

Caption: A decision tree for troubleshooting low yield in the oxidation step.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

safe handling procedures for preventing explosive hazards of nitro compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling of nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating the explosive hazards associated with these energetic materials. Our troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter during your experiments, ensuring both scientific integrity and personal safety.

Section 1: Understanding the Inherent Risks of Nitro Compounds

This section provides foundational knowledge on the chemical properties of nitro compounds that contribute to their explosive potential. Understanding these principles is the first step toward safe handling.

Q1: What makes nitro compounds potentially explosive?

A1: The explosive nature of nitro compounds stems from their molecular structure. The nitro group (-NO₂) is a strong electron-withdrawing group and a potent oxidizer, while the organic backbone of the molecule acts as a fuel.[1] This intimate combination of fuel and oxidizer within the same molecule means that upon initiation (e.g., by heat, shock, or friction), they can undergo rapid, exothermic decomposition to produce a large volume of hot gas, resulting in an explosion.[2][3][4] The presence of multiple nitro groups on an aromatic ring increases this explosive tendency.[4]

Q2: How does the chemical structure of a nitro compound influence its stability?

A2: The stability of a nitro compound is significantly influenced by several structural factors:

  • Number and Position of Nitro Groups: An increase in the number of nitro groups generally decreases thermal stability and increases explosive potential.[4] The position of the nitro groups on an aromatic ring also plays a role; for example, ortho-substituted nitrotoluenes can have different decomposition pathways than their para-substituted counterparts.[5]

  • Presence of Other Functional Groups: The presence of other substituents on the molecule can either increase or decrease stability. For instance, the presence of a methyl group ortho to a nitro group in nitroaromatic compounds can introduce new decomposition pathways.[5]

  • Electron Delocalization: The delocalization of electrons in the aromatic ring and the polarization of the nitro groups are key properties in determining the impact sensitivity of nitroaromatic explosives.[6][7]

Q3: Can impurities affect the stability of nitro compounds?

A3: Yes, impurities can dramatically reduce the thermal stability of nitro compounds.[2][3][8] The presence of even small amounts of a less stable nitro-containing impurity can catalyze the decomposition of the bulk material at a lower temperature than would be expected for the pure compound.[8] It is crucial to perform thermal stability testing on materials that are representative of what will be used or produced in a process.[8]

Section 2: Standard Operating Procedures for Safe Handling

This section provides step-by-step protocols for the safe handling of nitro compounds in a laboratory setting. Adherence to these procedures is critical for preventing accidents.

Q4: What is the fundamental principle for safely handling nitro compounds?

A4: The cornerstone of safely handling nitro compounds is to always assume they are explosive and to handle them with the utmost care, minimizing exposure to heat, shock, and friction. [9] All work with nitro compounds should be conducted in a certified chemical fume hood.[10][11]

Q5: What are the essential steps for weighing and transferring solid nitro compounds?

A5:

  • Preparation: Before handling any nitro compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles with a face shield.[10][12][13]

  • Engineering Controls: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[10]

  • Weighing: Use non-sparking spatulas and weighing boats. Avoid scraping or grinding the material.

  • Transfer: When transferring the solid, do so gently to avoid creating dust. If a small amount of material is spilled, it should be cleaned up immediately following the spill management protocol.[10]

Q6: What precautions should be taken when running reactions involving nitro compounds?

A6:

  • Scale: Never scale up a reaction involving nitro compounds by more than a factor of three from the previous run.[14][15] Any changes in reagents, solvents, or reaction conditions should be tested on a small scale first.[14][15]

  • Temperature Control: Maintain strict control over the reaction temperature.[14][15][16] Many nitration reactions are highly exothermic, and a loss of temperature control can lead to a runaway reaction and explosion.[16][17] Use a cooling bath to manage the reaction temperature and have a method for rapid cooling readily available.[14][15]

  • Reagent Addition: Add nitrating agents slowly and in a controlled manner to manage the heat of reaction.[16]

  • Monitoring: Continuously monitor the reaction for any signs of instability, such as a rapid temperature increase, pressure buildup, or color change.[14][15]

Experimental_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh_transfer Weigh & Transfer fume_hood->weigh_transfer reaction_setup Set Up Reaction weigh_transfer->reaction_setup controlled_addition Controlled Reagent Addition reaction_setup->controlled_addition monitor Monitor Reaction controlled_addition->monitor quench Quench Reaction monitor->quench spill Spill monitor->spill detonation Detonation monitor->detonation waste_disposal Dispose of Waste quench->waste_disposal decontaminate Decontaminate Glassware waste_disposal->decontaminate cleanup_end End decontaminate->cleanup_end evacuate_alert Evacuate & Alert Emergency Services spill->evacuate_alert Evacuate & Alert detonation->evacuate_alert

Experimental Workflow for Handling Nitro Compounds

Section 3: Personal Protective Equipment (PPE)

The correct selection and use of PPE is a critical line of defense against the hazards of nitro compounds.

Q7: What is the minimum required PPE for handling nitro compounds?

A7: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[10] A face shield should be worn over safety glasses when there is a risk of explosion or splashing.[10][13][18]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10][19][20] Always inspect gloves for integrity before each use and change them immediately upon contamination.[10]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[10][18]

  • Footwear: Closed-toe shoes are mandatory.[18]

Q8: When is respiratory protection necessary?

A8: Respiratory protection, such as a NIOSH/MSHA or European Standard EN 149 approved respirator, should be used if there is a likelihood of dust formation or if working outside of a chemical fume hood.[10][18] The use of a respirator requires proper training and fit-testing.[18]

Section 4: Storage and Waste Disposal

Proper storage and disposal of nitro compounds are essential for preventing accidents and ensuring regulatory compliance.

Q9: How should nitro compounds be stored?

A9: Nitro compounds should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[10][11][21][22] They should be stored in tightly closed containers that are clearly labeled.[10][11] Some nitro compounds, like nitrocellulose, need to be kept moist to maintain stability.[23]

Q10: What are the guidelines for disposing of nitro compound waste?

A10: All waste contaminated with nitro compounds is considered hazardous and must be disposed of accordingly.[24]

  • Solid Waste: Contaminated PPE, weighing papers, and absorbent materials should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[24]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Method: The recommended method for the disposal of waste nitrocellulose is by burning in an unconfined and safe manner by trained personnel.[21] For other nitro compounds, consult your institution's environmental health and safety office for specific disposal procedures.[25][26]

Incompatible Material Potential Hazard of Mixing with Nitro Compounds
Strong Oxidizing AgentsIncreased fire and explosion hazard.[27]
Strong BasesCan form explosive salts with some nitro compounds.[4][23] Aromatic nitro compounds may explode in the presence of a base.[4]
Reducing AgentsViolent reactions that can lead to detonation.[4][27]
Strong AcidsCan catalyze decomposition.[28] Mixtures with nitric acid can be highly explosive.[27]
Alkaline Earth MetalsIncompatible, can cause heat, explosion, or flammable gas.[29]

Section 5: Emergency Procedures and Troubleshooting

This section provides guidance on how to respond to emergencies and troubleshoot common issues that may arise during experiments with nitro compounds.

Q11: What is the immediate response to a small spill of a nitro compound?

A11:

  • Evacuate and Alert: Immediately alert people in the immediate area of the spill.[30][31][32]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[10][31][32]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[10] For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the spill.[24][33]

  • Decontaminate: Clean the spill area with soap and water and collect the cleaning materials for disposal as hazardous waste.[10][34]

Q12: What should I do in the event of a fire or explosion?

A12:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and call emergency services.[30][32]

  • Do Not Attempt to Fight the Fire: Do not attempt to extinguish a fire involving explosive compounds unless you are trained to do so.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Color Change Decomposition may be occurring.Immediately cool the reaction vessel and stop any further addition of reagents. If the color change is accompanied by a temperature increase, prepare for an emergency shutdown.
Rapid Temperature Increase Loss of cooling, reaction is running away.Immediately remove the heat source and apply emergency cooling. If the temperature continues to rise uncontrollably, evacuate the area and alert emergency services.[14][15]
Pressure Buildup in Reaction Vessel Gas evolution from decomposition.Ensure the reaction is properly vented. If the pressure continues to rise, it may indicate a runaway reaction. Evacuate the area and alert emergency services.
Solid Nitro Compound Appears Discolored or is Crystalline The compound may have degraded or become unstable.Do not handle the material. Contact your institution's environmental health and safety office for guidance on how to proceed.[35]

decision_tree start Encounter Anomaly (e.g., color change, temp spike) is_temp_increasing Is Temperature Rapidly Increasing? start->is_temp_increasing is_pressure_increasing Is Pressure Increasing? is_temp_increasing->is_pressure_increasing No emergency_cooling Apply Emergency Cooling & Stop Reagent Addition is_temp_increasing->emergency_cooling Yes is_color_change_only Is it Only a Color Change? is_pressure_increasing->is_color_change_only No check_venting Ensure Proper Venting is_pressure_increasing->check_venting Yes monitor_closely Cool Reaction & Monitor Closely is_color_change_only->monitor_closely Yes continue_with_caution Continue with Caution is_color_change_only->continue_with_caution No (no anomalies) evacuate Evacuate Area & Alert Emergency Services emergency_cooling->evacuate check_venting->evacuate Pressure still rising check_venting->monitor_closely Pressure stabilizes

Troubleshooting Decision Tree for Anomalies

References

Validation & Comparative

A Comparative Guide to the Nitration of 2,3-Dimethylpyridine: Potassium Nitrate vs. Nitric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nitrated Lutidines in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of heterocyclic intermediates is a cornerstone of drug discovery and manufacturing. Among these, nitrated pyridine derivatives hold significant value. Specifically, 2,3-dimethyl-4-nitropyridine-N-oxide is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole, drugs essential for treating acid-reflux disorders.[1][2][3]

The introduction of a nitro group onto the 2,3-dimethylpyridine (2,3-lutidine) ring is a non-trivial synthetic step. The inherent electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution.[2] A common and effective strategy circumvents this by first oxidizing the pyridine nitrogen to an N-oxide. This N-oxide functionality activates the pyridine ring, particularly at the 4-position, making it susceptible to nitration.[1][2]

This guide provides an in-depth, objective comparison of two prevalent methods for the nitration of 2,3-dimethylpyridine-N-oxide: the traditional use of mixed acid (concentrated nitric acid and sulfuric acid) versus a more modern approach utilizing potassium nitrate and sulfuric acid. We will dissect these methodologies through the lenses of reaction efficiency, operational safety, environmental impact, and mechanistic causality, supported by experimental data.

The Underlying Mechanism: Generating the Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). Both methods are designed to generate this species in situ within a strongly acidic and dehydrating medium, typically concentrated sulfuric acid. Sulfuric acid serves a dual purpose: it protonates the nitrating agent to facilitate the formation of the nitronium ion and acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the process.[1][3][4]

The generation of the nitronium ion proceeds as follows:

  • With Nitric Acid: Concentrated nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to form the nitronium ion.[5][6] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • With Potassium Nitrate: Potassium nitrate, a salt, reacts with sulfuric acid to first generate nitric acid, which then undergoes the same process to form the nitronium ion.[7] KNO₃ + H₂SO₄ → HNO₃ + KHSO₄ HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich π-system of the 2,3-dimethylpyridine-N-oxide, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[8][9] Subsequent deprotonation restores the aromaticity of the ring, yielding the final this compound-N-oxide product.[5][8]

Caption: General mechanism for the nitration of 2,3-dimethylpyridine-N-oxide.

Comparative Analysis: Potassium Nitrate vs. Nitric Acid

The choice between potassium nitrate and nitric acid is not merely one of convenience; it has profound implications for the reaction's outcome and safety. The following table summarizes key performance indicators based on reported experimental data.

ParameterPotassium Nitrate / H₂SO₄Nitric Acid / H₂SO₄Rationale & Expert Insights
Product Yield Excellent (90 - 93%) [3][4]Moderate to Low (approx. 60%)[4]The anhydrous nature of the KNO₃ system is superior. Concentrated nitric acid (65-68%) contains significant water, which impedes the reaction and can lower yields.[1][4]
Reaction Time Rapid (0.5 - 2 hours) [3][4]Very Slow (≥ 12 hours) [3][4]The higher effective concentration of the nitronium ion and lack of inhibitory water allows the KNO₃ reaction to proceed much faster at the same temperature.
Safety & Handling Significantly Safer Hazardous Potassium nitrate is a stable, non-volatile solid, making it easy to weigh and handle. Nitric acid, especially fuming grades, is highly corrosive, volatile, and produces toxic fumes.[10][11][12]
Byproduct Generation Clean ; No brown smoke (NOx) observed.[1][3]Generates toxic, brown-yellow nitrogen oxide (NOx) gases.[1][13]The controlled, in situ generation of the nitrating species from KNO₃ minimizes side reactions and the decomposition that leads to NOx evolution, creating a much friendlier operating environment.[1][3]
Environmental Impact More Environmentally Friendly Higher Environmental Burden The reduction in hazardous acid usage and the elimination of toxic gas emissions make the KNO₃ method a greener alternative.[1][3]
Reagent Control Precise Less Precise As a solid, KNO₃ allows for precise gravimetric measurement. Handling and accurately dispensing fuming nitric acid is more challenging and hazardous.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, where the procedural steps are directly linked to ensuring safety, maximizing yield, and achieving high purity.

Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid

This method is preferred for its high yield, speed, and enhanced safety profile.

Caption: Experimental workflow for nitration using the KNO₃/H₂SO₄ method.

Step-by-Step Methodology:

  • Preparation of Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated (98%) sulfuric acid. The dissolution is exothermic and should be done with care.[1]

  • Preparation of Nitrating Solution: In a separate beaker, carefully and slowly dissolve 10.11g of potassium nitrate in 60g of concentrated (98%) sulfuric acid. This process is also exothermic and requires cooling.[1]

  • Reaction - Addition: Cool the substrate solution from Step 1 to between 0°C and 5°C using an ice-salt bath. Causality: Strict temperature control is critical to prevent runaway reactions, as nitrations are highly exothermic.[2][13][14]

  • Slowly add the nitrating solution from Step 2 dropwise to the cooled substrate solution using a dropping funnel. The internal temperature must be maintained below 5°C throughout the addition.

  • Reaction - Heating: After the addition is complete, slowly warm the mixture to 85-90°C and maintain this temperature for 1 hour.[1]

  • Monitoring: Monitor the reaction's progress by a suitable method, such as HPLC, until the starting material is consumed.[1]

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with stirring. Causality: This step safely quenches the reaction by diluting the strong acid and often precipitates the product, making it easier to isolate.

  • Isolation: Extract the resulting aqueous solution three times with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the light-yellow solid product, this compound-N-oxide.[1]

Protocol 2: Nitration using Nitric Acid and Sulfuric Acid (Comparative)

This traditional method is presented for comparative purposes and highlights the challenges in reaction time and yield.

Step-by-Step Methodology:

  • Preparation of Substrate Solution: Dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated (98%) sulfuric acid in a round-bottom flask and cool to 0-5°C.[4]

  • Preparation of Mixed Acid: In a separate, cooled vessel, prepare the nitrating mixture by adding 38g of concentrated nitric acid (65%) to 190g of concentrated sulfuric acid.[4]

  • Reaction - Addition: Slowly add the mixed acid dropwise to the cooled substrate solution, ensuring the temperature remains between 0-5°C.[4]

  • Reaction - Heating: After addition, warm the mixture to 85-90°C and maintain this temperature for 12 hours. Causality: The significantly longer reaction time is required to drive the reaction to completion, likely due to the lower effective concentration of the nitronium ion and the presence of water from the 65% nitric acid.[4]

  • Work-up and Isolation: Follow the same quenching and extraction procedure as described in Protocol 1 (Steps 7 and 8).

Trustworthiness: Safety as a Self-Validating System

All nitration protocols must be treated as inherently hazardous. Their trustworthiness and reproducibility rely on a strict adherence to safety measures that prevent thermal runaway and exposure to corrosive and toxic materials.

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive acid vapors and any potential NOx gases.[2][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., nitrile or neoprene).[2][13]

  • Temperature Control: This is the most critical parameter for safety. The dropwise addition of the nitrating agent into a cooled solution is a mandatory step to dissipate the significant heat of reaction. A failure to control temperature can lead to an uncontrolled, explosive runaway reaction.[13][14]

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have spill kits containing a neutralizer, such as sodium bicarbonate, readily available.[2][12]

Conclusion and Recommendation

A direct comparison of the two methods for the nitration of 2,3-dimethylpyridine-N-oxide reveals a clear superior choice for researchers and drug development professionals. The use of potassium nitrate in sulfuric acid offers compelling advantages over the traditional nitric acid/sulfuric acid mixture.

The potassium nitrate method demonstrably provides higher yields (over 90%) and dramatically reduces reaction times from 12 hours to as little as one hour .[1][3][4] Furthermore, it presents a significantly improved safety and handling profile by replacing volatile, fuming nitric acid with a stable, solid salt and eliminating the generation of toxic nitrogen oxide fumes.[1][3] From an operational and environmental standpoint, this method is more efficient, cleaner, and more sustainable.

For any application requiring the synthesis of this compound-N-oxide, the potassium nitrate/sulfuric acid system is the recommended methodology, delivering superior performance grounded in sound chemical principles and safer laboratory practice.

References

A Comparative Guide to the Spectroscopic Purity Analysis of 2,3-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). 2,3-Dimethyl-4-nitropyridine (as its N-oxide) serves as a critical building block in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[1][2] Given its role, any impurities—be they residual starting materials, isomeric byproducts, or degradation products—can carry through the synthetic pathway, potentially compromising the final drug's quality and leading to unforeseen toxicological profiles.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the identity and establish the purity of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for a robust, self-validating analytical workflow. The core principle is that no single technique is sufficient; rather, a multi-faceted, orthogonal approach leveraging the strengths of different spectroscopic methods provides the highest degree of confidence.[3][4] Spectroscopic analysis is a cornerstone of modern pharmaceutical quality control, offering precise and reliable methods for this purpose.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy stands as the most powerful technique for the unambiguous identification and purity assessment of organic molecules.[7] It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, allowing for the precise mapping of the carbon-hydrogen framework.

Causality of Choice: Why NMR is Paramount

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR provides quantitative data on proton-containing species, making it ideal for detecting and quantifying impurities. ¹³C NMR confirms the carbon backbone, which is crucial for distinguishing between structural isomers that might be formed during the nitration of 2,3-dimethylpyridine.[8]

Expected Spectral Features of this compound
  • ¹H NMR: The spectrum is expected to be relatively simple, showing signals for the two distinct methyl groups and the two aromatic protons on the pyridine ring. The electron-withdrawing nitro group and the N-oxide functionality will significantly deshield the ring protons.

  • ¹³C NMR: The spectrum should display seven distinct signals: two for the methyl carbons and five for the pyridine ring carbons, each with a unique chemical shift due to the asymmetrical substitution.

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR is the method of choice. By adding a certified internal standard of known purity and concentration (e.g., maleic acid, 1,3,5-trimethoxybenzene), the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of a standard's proton signal.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh ~10-15 mg of the this compound sample and ~5-10 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and vortex until fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 delay, e.g., 5 times the longest T1) to allow for complete spin-lattice relaxation, which is critical for accurate integration and quantification.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for each signal.

Visualizing the Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C E Set Quantitative Parameters (D1 delay) C->E D Acquire Spectrum (e.g., 400 MHz) F Process Spectrum (FT, Phasing) D->F E->D G Integrate Signals F->G H Calculate Purity (qNMR) G->H I I H->I Purity Report

Caption: Workflow for quantitative NMR (qNMR) analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that serves as an excellent tool for identity confirmation. It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[6]

Causality of Choice: Why FTIR is a Necessary Check

While not ideal for quantification of minor impurities, FTIR is invaluable for confirming the presence of key functional groups that define the molecule's identity. For this compound, the most critical absorbances are those from the nitro (NO₂) group and the N-oxide (N→O) functionality. The absence of unexpected peaks (e.g., a broad -OH stretch indicating excess water) provides qualitative evidence of purity.

Expected Spectral Features
  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands, typically appearing around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

  • N-Oxide (N→O): A strong stretching vibration, typically observed in the 1300-1200 cm⁻¹ region.

  • Aromatic Ring: C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range.

  • Methyl Groups (CH₃): C-H stretching vibrations just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Analysis: Compare the resulting spectrum against a reference spectrum of a known pure standard. Verify the presence of the key functional group bands and the absence of significant unexpected peaks.

Visualizing the Workflow: FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Key Functional Groups D->E F Compare to Reference E->F G G F->G Identity Confirmed

Caption: Workflow for identity confirmation via ATR-FTIR.

UV-Visible (UV-Vis) Spectroscopy: A Quantitative Tool for Chromophoric Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[9] This absorption corresponds to the excitation of electrons to higher energy orbitals. It is particularly effective for conjugated systems and molecules containing chromophores.

Causality of Choice: Why UV-Vis is Useful for Purity

The highly conjugated pyridine ring, combined with the powerful electron-withdrawing nitro group, makes this compound a strong chromophore, meaning it absorbs UV light intensely.[10][11] This property can be exploited for quantitative purity analysis using the Beer-Lambert Law.[9] While not structurally specific, any impurity lacking this chromophoric system will not contribute to the absorbance at the characteristic λ_max (wavelength of maximum absorbance), and any chromophoric impurity will likely alter the shape and λ_max of the spectrum.[12]

Experimental Protocol: Quantitative UV-Vis Analysis
  • Standard Preparation: Prepare a stock solution of a highly pure reference standard of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a precisely known concentration.

  • Calibration Curve: Create a series of dilutions from the stock solution to generate a set of standards of decreasing concentration. Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance vs. concentration to create a calibration curve.

  • Sample Preparation: Prepare a solution of the test sample in the same solvent at a concentration expected to fall within the range of the calibration curve.

  • Data Acquisition: Measure the absorbance of the test sample at the same λ_max.

  • Analysis: Use the calibration curve's linear regression equation to determine the concentration of the test sample. Purity can be expressed as a percentage of the expected concentration based on the weight used.

Visualizing the Workflow: UV-Vis Analysis

UVVis_Workflow cluster_cal Calibration cluster_sample Sample Analysis A Prepare Standard Solutions B Measure Absorbance at λmax A->B C Generate Calibration Curve B->C F Calculate Concentration/Purity C->F Regression Equation D Prepare Sample Solution E Measure Sample Absorbance D->E E->F Sample Absorbance G G F->G Purity Value

Caption: Workflow for quantitative purity assay by UV-Vis.

Mass Spectrometry (MS): The Ultimate in Sensitivity for Impurity Detection

Mass spectrometry provides information about a molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight with extremely high accuracy.[6] Its primary strength in purity analysis is its unparalleled sensitivity for detecting trace-level impurities.

Causality of Choice: Why MS is Essential for Trace Analysis

MS is the ideal technique for finding what other methods might miss. When coupled with a separation technique like Liquid Chromatography (LC-MS), it can separate, identify, and semi-quantify impurities present at levels below 0.1%. For this compound, this is crucial for detecting trace starting materials or byproducts from the synthesis. The expected molecular weight is 168.15 g/mol , and a high-resolution mass spectrometer (HRMS) can confirm the elemental composition (C₇H₈N₂O₃).[13][14]

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto an HPLC or UPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to separate the main component from any potential impurities.

  • Mass Analysis: Direct the eluent from the chromatography column into the mass spectrometer source (e.g., Electrospray Ionization, ESI).

  • Data Acquisition: Acquire mass spectra across the entire chromatographic run. The instrument should detect the protonated molecule [M+H]⁺ at m/z 169.06.

  • Analysis: Integrate the main peak and any impurity peaks in the total ion chromatogram (TIC). Identify impurities by their m/z values. The area percentage of each impurity peak provides a semi-quantitative measure of its level.

Visualizing the Workflow: LC-MS Analysis

LCMS_Workflow A Prepare Dilute Sample Solution B Inject into LC System A->B C Separate Components on Column B->C D Ionize Eluent (e.g., ESI) C->D E Detect Ions in Mass Analyzer D->E F Generate Total Ion Chromatogram (TIC) E->F G Identify Impurity Peaks by m/z F->G H Calculate Area % G->H I I H->I Impurity Profile

Caption: Workflow for impurity profiling using LC-MS.

Comparative Summary of Spectroscopic Techniques

To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for the purity analysis of this compound.

Technique Primary Purpose Specificity Quantitative Capability Sensitivity Nature
NMR Structure Elucidation & Absolute QuantificationVery HighVery High (qNMR)Low to MediumNon-destructive[15]
FTIR Functional Group IdentificationMediumVery LowLowNon-destructive[15]
UV-Vis Quantitative Analysis (Assay)LowHighMediumNon-destructive[15]
MS (LC-MS) Trace Impurity Identification & ProfilingHighSemi-Quantitative (Area %)Very HighDestructive

Conclusion: An Integrated Approach to Purity Validation

The recommended workflow begins with ¹H NMR to confirm the structure and provide an initial quantitative purity value against a standard. This is complemented by FTIR for rapid and certain confirmation of essential functional groups. LC-MS is then employed to perform a deep dive, searching for and identifying any trace-level impurities that NMR might not detect. Finally, UV-Vis can be developed into a simple, rapid, and validated method for routine quality control assays once the purity profile has been thoroughly characterized. This integrated strategy forms the bedrock of modern analytical method validation, ensuring that the material meets the stringent quality standards required for pharmaceutical use.[16][17][18]

References

A Comparative Study of the Reactivity of Lutidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical decision that can significantly influence the outcome of a chemical transformation. Among the myriad of available organic bases, the lutidine isomers—a family of dimethyl-substituted pyridines—offer a nuanced spectrum of reactivity profiles. This guide provides an in-depth comparative analysis of the six lutidine isomers, delving into the structural and electronic factors that govern their reactivity. We will explore their performance in key organic reactions, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

Introduction to the Lutidine Isomers: Structure Dictates Function

The six isomers of lutidine (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine) share the same molecular formula (C₇H₉N) and molecular weight, yet their chemical behavior diverges significantly due to the varied placement of the two methyl groups on the pyridine ring. These seemingly minor structural differences have profound implications for two key properties that dictate their reactivity: steric hindrance around the nitrogen atom and the electronic effects of the methyl groups on the aromatic system.

The interplay of these factors determines an isomer's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electron-deficient center). Understanding this relationship is paramount for selecting the optimal lutidine isomer for a specific application, whether it be as a simple acid scavenger or a more nuanced non-nucleophilic base in a delicate transformation.

The Dichotomy of Basicity and Nucleophilicity: A Comparative Overview

The reactivity of a lutidine isomer is fundamentally governed by the accessibility of the lone pair of electrons on the nitrogen atom and the electron density of the pyridine ring.

Electronic Effects on Basicity

Methyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom.[1] This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the molecule. The position of the methyl groups influences the magnitude of this effect. Generally, methyl groups at the 2- and 4-positions increase basicity more effectively due to their direct influence on the resonance structures that stabilize the protonated form (the pyridinium ion).

Steric Hindrance and its Impact on Nucleophilicity

While increased electron density generally leads to higher nucleophilicity, steric hindrance can dramatically alter this trend. When methyl groups are positioned at the 2- and 6-positions (ortho to the nitrogen), they create a sterically congested environment around the nitrogen atom. This physical barrier significantly impedes the ability of the lutidine to act as a nucleophile and attack sterically demanding electrophiles, even though it may still be a relatively strong base.[2] This phenomenon is the cornerstone of the utility of 2,6-lutidine as a "non-nucleophilic base."

The following table summarizes the pKa values of the conjugate acids of various lutidine isomers, providing a quantitative measure of their basicity.

IsomerSystematic NamepKa of Conjugate Acid
2,3-Lutidine2,3-Dimethylpyridine-
2,4-Lutidine2,4-Dimethylpyridine-
2,5-Lutidine2,5-Dimethylpyridine6.24[1]
2,6-Lutidine2,6-Dimethylpyridine6.72[2]
3,4-Lutidine3,4-Dimethylpyridine-
3,5-Lutidine3,5-Dimethylpyridine6.15[3]

The higher pKa of 2,6-lutidine compared to 3,5-lutidine, despite the presence of two ortho-methyl groups, highlights the dominant electron-donating effect of these groups on basicity. However, as we will see in the following sections, this increased basicity does not translate to increased nucleophilicity due to overwhelming steric hindrance.

Experimental Validation: Lutidine Isomers in Action

To truly appreciate the divergent reactivity of the lutidine isomers, we must turn to experimental evidence. The following sections detail their comparative performance in common organic reactions, providing a practical framework for their application.

Acylation Reactions: The Archetypal Role of a Non-Nucleophilic Base

Acylation reactions, such as the formation of esters or amides from acyl chlorides or anhydrides, often generate acidic byproducts (e.g., HCl). These byproducts can catalyze unwanted side reactions or decompose sensitive starting materials. A base is therefore required to act as an acid scavenger. However, a nucleophilic base can compete with the desired nucleophile (the alcohol or amine) and react with the acylating agent, leading to reduced yields and purification challenges.

This is where the unique properties of 2,6-lutidine shine. Its sterically hindered nitrogen is a poor nucleophile and does not readily react with the electrophilic carbonyl carbon of the acylating agent. However, it is sufficiently basic to effectively neutralize the generated acid.

Experimental Protocol: Comparative Acylation of a Secondary Alcohol

This protocol outlines a general procedure to compare the effectiveness of different lutidine isomers as bases in the acylation of a sterically hindered secondary alcohol.

Objective: To compare the yield of ester formation when using 2,4-lutidine, 2,6-lutidine, and 3,5-lutidine as the base.

Materials:

  • 1-Phenylethanol

  • Acetyl chloride

  • 2,4-Lutidine

  • 2,6-Lutidine

  • 3,5-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In three separate round-bottom flasks, dissolve 1-phenylethanol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add the respective lutidine isomer (1.2 mmol): 2,4-lutidine to the first, 2,6-lutidine to the second, and 3,5-lutidine to the third.

  • Cool the reaction mixtures to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) to each flask with vigorous stirring.

  • Allow the reactions to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the yield of 1-phenylethyl acetate.

Expected Results and Discussion:

BaseExpected OutcomeRationale
2,6-Lutidine High yield of the desired ester.The steric hindrance around the nitrogen prevents it from acting as a nucleophile, allowing it to function solely as an effective acid scavenger.
2,4-Lutidine Lower yield of the ester, with potential formation of N-acetylpyridinium species.The nitrogen is less sterically hindered and can compete with the alcohol as a nucleophile, reacting with the acetyl chloride.
3,5-Lutidine Lower yield of the ester, with significant formation of N-acetylpyridinium species.The absence of steric hindrance around the nitrogen makes it a potent nucleophile, leading to significant competitive acylation of the base itself.

This experiment clearly demonstrates the principle of non-nucleophilic basicity and highlights the superior performance of 2,6-lutidine in this context.

Caption: Competing pathways in acylation reactions with lutidine isomers.

Silylation Reactions: Protecting Group Chemistry

The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis. This transformation is often facilitated by a silylating agent (e.g., a trialkylsilyl chloride or triflate) and a base to neutralize the generated acid. Similar to acylation, the choice of base is critical to avoid unwanted side reactions.

2,6-Lutidine is frequently the base of choice for silylation reactions, particularly when using highly reactive silyl triflates. Its non-nucleophilic character prevents it from reacting with the silylating agent, ensuring that the alcohol is selectively silylated.

Experimental Workflow: Silylation of a Primary Alcohol

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A Primary Alcohol in Anhydrous DCM B Add 2,6-Lutidine A->B C Cool to 0°C B->C D Add Silylating Agent (e.g., TBSCl) C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Silyl Ether Product I->J

Caption: A typical experimental workflow for the silylation of an alcohol.

Elimination Reactions: The Role of Steric Bulk in Regioselectivity

Elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes, are highly sensitive to the steric properties of the base employed. The regiochemical outcome of these reactions is often dictated by a competition between the formation of the more substituted (thermodynamically favored) Zaitsev product and the less substituted (kinetically favored) Hofmann product.

A sterically bulky base will preferentially abstract a proton from the less sterically hindered position, leading to a higher proportion of the Hofmann product. While classic "bulky bases" include potassium tert-butoxide, sterically hindered lutidines can also influence this selectivity.

Comparative Dehydrohalogenation of 2-Bromopentane

Objective: To investigate the influence of lutidine isomer sterics on the Zaitsev/Hofmann product ratio in an E2 elimination.

Materials:

  • 2-Bromopentane

  • 2,6-Lutidine

  • 3,5-Lutidine

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In two separate reaction vessels, prepare a solution of the respective lutidine isomer (2.0 mmol) in DMSO (5 mL).

  • Add 2-bromopentane (1.0 mmol) to each vessel.

  • Heat the reaction mixtures to 80 °C and stir for 24 hours.

  • Cool the reactions to room temperature and dilute with water.

  • Extract the products with a low-boiling organic solvent (e.g., pentane).

  • Analyze the organic extracts by gas chromatography (GC) to determine the ratio of 1-pentene (Hofmann product) to 2-pentene (Zaitsev product).

Expected Results and Discussion:

BaseExpected Major ProductRationale
2,6-Lutidine Increased proportion of 1-pentene (Hofmann) The sterically demanding 2,6-lutidine will preferentially abstract a proton from the less hindered primary carbon, leading to the Hofmann product.
3,5-Lutidine Predominantly 2-pentene (Zaitsev) The sterically unhindered 3,5-lutidine can access the more sterically hindered secondary proton, leading to the thermodynamically more stable Zaitsev product.

This experiment illustrates how the steric profile of the lutidine isomer can be used to tune the regioselectivity of an elimination reaction.

Caption: Influence of lutidine sterics on elimination pathways.

Conclusion: Selecting the Right Isomer for the Job

The lutidine isomers represent a versatile toolkit for the modern chemist. Their reactivity is a delicate balance of electronic and steric effects, which can be strategically leveraged to achieve desired chemical outcomes.

  • 2,6-Lutidine stands out as a premier non-nucleophilic base, indispensable for reactions requiring an acid scavenger where nucleophilic attack by the base must be suppressed. Its utility in acylation and silylation reactions is well-established.

  • 3,5-Lutidine , with its unhindered nitrogen, is a more traditional basic and nucleophilic pyridine derivative. It is suitable for applications where nucleophilicity is not a concern or is even desired.

  • The other isomers, 2,3-, 2,4-, 2,5-, and 3,4-lutidine , occupy a middle ground in terms of steric hindrance and offer a spectrum of basicity. Their selection will depend on the specific steric and electronic requirements of the reaction.

By understanding the fundamental principles outlined in this guide and considering the supporting experimental data, researchers can confidently select the most appropriate lutidine isomer to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, more efficient discovery and development processes.

References

A Comparative Cost and Process Analysis of Synthetic Routes to 2,3-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-4-nitropyridine is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors such as lansoprazole and rabeprazole. The efficient and cost-effective production of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, with a focus on cost-effectiveness, scalability, safety, and environmental impact. We will delve into the mechanistic underpinnings of each synthetic step, present detailed experimental protocols, and offer a transparent cost breakdown of the requisite reagents. Our objective is to equip researchers and process chemists with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

The primary synthetic pathway to this compound involves a three-step sequence starting from the readily available 2,3-lutidine:

  • N-Oxidation: Conversion of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide.

  • Nitration: Introduction of a nitro group at the C4-position of the pyridine ring to yield this compound-N-oxide.

  • Deoxygenation: Removal of the N-oxide to afford the final product, this compound.

This guide will systematically evaluate two distinct methods for the crucial nitration step and discuss the subsequent deoxygenation, providing a comprehensive overview to inform your synthetic planning.

Visualizing the Synthetic Pathways

The overall synthetic strategy can be visualized as a sequence of transformations, each with its own set of reagents and conditions. The choice of nitrating agent in the second step represents a key divergence in the synthetic approach.

Synthetic_Routes cluster_0 Starting Material cluster_1 Step 1: N-Oxidation cluster_2 Step 2: Nitration cluster_3 Step 3: Deoxygenation A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B H2O2, CH3COOH C1 Mixed Acid (HNO3/H2SO4) C2 Potassium Nitrate (KNO3/H2SO4) D This compound-N-oxide C1->D C2->D E Phosphorus Trichloride (PCl3) F This compound D->F PCl3

Figure 1: Overall synthetic pathways to this compound.

Step 1: N-Oxidation of 2,3-Lutidine

The initial step in the synthesis is the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine. This is a crucial activation step, as the resulting N-oxide is more susceptible to electrophilic substitution than the parent pyridine. The electron-donating oxygen atom increases the electron density of the ring, particularly at the 2, 4, and 6 positions, facilitating the subsequent nitration at the 4-position.

A common and effective method for this transformation is the use of hydrogen peroxide in the presence of an acid, typically acetic acid. The peracetic acid, formed in situ, acts as the oxidizing agent.

Experimental Protocol: N-Oxidation of 2,3-Lutidine
  • To a solution of 2,3-lutidine (1 equivalent) in glacial acetic acid, slowly add hydrogen peroxide (30-35% aqueous solution, 1.1-1.5 equivalents) while maintaining the temperature between 70-80°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.

  • The resulting crude 2,3-dimethylpyridine-N-oxide can be used directly in the next step or purified by distillation or crystallization.

Yields for this step are typically high, often exceeding 90%.

Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide

This is the key step where the two synthetic routes diverge. We will compare the classical mixed acid method with a potentially safer and more environmentally friendly alternative using potassium nitrate.

Route A: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This is the traditional and widely used method for the nitration of aromatic compounds. Concentrated sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

Mechanism:

  • Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The nitronium ion attacks the electron-rich 4-position of the 2,3-dimethylpyridine-N-oxide ring.

  • Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the ring, yielding this compound-N-oxide.

Challenges: This method involves the use of highly corrosive and fuming acids, and the reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts. The generation of nitrogen oxide (NOx) fumes is also a significant environmental and safety concern.[1]

Route B: Nitration with Potassium Nitrate and Sulfuric Acid

An alternative approach utilizes potassium nitrate as the source of the nitronium ion in concentrated sulfuric acid. This method is often considered safer as it avoids the handling of fuming nitric acid and can offer better control over the reaction. The reaction time can also be significantly shorter.[2]

Mechanism: The underlying chemistry is similar to the mixed acid method. Potassium nitrate reacts with sulfuric acid to generate the nitronium ion in situ.

KNO₃ + 2H₂SO₄ ⇌ K⁺ + NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Comparative Analysis of Nitration Methods
ParameterRoute A: Mixed Acid (HNO₃/H₂SO₄)Route B: Potassium Nitrate (KNO₃/H₂SO₄)
Reaction Time ~12 hours0.5 - 2 hours[2][3]
Reported Yield ~60%[2]>90%[2][3]
Safety Concerns Highly exothermic, use of fuming nitric acid, NOx gas evolution.[1]Milder conditions, avoids handling fuming nitric acid, reduced NOx evolution.[2]
Environmental Impact Generation of acidic waste and NOx pollutants.[1]Reduced NOx emissions, but still generates acidic waste.[2]

As the data suggests, the potassium nitrate method offers significant advantages in terms of reaction time, yield, and safety.

Step 3: Deoxygenation of this compound-N-oxide

The final step is the removal of the oxygen atom from the N-oxide to yield this compound. A common and effective reagent for this transformation is phosphorus trichloride (PCl₃).

Deoxygenation with Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is a powerful deoxygenating agent. The reaction proceeds through the formation of a dichlorophosphite intermediate, which then eliminates to give the deoxygenated pyridine and phosphorus oxychloride (POCl₃).

Mechanism:

  • The lone pair of electrons on the oxygen of the N-oxide attacks the phosphorus atom of PCl₃.

  • A chloride ion is displaced and subsequently attacks the pyridine ring, leading to the formation of a transient intermediate.

  • This intermediate collapses, resulting in the formation of the deoxygenated pyridine and phosphorus oxychloride.

Safety Considerations: Phosphorus trichloride is a toxic and corrosive liquid that reacts violently with water.[4][5][6] It must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Alternative Deoxygenation Methods

While PCl₃ is effective, its hazardous nature has led to the exploration of alternative deoxygenation methods. These include:

  • Catalytic Hydrogenation: Using catalysts such as Raney Nickel or Palladium on carbon.[7] However, this method can sometimes lead to the reduction of the nitro group as well.

  • Other Phosphorus Reagents: Such as triphenylphosphine (PPh₃).

  • Photocatalytic Methods: Emerging research has shown the potential of using photocatalysts for deoxygenation under milder conditions.[7][8][9][10]

For the purpose of this cost analysis, we will focus on the well-established method using phosphorus trichloride.

Cost Analysis of Synthetic Routes

To provide a practical comparison, we have estimated the reagent costs for the synthesis of 100g of this compound. Prices are based on averages from various chemical suppliers and are subject to change.

Table 1: Reagent Cost Breakdown per 100g of Final Product

ReagentMolecular Weight ( g/mol )Density (g/mL)PurityPrice (USD/kg)Moles RequiredGrams RequiredCost (USD) - Route ACost (USD) - Route B
Starting Material
2,3-Lutidine107.150.94599%1500.65770.410.5610.56
N-Oxidation
Hydrogen Peroxide34.011.1130%200.72382.01.641.64
Acetic Acid60.051.04999.7%50--5.005.00
Nitration (Route A)
Nitric Acid (fuming)63.011.590%751.09576.75.75-
Sulfuric Acid98.081.8498%25--5.00-
Nitration (Route B)
Potassium Nitrate101.1-99%150.72373.1-1.10
Sulfuric Acid98.081.8498%25---10.00
Deoxygenation
Phosphorus Trichloride137.331.57499%1000.788108.210.8210.82
Total Estimated Cost $38.77 $44.12

Note: The amounts of acids are estimated based on typical reaction concentrations and are included in the overall cost estimation. The cost of solvents for workup and purification is not included but should be considered in a full process cost analysis.

Discussion of Cost Analysis

Based on the reagent costs alone, Route A (Mixed Acid Nitration) appears to be slightly more economical. However, this does not account for several critical factors:

  • Yield: Route B demonstrates significantly higher yields for the nitration step (>90% vs. ~60%). When factoring in the cost per gram of the intermediate, the overall cost-effectiveness of Route B becomes more favorable.

  • Reaction Time: The drastically shorter reaction time for Route B (0.5-2 hours vs. 12 hours) translates to significant savings in operational costs, including energy, labor, and equipment utilization.

  • Safety and Environmental Costs: The safer handling profile of Route B and the reduction in toxic NOx emissions can lead to lower costs associated with safety infrastructure, waste disposal, and environmental compliance.

Therefore, while the upfront reagent cost for Route A may be lower, the overall process economics, considering yield, throughput, and safety, strongly favor Route B (Potassium Nitrate Nitration) .

Detailed Experimental Protocols

Route A: Synthesis of this compound-N-oxide via Mixed Acid Nitration
  • In a flask equipped with a stirrer, thermometer, and dropping funnel, cool 2,3-dimethylpyridine-N-oxide (1 equivalent) in an excess of concentrated sulfuric acid to 0-5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.5-2 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90°C for approximately 12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) until pH 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound-N-oxide.

Route B: Synthesis of this compound-N-oxide via Potassium Nitrate Nitration
  • Dissolve 2,3-dimethylpyridine-N-oxide (1 equivalent) in concentrated sulfuric acid in a reaction flask and cool the mixture to 0-5°C.[2]

  • In a separate beaker, dissolve potassium nitrate (1.1-1.5 equivalents) in concentrated sulfuric acid.[2]

  • Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the temperature below 10°C.[2]

  • After the addition is complete, heat the reaction mixture to 85-90°C for 1-2 hours.[2][3]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base and extract the product as described in Route A.

  • Purify the product by recrystallization or column chromatography.

Deoxygenation of this compound-N-oxide with Phosphorus Trichloride
  • Dissolve this compound-N-oxide (1 equivalent) in a dry, inert solvent such as chloroform or dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add phosphorus trichloride (1.1-1.5 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Conclusion and Recommendations

This comprehensive analysis reveals that while the traditional mixed acid nitration route for the synthesis of this compound may appear more cost-effective based solely on raw material prices, a more holistic evaluation strongly favors the use of potassium nitrate in sulfuric acid. The significant advantages in terms of reaction yield, drastically reduced reaction times, and improved safety and environmental profile make the potassium nitrate method a more efficient, scalable, and ultimately more economical choice for the industrial production of this key pharmaceutical intermediate.

The deoxygenation step using phosphorus trichloride is effective but requires stringent safety precautions. For research and development, exploring alternative, milder deoxygenation methods could be a worthwhile endeavor to further enhance the overall greenness and safety of the synthetic sequence.

It is our recommendation that for both laboratory-scale synthesis and industrial production of this compound, the synthetic route proceeding through N-oxidation, potassium nitrate-mediated nitration, and subsequent deoxygenation offers the optimal balance of efficiency, cost-effectiveness, and safety.

References

A Comparative Analysis of the Biological Activity of 2,3-Dimethyl-4-nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a quintessential heterocyclic structure, widely recognized as a "privileged structural motif" in the realm of drug design and medicinal chemistry.[1] Its presence in numerous natural products and FDA-approved drugs underscores its versatility and importance. Pyridine derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] Among the myriad of pyridine derivatives, nitropyridines have garnered significant attention. The introduction of a nitro group onto the pyridine ring can profoundly influence the molecule's electronic properties and biological functions.

Notably, 2,3-Dimethyl-4-nitropyridine and its N-oxide derivative serve as critical intermediates in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole, which are widely used to treat acid-reflux disorders.[6][7][8] This guide provides an in-depth, objective comparison of the biological activities of this compound and its structural analogs, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this field.

Synthesis of the Core Structure: this compound N-oxide

The most common precursor for derivatization is this compound N-oxide. Its synthesis is typically a two-step process starting from 2,3-dimethylpyridine, also known as 2,3-lutidine.[7] The first step involves the N-oxidation of the pyridine nitrogen, usually with hydrogen peroxide, to yield 2,3-dimethylpyridine-N-oxide.[7][8] This oxidation step is crucial as it activates the pyridine ring for the subsequent electrophilic nitration at the 4-position. The second step is the nitration of the N-oxide intermediate using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid or, more recently, potassium nitrate in sulfuric acid, which offers a safer and more environmentally friendly alternative.[6][7][8][9]

G cluster_synthesis Synthesis Workflow Start 2,3-Dimethylpyridine (2,3-Lutidine) Step1 N-Oxidation (e.g., H₂O₂) Start->Step1 Intermediate 2,3-Dimethylpyridine-N-oxide Step1->Intermediate Step2 Nitration (e.g., KNO₃ / H₂SO₄) Intermediate->Step2 Product This compound-N-oxide Step2->Product

Caption: General synthesis workflow for this compound N-oxide.

Comparative Biological Activities: A Multifaceted Profile

The introduction of the nitro group and other substituents onto the 2,3-dimethylpyridine scaffold gives rise to a diverse range of biological activities.

Antimicrobial Activity

Nitropyridine derivatives have demonstrated notable potential as antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive intermediates like nitroso and hydroxylamine derivatives.[10] These intermediates can covalently bind to and damage critical biomolecules such as DNA, resulting in cell death.[10]

While data for the parent this compound is limited, studies on its analogs reveal significant antimicrobial efficacy. For instance, certain nitropyridine-containing metal complexes exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with potencies comparable to standard antibiotics like ciprofloxacin.[1] The structure-activity relationship (SAR) is critical; the position of the nitro group and the nature of other substituents can dramatically alter the antimicrobial spectrum and potency.[11]

Table 1: Antimicrobial Activity of Selected Nitropyridine Analogs

Compound/AnalogTest OrganismMIC (μg/mL)Reference
Phenolic nitropyridine derivative (98, R = 2-OH)Bacillus subtilis62.5[1]
Phenolic nitropyridine derivative (98, R = 2-OH)Candida krusei62.5[1]
N-hydroxy-pyridoxazinone (95, R = n-Bu)Enterococcus faecalis7.8[1]
N-hydroxy-pyridoxazinone (95, R = n-Bu)Staphylococcus aureus31.2[1]
N-hydroxy-pyridoxazinone (95, R = n-Bu)Candida albicans62.5[1]

MIC: Minimum Inhibitory Concentration

Anticancer and Cytotoxic Activity

The pyridine scaffold is a cornerstone in the development of novel anticancer agents.[2][3][12][13] Derivatives have been shown to exert potent cytotoxic effects across a range of cancer cell lines. This compound itself has been noted for its potential in cancer research due to its mutagenic effects on cancer cells.[14]

The mechanisms underlying their anticancer activity are diverse and include the inhibition of key cellular enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation, and the induction of cell cycle arrest (commonly at the G2/M phase) and apoptosis (programmed cell death).[2][3] Structure-activity relationship studies have revealed that the addition of specific functional groups can enhance cytotoxicity. Groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) tend to increase antiproliferative activity, whereas the presence of bulky groups or halogens can sometimes diminish it.[5][15]

Table 2: In Vitro Cytotoxicity of Representative Pyridine Analogs

Compound/AnalogCancer Cell LineIC50 ValueReference
Substituted Pyridine (4a)HT29 (Colorectal)2.243 µM[12]
Substituted Pyridine (2a)A549 (Lung)24.62 µg/mL[12]
Pyridine Hybrids (3a, 3b, 5a, 5b)MCF-7 (Breast)Superior to Taxol[13]
Pyridine Dicarbonitrile DerivativesPC3 (Prostate)0.1 - 0.85 µM[2]
Pyridone 1HepG2 (Liver)~1 µM[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition: The Nitro Group as a Covalent Warhead

A fascinating aspect of nitro-containing compounds is the ability of the nitro group to function as a "masked electrophile" for targeted covalent enzyme inhibition.[16][17] This mechanism provides a powerful strategy for designing highly specific and potent inhibitors. The proposed mechanism involves the in-situ activation of the nitro group within the enzyme's active site. An appropriately positioned acidic residue in the active site facilitates the tautomerization of the nitroalkane to its more reactive nitronic acid form. This activated species can then be attacked by a nearby nucleophilic residue, such as cysteine, to form a stable, covalent thiohydroximate adduct, thereby irreversibly inhibiting the enzyme.[16][17]

G cluster_inhibition Proposed Covalent Enzyme Inhibition Mechanism Nitro R-CH₂-NO₂ (Nitro Compound) Enzyme Enzyme Active Site (with Acidic & Cys Residues) Nitro->Enzyme Enters Active Site Tautomer R-CH=NO₂H (Nitronic Acid Tautomer) Enzyme->Tautomer Acid-catalyzed Tautomerization Adduct Covalent Thiohydroximate Adduct (Enzyme Inhibited) Tautomer->Adduct Nucleophilic attack by Cysteine

Caption: Proposed mechanism for covalent enzyme inhibition by a nitroalkane.

This mechanism suggests that this compound and its analogs could be explored as potential covalent inhibitors for enzymes that possess a suitable active site architecture featuring both a general acid and a reactive cysteine residue.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to assess these biological activities must be robust and well-defined.

Protocol 1: Synthesis of this compound N-oxide

This protocol is adapted from methods using potassium nitrate as the nitrating agent.[6][7]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid (e.g., 1:10 mass ratio) and cool the mixture to 0-5°C in an ice bath.

  • Nitration: Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to 85-90°C and maintain this temperature for 1-2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the solution with a base (e.g., sodium carbonate) and extract the aqueous phase multiple times with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by crystallization.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Add Test Compounds (Varying Concentrations) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate (3-4 hrs) (Live cells form formazan) MTT->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

This compound and its analogs represent a versatile and potent class of compounds with significant biological activities. Their efficacy as antimicrobial and anticancer agents is strongly dictated by their specific substitution patterns, highlighting the critical importance of structure-activity relationship studies. The ability of the nitro group to act as a masked electrophile opens up exciting avenues for the rational design of covalent enzyme inhibitors.

Future research should focus on synthesizing novel analogs with optimized activity and reduced toxicity. Deeper investigations into their molecular mechanisms of action, including the identification of specific cellular targets, will be crucial for their translation into therapeutic candidates. The continued exploration of the nitropyridine scaffold promises to yield new and effective agents to combat a range of human diseases.

References

A Comparative Guide to the Stability of 2,3-Dimethyl-4-nitropyridine and its N-oxide Under Forcing Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability of 2,3-Dimethyl-4-nitropyridine and its crucial synthetic precursor, this compound-N-oxide. As vital intermediates in the synthesis of proton-pump inhibitors like Lansoprazole and Rabeprazole, understanding their degradation profiles is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[1][2][3] This document moves beyond a simple recitation of facts to explain the causal factors behind the compound's stability, offering field-proven experimental protocols and objective comparisons to guide researchers in their development endeavors.

Compound Profile and Physicochemical Properties

This compound and its N-oxide are heterocyclic organic compounds.[4] The presence of an electron-withdrawing nitro group and the pyridine ring's inherent electron-deficient nature significantly influences their reactivity and stability.[5] The N-oxide functionality further enhances polarity and reactivity.[4] A summary of their key properties is presented below.

Table 1: Physicochemical Properties of this compound-N-oxide

PropertyValueSource(s)
CAS Number 37699-43-7[6][7]
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [6]
Appearance Yellow to pale yellow crystalline powder[4][8]
Melting Point 90-98 °C[7][8][9]
Solubility Soluble in Methanol, Chloroform (Slightly)[7][8]
Synonyms 4-Nitro-2,3-lutidine N-oxide[6][7]

Stability Under Stress: A Multi-Factorial Analysis

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than standard storage to accelerate degradation.[10][11]

Thermal Stability

Insight: The compound is generally stable under recommended storage conditions (cool, dry, ventilated area).[8][12] However, its thermal liability becomes apparent at elevated temperatures. The melting point range of 90-98°C indicates the upper limit for solid-state stability before phase transition.[7][8] At high temperatures, thermal decomposition can occur, leading to the release of hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[8][12]

Experimental Rationale: Differential Scanning Calorimetry (DSC) is the preferred technique for evaluating thermal stability. It precisely measures the temperature and heat flow associated with thermal transitions, providing clear data on melting and decomposition events.

Photochemical Stability

Insight: Safety protocols consistently recommend storing the compound protected from direct sunlight.[8] This precaution is rooted in the known photosensitivity of aromatic nitro compounds and N-oxides, which can absorb UV light, leading to complex degradation pathways such as photoreduction of the nitro group or ring cleavage.[13]

Experimental Rationale: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the solid material and solutions to a controlled, calibrated light source that emits both UV and visible light for a specified duration. This standardized approach ensures that the data is reproducible and relevant for regulatory submissions.

Chemical Stability: A Profile of Reactivity

The chemical environment is a critical determinant of the compound's integrity. Incompatibilities include strong oxidizing agents, acids, and bases.[8][12]

  • Hydrolytic Stability (pH): Based on the behavior of analogous 4-nitropyridine N-oxides, the compound is expected to be relatively stable in dilute acidic solutions.[13] However, it is likely susceptible to degradation under strongly basic conditions, where nucleophilic attack on the electron-deficient pyridine ring is facilitated.[13]

  • Oxidative Stability: The presence of the N-oxide and nitro functionalities makes the molecule susceptible to certain chemical interactions, but it is generally stable against further oxidation. However, it is incompatible with strong oxidizing agents, which can create hazardous reaction conditions.[8][12] Forced degradation studies typically employ hydrogen peroxide to simulate oxidative stress.

  • Reductive Stability: Both the nitro group and the N-oxide are susceptible to reduction. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, while the N-oxide can be deoxygenated.[13] One study notes that 4-Nitro-2,3-lutidine-N-oxide can be reduced by Titanium(III) chloride, forming an N-hydroxylamine byproduct.[7]

Table 2: Summary of Stability Profile under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Pathway(s)
Acidic Hydrolysis Likely StableMinimal degradation expected under dilute acid conditions.
Basic Hydrolysis SusceptibleNucleophilic substitution or ring-opening reactions.
Oxidation (H₂O₂) Moderately StablePotential for minor degradation; primarily a safety incompatibility.
Reduction SusceptibleReduction of the nitro group; deoxygenation of the N-oxide.
Thermal Stable up to ~90°CDecomposition at high temperatures, releasing NOx, CO, CO₂.
Photolytic SusceptiblePhotoreduction of the nitro group; complex degradation.

Comparative Analysis with Other Nitropyridines

The stability and reactivity of this compound are best understood in the context of related structures.

  • Effect of Methyl Groups: Compared to an unsubstituted 4-nitropyridine N-oxide, the two methyl groups at the 2- and 3-positions introduce steric hindrance. This bulkiness can impede the approach of a nucleophile to the adjacent C-4 position, potentially slowing the rate of nucleophilic substitution reactions compared to less hindered analogues.[14]

  • Role of the N-Oxide Group: The N-oxide functionality significantly influences the compound's properties compared to its non-oxidized parent, this compound. The N-oxide group increases the compound's polarity and solubility in polar solvents and further activates the pyridine ring towards nucleophilic attack, particularly at the 4-position.[4][14]

  • Reactivity of the Nitro Group: The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the 4-position a prime target for displacement by nucleophiles.[5] This is a common feature among nitropyridines and is crucial for their synthetic utility.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies. The primary analytical technique should be a stability-indicating HPLC method, capable of separating the parent compound from all significant degradants.

Protocol 1: Forced Degradation Workflow

This protocol outlines the general steps for a comprehensive stress testing study.

Degradation_Pathways parent This compound-N-oxide reduced_nitro 4-Amino-2,3-dimethylpyridine-N-oxide parent->reduced_nitro Reduction deoxygenated This compound parent->deoxygenated Reduction / Thermal hydrolysis_prod Nucleophilic Substitution Product (e.g., 4-hydroxy) parent->hydrolysis_prod Strong Base photolysis_prod Complex Photodegradants parent->photolysis_prod UV/Vis Light

References

A Comparative Guide to Pyridine-Based Intermediates in Pharmaceutical Synthesis: The Case of 2,3-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2,3-Dimethyl-4-nitropyridine and its derivatives against a primary alternative, the corresponding chloro-substituted pyridines. This analysis is grounded in their performance as key intermediates in the synthesis of proton pump inhibitors (PPIs) like lansoprazole and rabeprazole, offering a critical evaluation of their respective synthetic pathways, performance metrics, and procedural nuances.

Introduction: The Central Role of Substituted Pyridines in PPI Synthesis

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion and are widely used in the treatment of acid-related disorders.[1][2] The chemical architecture of many prominent PPIs, such as lansoprazole and rabeprazole, features a core structure derived from the condensation of a substituted pyridine moiety with a benzimidazole thiol. The nature of the pyridine intermediate is therefore a cornerstone of the entire synthetic strategy.

Historically, two major classes of pyridine intermediates have been employed: those activated by a nitro group, such as this compound, and those activated by a chloro group, for instance, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[3][4] The choice between these intermediates dictates the subsequent chemical transformations required to arrive at the final active pharmaceutical ingredient (API). This guide will dissect the synthetic pathways originating from these two key intermediates, providing a comparative analysis of their performance based on available experimental data.

The "Nitro-Route" vs. the "Chloro-Route": A Comparative Overview

The synthesis of PPIs via substituted pyridine intermediates can be broadly categorized into two main strategies: the "Nitro-Route," which utilizes a nitropyridine derivative, and the "Chloro-Route," which employs a chloropyridine derivative. The following diagram illustrates the divergent pathways starting from the common precursor, 2,3-dimethylpyridine (2,3-lutidine).

G cluster_0 Common Precursor cluster_1 N-Oxidation cluster_2 Nitration cluster_3 Nitro-Route cluster_4 Chloro-Route cluster_5 Final Condensation A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine-N-oxide A->B Oxidation (e.g., H2O2) C This compound-N-oxide B->C Nitration (e.g., HNO3/H2SO4 or KNO3/H2SO4) D Substitution with Alkoxide C->D e.g., CF3CH2OH, K2CO3 G Substitution with Alkoxide C->G e.g., CF3CH2OH, K2CO3 E Reduction of Nitro Group to Amine D->E Reduction (e.g., Catalytic Hydrogenation) F Further Functionalization E->F K Condensation with 2-Mercaptobenzimidazole F->K H Rearrangement & Hydrolysis G->H e.g., Acetic Anhydride, then Hydrolysis I Chlorination H->I e.g., SOCl2 J Final Chloro-Intermediate I->J 2-(chloromethyl)-3-methyl-4-(alkoxy)pyridine J->K L Oxidation to Sulfoxide K->L M Final PPI (e.g., Lansoprazole) L->M

Caption: Divergent synthetic pathways for PPIs: "Nitro-Route" vs. "Chloro-Route".

Performance Analysis of this compound as an Intermediate

The "Nitro-Route" commences with the nitration of 2,3-dimethylpyridine-N-oxide to yield this compound-N-oxide. This intermediate is a cornerstone of this pathway, and its efficient synthesis is paramount.

Synthesis of this compound-N-oxide: A Comparative Look at Nitration Methods

The nitration of 2,3-dimethylpyridine-N-oxide has traditionally been accomplished using a mixture of concentrated nitric acid and sulfuric acid. However, this method is associated with the evolution of hazardous nitrogen oxide fumes and can present challenges in industrial scale-up. A more contemporary and environmentally benign approach utilizes potassium nitrate in sulfuric acid.[5][6] This "green" methodology significantly reduces the formation of toxic byproducts and often leads to improved yields and shorter reaction times.

Nitrating AgentTemperature (°C)Reaction Time (hours)Purity (HPLC, %)Yield (%)Reference
Conc. HNO₃/H₂SO₄85-90128260.1[5]
KNO₃/H₂SO₄85-9019991.1[6]
KNO₃/H₂SO₄110-1200.59992.3[6]
KNO₃/H₂SO₄80-8529992.9[6]

As the data indicates, the use of potassium nitrate as the nitrating agent offers a clear advantage in terms of reaction time, purity, and yield. This makes the synthesis of the key nitro-intermediate highly efficient.

Subsequent Transformations in the "Nitro-Route"

Following the formation of this compound-N-oxide, the synthetic sequence typically involves:

  • Nucleophilic Substitution: The nitro group at the 4-position is susceptible to nucleophilic substitution by an appropriate alkoxide. For instance, in the synthesis of lansoprazole, this would be 2,2,2-trifluoroethanol.[3]

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group (4-amino-2,3-dimethylpyridine derivative). This is a critical step, and various reduction methods, including catalytic hydrogenation, can be employed. The efficiency of this reduction is a key performance indicator for the "Nitro-Route".

  • Further Functionalization and Condensation: The resulting amino-pyridine derivative is then further modified before condensation with the benzimidazole moiety.

A significant advantage of the "Nitro-Route" is the potential for a more direct pathway to certain final products. However, the reduction of the nitro group can sometimes be challenging to control and may require specific catalysts and conditions to achieve high selectivity and yield.

Performance Analysis of Chloro-Substituted Pyridines as an Alternative

The "Chloro-Route" represents a widely adopted alternative for the synthesis of PPIs. This pathway also begins with this compound-N-oxide but diverges in its subsequent transformations to generate a reactive chloromethylpyridine intermediate.

Multi-step Conversion to the Chloro-Intermediate

The conversion of this compound-N-oxide to the final chloro-intermediate, such as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is a multi-step process:

  • Substitution of the Nitro Group: Similar to the "Nitro-Route," the nitro group is first displaced by an alkoxide. For lansoprazole synthesis, this step yields 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide with a reported yield of 80.2%.[3]

  • Rearrangement and Hydrolysis: The N-oxide is then typically treated with acetic anhydride, which leads to a rearrangement, followed by hydrolysis to introduce a hydroxymethyl group at the 2-position.

  • Chlorination: The final step is the chlorination of the hydroxymethyl group, often using thionyl chloride, to yield the reactive 2-(chloromethyl)pyridine derivative.[3]

Performance in the Final Condensation Step

The primary advantage of the chloro-intermediate is its high reactivity in the final condensation step with 2-mercaptobenzimidazole. This reaction typically proceeds with high yields. For example, the condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-Benzoimidazole-2-thiol has been reported to achieve a yield of 97%.[7][8]

IntermediateReaction StepYield (%)Reference
2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxideSubstitution of Nitro Group80.2[3]
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineCondensation with 2-mercaptobenzimidazole97[7][8]

Head-to-Head Comparison: Nitro vs. Chloro

FeatureThis compound ("Nitro-Route")Chloro-Substituted Pyridine ("Chloro-Route")
Synthesis of Key Intermediate Highly efficient with modern nitration methods (yields >90%).[6]Multi-step synthesis from the common nitro-N-oxide precursor.[3]
Number of Steps Potentially shorter overall synthesis.Generally involves more steps to generate the chloro-intermediate.
Key Transformation Reduction of the nitro group to an amine.Chlorination of a hydroxymethyl group.
Final Condensation Requires functionalization of the amino group prior to condensation.Highly efficient condensation of the chloromethyl group with the thiol.[7][8]
Environmental Considerations Modern nitration with KNO₃ is environmentally friendlier than traditional methods.[5]Use of chlorinating agents like thionyl chloride requires careful handling and waste management.
Overall Yield Dependent on the efficiency of the nitro group reduction and subsequent steps.High yields in the final condensation step contribute to a potentially high overall yield.

Experimental Protocols

Protocol 1: Synthesis of this compound-N-oxide (via Potassium Nitrate)

This protocol is adapted from a greener synthetic method that minimizes the formation of hazardous byproducts.[9]

Materials:

  • 2,3-Dimethylpyridine-N-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • In a separate beaker, carefully prepare a nitrating solution by dissolving potassium nitrate in concentrated sulfuric acid. This process is exothermic and should be done with cooling.

  • Cool the solution of 2,3-dimethylpyridine-N-oxide in sulfuric acid to between -10°C and 20°C.

  • Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution. The temperature should be carefully maintained within the specified range throughout the addition.

  • After the addition is complete, gradually heat the reaction mixture to a temperature between 80°C and 120°C and maintain for 0.5 to 2 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound-N-oxide.

Protocol 2: Catalytic Hydrogenation of a Nitroaromatic (General Procedure)

This is a general procedure for the reduction of a nitro group to an amine using a heterogeneous catalyst.[10]

Materials:

  • Nitroaromatic compound (e.g., this compound derivative)

  • Solvent (e.g., Tetrahydrofuran, Ethanol)

  • Heterogeneous Catalyst (e.g., Pd/C, Ru-Pd/C₃N₄)

  • Hydrogen Gas

Procedure:

  • To a high-pressure autoclave, add the nitroaromatic substrate and the catalyst (typically 5-25 wt% based on the substrate).

  • Add the solvent to the autoclave.

  • Seal the autoclave and flush it three times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 3-4 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the amino-product can be concentrated and purified by standard methods such as crystallization or chromatography.

G cluster_0 Synthesis of Nitro-Intermediate cluster_1 Reduction to Amino-Intermediate A 2,3-Dimethylpyridine-N-oxide C Reaction Vessel A->C B Nitrating Agent (KNO3/H2SO4) B->C D Work-up & Isolation C->D 1. Quenching 2. Neutralization 3. Extraction E This compound-N-oxide D->E F Nitro-Intermediate H Autoclave F->H G Catalyst (e.g., Pd/C) & H2 G->H I Filtration & Purification H->I J Amino-Pyridine Derivative I->J

Caption: Experimental workflow for the "Nitro-Route" intermediate synthesis.

Conclusion and Future Outlook

Both this compound and its corresponding chloro-derivative are viable and industrially relevant intermediates for the synthesis of proton pump inhibitors.

  • This compound offers the advantage of a highly efficient initial synthesis, particularly with modern, greener nitration methods. The "Nitro-Route" can be more direct, but its overall performance is heavily reliant on the efficiency and selectivity of the subsequent nitro group reduction.

  • The chloro-substituted pyridine alternative, while requiring a more protracted synthesis, provides a highly reactive intermediate for the final crucial condensation step, often leading to excellent yields in the later stages of the synthesis.

The choice between these two intermediates will ultimately depend on a variety of factors, including the specific target molecule, the desired scale of production, cost considerations, and environmental regulations. For process chemists and drug developers, a thorough evaluation of both routes, including pilot-scale trials, is essential to determine the most optimal and robust synthetic strategy. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for the transformations involved in both pathways, further enhancing the performance and sustainability of these vital pharmaceutical syntheses.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,3-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Dimethyl-4-nitropyridine. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide moves beyond mere procedural instruction to explain the rationale behind each step, fostering a culture of safety and scientific integrity.

Hazard Assessment and Characterization

Before any handling or disposal begins, a thorough understanding of the hazards associated with this compound is paramount. This compound is a substituted pyridine derivative containing a nitro group, which imparts specific toxicological and chemical properties.

Key Hazards:

  • Irritant: Causes skin and serious eye irritation. May also cause respiratory irritation upon inhalation of dust.[1]

  • Suspected Carcinogen/Mutagen: Some sources indicate that this compound is suspected of causing genetic defects or cancer.[2][3]

  • Chemical Incompatibility: Reacts with strong oxidizing agents, strong acids, and strong bases.[4]

Regulatory Classification:

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is not explicitly listed by name. However, its structural components—a pyridine ring and a nitro group—are found in listed hazardous wastes. Specifically, pyridine is listed as D038 and nitrobenzene as D036.[5] Wastes from non-specific sources containing pyridine or nitrobenzene can be classified as F004 or F005.[6]

Therefore, as a precautionary principle grounded in its chemical structure and known hazards, all waste containing this compound must be managed as hazardous waste.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to safety, combining engineering controls (like a chemical fume hood) with appropriate PPE, is mandatory. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standards. Essential for protecting against dust particles and potential splashes during handling or spill cleanup.[7]
Face ShieldRecommended when handling larger quantities (>10g) or when there is a significant risk of splashing. Must be worn in addition to goggles.[7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. Inspect gloves for integrity before each use and change them immediately upon contamination.[7][9]
Body Protection Laboratory CoatA standard cotton or flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[7][8]
Respiratory Protection N95 Respirator or HigherRequired if handling the solid powder outside of a certified chemical fume hood where dust generation is possible. Use of respirators must comply with your institution's respiratory protection program.[7][9]

In-Lab Waste Management: A Step-by-Step Guide

Proper segregation, accumulation, and labeling of waste at the point of generation are critical for safety and compliance. Laboratories typically operate under "Satellite Accumulation Area" (SAA) regulations.[10][11][12]

Protocol for Waste Accumulation:

  • Select a Compatible Container:

    • Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

    • Ensure the container is clean, dry, and compatible with the waste. It must not have been used for incompatible chemicals like strong acids or oxidizers.[13]

    • The container must be in good condition with no cracks or leaks.[14]

  • Designate a Satellite Accumulation Area (SAA):

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][14] This could be a designated spot inside a chemical fume hood or a secondary containment bin on a workbench.

    • The SAA must be clearly marked with a sign that reads "Hazardous Waste."[11]

  • Label the Waste Container (Immediately):

    • The moment the first drop of waste enters the container, it must be labeled.[13]

    • Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste" [12][15]

      • The full chemical name: "this compound" (no formulas or abbreviations).[12][14]

      • An accurate estimation of the concentration or percentage of all constituents.

      • The specific hazard(s): "Toxic," "Irritant." [12]

      • The accumulation start date (the date the first waste was added).[11][13]

  • Accumulate Waste Safely:

    • Solid Waste: Collect contaminated items such as gloves, weighing papers, and paper towels in a plastic-lined, dedicated solid waste container labeled as described above.

    • Unused Product: If disposing of the pure, unused chemical, it should be in its original, sealed container. A hazardous waste label should be affixed without obscuring the original manufacturer's label.

    • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[11][13][14] Do not leave a funnel in the container.

    • Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13]

    • Do Not Overfill: Leave at least two inches of headspace in liquid containers to allow for expansion.[11]

  • Requesting Disposal:

    • Once the container is full, or within one year of the accumulation start date (regulations may vary by institution), arrange for pickup by your EHS department.[12][13]

Emergency Procedures: Small Spill Cleanup

This protocol applies to small spills (< 5 grams) of solid this compound that can be safely managed by trained laboratory personnel.

Spill Cleanup Protocol:

  • Alert & Isolate (The First 30 Seconds):

    • Immediately alert personnel in the vicinity.

    • If the spill is outside a fume hood, restrict access to the area.

  • Assess and Don PPE:

    • Consult the Safety Data Sheet (SDS).

    • Don the full PPE as outlined in Section 2, including an N95 respirator.

  • Contain the Spill:

    • Do NOT use water.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to prevent the powder from becoming airborne.[4]

  • Clean the Spill:

    • Working from the outside of the spill inward, carefully sweep the absorbent material and spilled chemical into a dustpan.[2][16] Use non-sparking tools if there is any remote fire hazard.

    • Place the collected material into a designated hazardous waste bag or container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Perform a final wipe with a clean, wet cloth.

    • All cleaning materials (cloths, wipes, etc.) are considered hazardous waste and must be placed in the same waste container.[3][16]

  • Package and Label Waste:

    • Seal the container of spill debris.

    • Complete a hazardous waste label, identifying the contents as "Spill Debris containing this compound."[2]

  • Final Steps:

    • Remove PPE carefully to avoid cross-contamination and dispose of all disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Final Disposal Pathway

The ultimate disposal of this compound waste is managed by licensed hazardous waste contractors and is not performed by laboratory personnel. The established and environmentally sound method for this class of compound is high-temperature incineration.

Why Incineration?

  • Complete Destruction: Incineration is an engineered process that uses a highly oxidative, high-temperature environment to break down organic molecules into simpler, less harmful compounds, primarily carbon dioxide, water, and nitrogen oxides.[17][18] The destruction and removal efficiency (DRE) for hazardous waste incinerators is typically greater than 99.99%.[17]

  • Hazard Neutralization: The process effectively destroys the toxic and potentially carcinogenic properties of the organic molecule.[19]

  • Volume Reduction: It significantly reduces the volume of the hazardous waste.[17][19]

During incineration, the nitrogen in the pyridine ring and the nitro group is converted to nitrogen oxides (NOx). These, along with other potential byproducts, are treated by sophisticated air pollution control systems, such as scrubbers, to ensure emissions comply with strict environmental regulations.[19][20]

Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for managing this compound waste in the laboratory.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Accumulation cluster_disposal Phase 3: Final Disposition cluster_spill Emergency Path: Spill Event start Start: Handling This compound assess_hazards Assess Hazards (Irritant, Toxic, Suspected Carcinogen) start->assess_hazards don_ppe Don Full PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->don_ppe generate_waste Generate Waste (Unused chemical, contaminated labware) don_ppe->generate_waste spill Spill Occurs don_ppe->spill During Handling label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date generate_waste->label_container accumulate Accumulate in SAA (Keep closed, segregate) label_container->accumulate request_pickup Container Full? Request EHS Pickup accumulate->request_pickup incineration Final Disposal: High-Temperature Incineration (Performed by Contractor) request_pickup->incineration cleanup Execute Spill Protocol: (Alert, Contain, Clean, Decontaminate) spill->cleanup package_spill_waste Package & Label Spill Debris cleanup->package_spill_waste package_spill_waste->request_pickup

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 2,3-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2,3-Dimethyl-4-nitropyridine, a compound that demands meticulous attention to safety protocols due to its inherent hazardous properties. As your trusted partner in the laboratory, we go beyond supplying reagents to ensure you are empowered with the critical knowledge to manage them responsibly.

Hazard Assessment: Understanding the Risks

This compound and its N-oxide derivative are classified as hazardous substances.[1][2] A thorough understanding of their risk profile is the foundational step in establishing a robust safety protocol. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementSource
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2][3]
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]
Germ cell mutagenicity (Warning)H341: Suspected of causing genetic defects[2]
Carcinogenicity (Suspected)H351: Suspected of causing cancer[4]

The presence of the nitro group and the pyridine ring contributes to the toxicological profile of this molecule. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or in contact with skin.[5][6] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this compound.[7] The following PPE is required to minimize exposure and ensure personal safety.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_specs Specific Recommendations Start Assess Hazards of This compound Hazards Skin Irritant Eye Irritant Respiratory Irritant Potential Mutagen/Carcinogen Start->Hazards Eye Eye/Face Protection Start->Eye Select based on hazard assessment Hand Hand Protection Goggles Chemical Safety Goggles (EN 166 / NIOSH) Eye->Goggles FaceShield Face Shield (if splash risk) Eye->FaceShield Body Body Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile) Hand->Gloves Respiratory Respiratory Protection Coat Flame-Resistant Lab Coat Body->Coat Respirator NIOSH-approved Respirator (if dust or aerosols present) Respiratory->Respirator Final Assemble Full PPE Ensemble Goggles->Final FaceShield->Final Gloves->Final Coat->Final Respirator->Final

Caption: PPE Selection Workflow for this compound.

  • Eye and Face Protection : Always wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection : Chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation before use and use proper glove removal technique to avoid skin contact.[1] Nitrile gloves are a suitable option for incidental contact.[8]

  • Body Protection : A flame-resistant lab coat should be worn at all times and kept fully buttoned.[7] For larger quantities or in situations with a higher risk of exposure, consider impervious clothing.[3]

  • Respiratory Protection : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If dust formation is unavoidable or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage Phase Prep Preparation FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Handling Handling Weighing Weigh and Transfer Carefully to Avoid Dust Handling->Weighing Storage Storage Container Store in Tightly Closed, Labeled Container Storage->Container End End of Procedure Emergency Ensure Eyewash/Shower is Accessible FumeHood->Emergency PPE Don Appropriate PPE Emergency->PPE PPE->Handling Labeling Keep Containers Labeled Weighing->Labeling Hygiene No Eating, Drinking, or Smoking Labeling->Hygiene Hygiene->Storage Location Cool, Dry, Well-Ventilated Area Container->Location Incompatibles Away from Incompatible Materials (e.g., strong acids) Location->Incompatibles Incompatibles->End Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation SolidWaste Solid Waste: Collect in a dedicated, labeled hazardous waste container. Start->SolidWaste LiquidWaste Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Start->LiquidWaste PPEWaste Contaminated PPE: Dispose of in a designated hazardous waste bag. Start->PPEWaste Labeling Label containers with 'Hazardous Waste' and full chemical name. SolidWaste->Labeling LiquidWaste->Labeling PPEWaste->Labeling StorageArea Store in a designated, well-ventilated, and secure waste area. Labeling->StorageArea EHS Contact Environmental Health & Safety (EHS) or a licensed contractor. StorageArea->EHS Incineration Arrange for disposal, typically via high-temperature incineration. EHS->Incineration End Disposal Complete Incineration->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-4-nitropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.